molecular formula C15H14O2 B349261 2,3-diphenylpropanoic acid CAS No. 3333-15-1

2,3-diphenylpropanoic acid

Cat. No.: B349261
CAS No.: 3333-15-1
M. Wt: 226.27g/mol
InChI Key: PCRICPYPVZKEBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diphenylpropanoic acid is a privileged chemical scaffold in medicinal chemistry, serving as a key synthetic intermediate for developing novel therapeutic agents. Its structure is closely related to the 2-arylpropionic acid core found in numerous non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and flurbiprofen . Research indicates that this free carboxylic acid group is an essential pharmacophore for cyclooxygenase (COX) enzyme inhibition, forming critical interactions within the enzyme's active site . This foundation makes this compound a valuable starting point for the design and synthesis of new compounds with targeted biological activity. The compound's structure is ideally suited for generating derivatives with dual pharmacological effects. For instance, structural analogs have been synthesized and evaluated as potent dual-acting molecules, exhibiting both COX inhibitory activity for anti-inflammatory applications and promising antibacterial properties against various microbial strains . Furthermore, the diphenylpropionic acid structure can be engineered into more complex molecules, such as pyrrole derivatives, which have demonstrated significant anti-inflammatory and immunomodulatory effects in preclinical models. These derivatives can reduce local edema and suppress systemic levels of pro-inflammatory cytokines like TNF-α, highlighting their potential for targeted anti-inflammatory therapy involving cytokine regulation . As a versatile building block, this compound enables researchers to explore structure-activity relationships and develop new candidates with potentially improved efficacy and safety profiles. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRICPYPVZKEBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801311088
Record name 2,3-Diphenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3333-15-1
Record name 2,3-Diphenylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3333-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Diphenylpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003333151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3333-15-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11135
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Diphenylpropionic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Diphenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-diphenylpropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.060
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,3-Diphenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-diphenylpropanoic acid, a significant molecule with potential applications in medicinal chemistry and materials science. This document details its synthesis, physicochemical properties, and known biological activities, offering valuable insights for researchers and professionals in drug development.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its properties are summarized in the table below. It is generally soluble in organic solvents like alcohols and ethers, but has limited solubility in water.[1] The solubility in aqueous solutions can be influenced by pH due to the presence of the carboxylic acid group.[1] It is worth noting that different crystalline modifications of this compound have been reported, which may account for the variations in the reported melting points.[2]

PropertyValueSource
Molecular Formula C₁₅H₁₄O₂[1][3]
Molecular Weight 226.28 g/mol [3][4]
Melting Point 89 °C, 92.0–93.5 °C, 154 °C[2][3][4]
Boiling Point 340 °C, 374.90 °C[1][3][4]
Density 1.161 g/cm³ (Predicted)[3][4]
pKa 4.18 (Predicted)[3][4]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in alcohols and ethers; limited solubility in water[1]

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the benzylation of phenylacetic acid. Other potential, more general methods, include the Reformatsky and Grignard reactions.

Benzylation of Phenylacetic Acid

This method utilizes the reaction of phenylacetic acid with benzyl chloride in the presence of a strong base, such as sodium amide in liquid ammonia.[2]

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products PhenylaceticAcid Phenylacetic Acid ReactionVessel Reaction PhenylaceticAcid->ReactionVessel BenzylChloride Benzyl Chloride BenzylChloride->ReactionVessel SodiumAmide Sodium Amide in Liquid Ammonia SodiumAmide->ReactionVessel DiphenylpropanoicAcid This compound ReactionVessel->DiphenylpropanoicAcid Benzylation

Caption: Synthesis of this compound via benzylation.

Caution: This preparation should be conducted in a well-ventilated fume hood due to the use of liquid ammonia.

  • Preparation of Sodium Amide: In a 1-liter three-necked flask equipped with a condenser, a mechanical stirrer, and a dropping funnel, prepare a solution of sodium amide (0.226 mole) in approximately 500 mL of commercial anhydrous liquid ammonia. Initiate the reaction by adding a small piece of sodium to the stirred ammonia, followed by a few crystals of ferric nitrate hydrate (approx. 0.25 g). Continue adding small pieces of freshly cut sodium until a total of 5.2 g has been added. The disappearance of the blue color indicates the complete conversion of sodium to sodium amide.

  • Reaction: To the freshly prepared sodium amide suspension, add 14.2 g (0.104 mole) of phenylacetic acid. Stir the resulting dark-green suspension for 15 minutes. Subsequently, rapidly add a solution of 13.2 g (0.104 mole) of benzyl chloride in 25 mL of anhydrous ether. Continue stirring the mixture for 1 hour.

  • Work-up: Evaporate the reaction mixture to near dryness on a steam bath. Add 200 mL of ether and evaporate to dryness again. Repeat this step with another 200 mL of ether.

  • Isolation and Purification: Dissolve the resulting solid in 300 mL of water and wash with three 200-mL portions of ether. Filter the aqueous solution through a layer of Celite to remove any slight brown coloration. Acidify the filtrate with hydrochloric acid. A colorless oil will form, which upon cooling in an ice bath, will solidify into a white crystalline product.

  • Final Product: Collect the solid by filtration, wash with three 100-mL portions of hot water, and dry. The yield of crude α,β-diphenylpropionic acid (this compound) is typically in the range of 84.5–88%. The crude product can be recrystallized from petroleum ether (60–90°) to yield the pure compound.

Reformatsky Reaction (Potential Route)

The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester.[5][6] This intermediate can then be further processed to yield the desired carboxylic acid. For the synthesis of this compound, this would likely involve the reaction of an α-bromo phenylacetate with benzaldehyde.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product AlphaBromo α-Bromo Phenylacetate BetaHydroxy β-Hydroxy Ester AlphaBromo->BetaHydroxy Benzaldehyde Benzaldehyde Benzaldehyde->BetaHydroxy Zinc Zinc Zinc->BetaHydroxy Reformatsky Reaction DiphenylpropanoicAcid This compound BetaHydroxy->DiphenylpropanoicAcid Hydrolysis

Caption: Potential Reformatsky route to this compound.

Grignard Reaction (Potential Route)

A Grignard reaction provides another versatile method for carbon-carbon bond formation.[7] A potential Grignard synthesis of this compound could involve the reaction of a benzylmagnesium halide with a phenylacetate derivative or the reaction of a phenylmagnesium halide with a benzyl-substituted carbonyl compound followed by carboxylation. A general workflow for a Grignard synthesis of a carboxylic acid is shown below.

G Start Organic Halide (R-X) GrignardFormation Formation of Grignard Reagent (R-MgX) Start->GrignardFormation Magnesium Magnesium (Mg) Magnesium->GrignardFormation Carboxylation Carboxylation GrignardFormation->Carboxylation CarbonDioxide Carbon Dioxide (CO₂) CarbonDioxide->Carboxylation Intermediate Magnesium Carboxylate (R-COOMgX) Carboxylation->Intermediate AcidWorkup Acidic Work-up (H₃O⁺) Intermediate->AcidWorkup FinalProduct Carboxylic Acid (R-COOH) AcidWorkup->FinalProduct

Caption: General workflow for Grignard synthesis of a carboxylic acid.

Spectroscopic Data

Detailed and verified spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not consistently available in public databases. Researchers are advised to acquire and interpret their own analytical data for structural confirmation and purity assessment. For reference, the spectroscopic data for the related compound, 2,3-dibromo-3-phenylpropanoic acid, are available and may provide some comparative insights.[8][9]

Biological and Pharmacological Properties

While specific biological studies on this compound are limited in the publicly available literature, the broader class of arylpropionic acid derivatives is well-known for its pharmacological activities. Many compounds in this class, such as ibuprofen and naproxen, are potent non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.

Derivatives of diphenylpropionic acid have been synthesized and evaluated for various biological activities, including antioxidant and antiproliferative effects. The presence of the two phenyl groups and the carboxylic acid moiety are key structural features that can contribute to these activities. Further research is warranted to fully elucidate the specific biological profile and therapeutic potential of this compound.

Conclusion

This compound is an accessible compound with interesting physicochemical properties and potential for further investigation in medicinal chemistry and materials science. This guide provides a solid foundation for its synthesis and characterization, paving the way for future research and development efforts. The detailed experimental protocol for its synthesis via benzylation offers a reliable starting point for laboratory preparation. Further exploration of its biological activities could uncover novel therapeutic applications.

References

An In-depth Technical Guide to 2,3-Diphenylpropanoic Acid: Chemical Structure, Analysis, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diphenylpropanoic acid, also known as α,β-diphenylpropionic acid, is a carboxylic acid derivative with a molecular formula of C15H14O2. Its structure, featuring two phenyl groups attached to a propanoic acid backbone, gives rise to interesting chemical and physical properties. This technical guide provides a comprehensive overview of its chemical structure, analytical methodologies for its characterization, and insights into its potential biological activities and involvement in cellular signaling pathways, drawing parallels from closely related phenylpropanoic acid isomers.

Chemical Structure and Properties

This compound possesses a chiral center at the carbon atom bearing the carboxyl group (C2), leading to the existence of enantiomers. The presence of the two phenyl groups significantly influences its steric and electronic properties.

Physicochemical Data
PropertyValueReference
Molecular Formula C15H14O2[1]
Molecular Weight 226.27 g/mol [1]
CAS Number 3333-15-1[2]
Melting Point Exists in crystalline modifications with melting points of 82°C, 88-89°C, and 95-96°C.[3]

Chemical Structure of this compound

G cluster_0 Dianion Formation cluster_1 Alkylation cluster_2 Workup and Purification Phenylacetic_acid Phenylacetic Acid Dianion Dianion of Phenylacetic Acid Phenylacetic_acid->Dianion Deprotonation Na_NH2 Sodium Amide in Liquid Ammonia Na_NH2->Dianion Crude_product Crude this compound Dianion->Crude_product Benzylation Benzyl_chloride Benzyl Chloride Benzyl_chloride->Crude_product Purified_product Purified this compound Crude_product->Purified_product Acidification & Crystallization G cluster_0 Gut Microbiota Metabolism cluster_1 Cellular Signaling Phenylalanine Phenylalanine PPA Phenylpropanoic Acid Analogs (e.g., this compound) Phenylalanine->PPA Metabolism AhR AhR Signaling Pathway PPA->AhR Foxo3 Foxo3/NAD+ Signaling Pathway PPA->Foxo3 Intestinal_Barrier Intestinal Barrier Function AhR->Intestinal_Barrier Muscle_Hypertrophy Myotube Hypertrophy Foxo3->Muscle_Hypertrophy

References

An In-depth Technical Guide on the Biological Activity of 2,3-Diphenylpropanoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 2,3-diphenylpropanoic acid and its structurally related derivatives. The information presented herein is curated from recent scientific literature to support research and development efforts in medicinal chemistry and pharmacology. This document details the anti-inflammatory, metabolic, and antimicrobial properties of these compounds, presenting quantitative data, experimental methodologies, and visual representations of key biological pathways.

Anti-inflammatory and Analgesic Activity

Derivatives of arylpropionic acid are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The biological activity of these compounds is primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain.[1][2] Research has focused on developing derivatives with improved potency and selectivity, particularly for the inducible COX-2 isoform, to minimize the gastrointestinal side effects associated with non-selective COX inhibition.[3]

A study on β-hydroxy-β-arylpropanoic acids demonstrated that 3-hydroxy-3,3-diphenyl-propanoic acid possesses strong anti-inflammatory activity, comparable to the standard NSAID, ibuprofen, in in vivo models without causing significant gastric lesions.[3] Molecular docking studies further suggested that these compounds are potential COX-2 inhibitors.[3]

Another investigation into a pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (compound 3f), revealed potent anti-inflammatory and immunomodulatory effects.[4][5] In a carrageenan-induced paw edema model in rats, this compound significantly reduced inflammation, particularly after repeated administration.[4][5]

Table 1: Anti-inflammatory Activity of this compound Derivatives

CompoundModelDosageEffectReference
3-hydroxy-3,3-diphenyl-propanoic acidIn vivo anti-inflammatory assayNot specifiedActivity comparable to ibuprofen[3]
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f)Carrageenan-induced paw edema (single dose)20 mg/kgSignificant reduction in paw edema at 2 hours (p=0.001)[4][6]
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f)Carrageenan-induced paw edema (14-day treatment)10, 20, and 40 mg/kgSignificant inhibition of paw edema at all time points (p<0.001)[4][6]
β,β-diphenyl propionic acid amidesCarrageenan-induced paw edemaNot specifiedMild to moderate anti-inflammatory activity (36.13% to 90% inhibition after 3 hours)[1]

The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the anti-inflammatory activity of compounds.

  • Animal Model: Wistar rats are typically used.[4]

  • Compound Administration: The test compound (e.g., compound 3f) is administered intraperitoneally at various doses (e.g., 10, 20, and 40 mg/kg). A reference drug, such as diclofenac (25 mg/kg), and a control vehicle are also administered to separate groups.[4][6]

  • Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the subplantar tissue of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group. Statistical significance is determined using appropriate statistical tests.

The primary mechanism for the anti-inflammatory action of many arylpropionic acid derivatives is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins.

COX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain NSAIDs 2,3-Diphenylpropanoic Acid Derivatives (NSAIDs) NSAIDs->COX1_COX2 PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPAR Agonist (e.g., 2,3-Diphenylpropanoic Acid Derivative) PPAR PPAR Agonist->PPAR Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Transcription Target Gene Transcription PPRE->Transcription Antimicrobial_Workflow Compound_Synthesis Synthesis of 2,3-Diphenylpropanoic Acid Derivatives Primary_Screening Primary Screening (e.g., Agar Diffusion Assay) Compound_Synthesis->Primary_Screening MIC_Assay MIC Determination Primary_Screening->MIC_Assay MBC_Assay MBC Determination MIC_Assay->MBC_Assay Lead_Compound Lead Compound Identification MBC_Assay->Lead_Compound

References

A Comprehensive Technical Guide to 2,3-Diphenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on 2,3-diphenylpropanoic acid, a valuable building block in synthetic organic chemistry with potential applications in drug discovery and development. This document details its chemical identifiers, a reliable synthesis protocol, and explores the biological significance of structurally related compounds.

Core Identifiers and Properties

This compound, also known as α,β-diphenylpropionic acid, is a carboxylic acid with the molecular formula C15H14O2. Below is a summary of its key identifiers and reported physical properties.

IdentifierValue
CAS Number 3333-15-1[1][2][3]
Molecular Formula C15H14O2[1]
Molecular Weight 226.28 g/mol [3]
InChIKey PCRICPYPVZKEBZ-WYUMXYHSCR[1]
SMILES OC(=O)C(CC1=CC=CC=C1)C2=CC=CC=C2[1]
Melting Point 89 °C[3]
Boiling Point 340 °C[3]
Density 1.161±0.06 g/cm3 (Predicted)[3]

Synthesis of this compound

A well-established and reliable method for the synthesis of this compound is through the alkylation of the dianion of phenylacetic acid with benzyl chloride. The following protocol is adapted from a procedure published in Organic Syntheses.

Experimental Protocol: Synthesis of α,β-Diphenylpropionic Acid

Materials:

  • Liquid ammonia (anhydrous)

  • Sodium metal

  • Ferric nitrate hydrate (catalyst)

  • Phenylacetic acid

  • Benzyl chloride

  • Anhydrous ether

  • Water

  • Hydrochloric acid

  • Petroleum ether (60-90°)

  • Celite

Equipment:

  • 1-L three-necked flask

  • Condenser

  • Mechanical stirrer

  • Dropping funnel

  • Steam bath

  • Ice bath

  • Filtration apparatus

Procedure:

  • Preparation of Sodium Amide: In a 1-L three-necked flask equipped with a condenser, mechanical stirrer, and a dropping funnel, prepare a solution of sodium amide (0.226 mole) in approximately 500 ml of liquid ammonia. This is achieved by adding small pieces of sodium to the stirred liquid ammonia containing a few crystals of ferric nitrate hydrate until the blue color disappears.

  • Formation of the Dianion: To the freshly prepared sodium amide suspension, add 14.2 g (0.104 mole) of phenylacetic acid. Stir the resulting dark-green suspension for 15 minutes.

  • Alkylation: Rapidly add a solution of 13.2 g (0.104 mole) of benzyl chloride in 25 ml of anhydrous ether to the green suspension. Continue stirring the mixture for 1 hour.

  • Work-up: Evaporate the reaction mixture to near dryness on a steam bath. Add 200 ml of ether and evaporate to dryness again. Dissolve the resulting solid in 300 ml of water and wash with three 200-ml portions of ether.

  • Isolation of the Crude Product: Filter the aqueous solution through a layer of Celite to remove any coloration. Acidify the filtrate with hydrochloric acid, which will cause a colorless oil to form. Cool the mixture in an ice bath to induce crystallization of the oil into a white solid.

  • Purification: Collect the crude solid by filtration and wash it with three 100-ml portions of hot water to remove unreacted phenylacetic acid. After drying, the crude α,β-diphenylpropionic acid can be recrystallized from petroleum ether (60-90°) to yield the purified product.

Synthesis Workflow

G cluster_prep Preparation of Sodium Amide cluster_reaction Reaction cluster_workup Work-up and Purification Na Sodium Metal NH3 Liquid Ammonia Fe_cat Ferric Nitrate (catalyst) Na_NH3 Na_NH3 NaNH2 NaNH2 Na_NH3->NaNH2 Formation of Sodium Amide Dianion Dianion of Phenylacetic Acid NaNH2->Dianion Deprotonation Phenylacetic_acid Phenylacetic Acid Phenylacetic_acid->Dianion Benzyl_chloride Benzyl Chloride Product_intermediate Alkylated Intermediate Benzyl_chloride->Product_intermediate Dianion->Product_intermediate Alkylation Evaporation Evaporation of Solvents Product_intermediate->Evaporation Washing Aqueous Wash Evaporation->Washing Acidification Acidification (HCl) Washing->Acidification Crystallization Crystallization Acidification->Crystallization Filtration Filtration Crystallization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Biological Relevance and Therapeutic Potential of Phenylpropanoic Acid Derivatives

While this compound itself is primarily a synthetic intermediate, the broader class of phenylpropanoic acid derivatives has garnered significant interest in drug discovery. Notably, certain derivatives have been identified as potent agonists of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).

GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion. Activation of GPR40 by free fatty acids or synthetic agonists enhances the release of insulin in a glucose-dependent manner. This mechanism makes GPR40 an attractive therapeutic target for the treatment of type 2 diabetes, as it offers the potential for glycemic control with a reduced risk of hypoglycemia. The diphenylpropanoic acid scaffold has been utilized in the design of such GPR40 agonists.

GPR40 Signaling Pathway

The activation of GPR40 initiates a signaling cascade that ultimately leads to the potentiation of insulin secretion. The diagram below illustrates the key steps in this pathway.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR40 GPR40 / FFAR1 Gq Gq protein GPR40->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Gq->PLC Activates Ca_ER Ca2+ release from ER IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_influx Increased intracellular [Ca2+] Ca_ER->Ca_influx Insulin_exocytosis Insulin Granule Exocytosis Ca_influx->Insulin_exocytosis Triggers PKC->Insulin_exocytosis Potentiates Ligand Phenylpropanoic Acid Derivative (Agonist) Ligand->GPR40 Binds to

Caption: GPR40 signaling pathway in pancreatic β-cells.

This guide provides a foundational understanding of this compound for its application in research and development. The provided synthesis protocol and the exploration of the biological context of its derivatives aim to support further investigation into this and related chemical entities.

References

An In-depth Technical Guide to the Solubility and Stability of 2,3-Diphenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diphenylpropanoic acid (CAS No. 3333-15-1), a derivative of propanoic acid with two phenyl substituents, is a compound of interest in organic synthesis and potentially in pharmaceutical development.[1][2] Its molecular structure, featuring both a hydrophilic carboxylic acid group and bulky hydrophobic phenyl groups, imparts a specific set of physicochemical properties that are critical to its handling, formulation, and potential biological activity. This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound, supplemented with standardized experimental protocols and logical workflows relevant to its assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Chemical Formula C₁₅H₁₄O₂[1][2]
Molecular Weight 226.27 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point 89 °C[2]
Boiling Point 340 °C[2]
Density ~1.161 g/cm³ (Predicted)[2]

Solubility Profile

While specific quantitative solubility data for this compound is not widely available in published literature, a qualitative understanding of its solubility can be inferred from its chemical structure and general statements from chemical suppliers.

Qualitative Solubility Data

The solubility of this compound in various solvent classes is summarized in the table below.

Solvent ClassSolvent ExamplesSolubilityRationale
Water H₂OLimitedThe large hydrophobic surface area of the two phenyl groups counteracts the hydrophilicity of the carboxylic acid moiety.[1]
Alcohols Methanol, EthanolSolubleThe compound's ability to engage in hydrogen bonding with the hydroxyl group of alcohols, combined with the nonpolar interactions of the phenyl groups, facilitates solubility.[1]
Ethers Diethyl etherSolubleThe ether oxygen can act as a hydrogen bond acceptor for the carboxylic acid proton, and the alkyl groups of the ether interact favorably with the phenyl rings.[1]
Aqueous Base e.g., 1.0 M NaOHSolubleThe carboxylic acid group is deprotonated in basic conditions to form a more polar and water-soluble carboxylate salt.[1]
Aqueous Acid e.g., 1.0 M HClInsolubleIn acidic conditions, the carboxylic acid remains protonated, and its limited aqueous solubility is maintained.[1]
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Selected solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Calibrated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a vial.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, cease agitation and allow the undissolved solid to sediment.

  • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method.

  • Express the solubility in appropriate units (e.g., mg/mL, g/100mL, or molarity).

Stability Profile

Specific stability data for this compound is scarce in the public domain. One supplier, Sigma-Aldrich, notes that they do not collect analytical data for this compound as it is considered a rare chemical. Therefore, a general approach to stability testing based on regulatory guidelines is recommended.

Forced Degradation Studies

Forced degradation (stress testing) is crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[3] These studies also help in developing and validating stability-indicating analytical methods.[4]

Recommended Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

  • Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C).

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Stress: Dry heat at an appropriate temperature (e.g., 80 °C).

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Experimental Protocol for a Forced Degradation Study

Materials:

  • This compound

  • Reagents for stress conditions (HCl, NaOH, H₂O₂)

  • Appropriate solvents for dissolving the compound

  • Vials (clear and amber)

  • Temperature-controlled oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent.

  • For each stress condition, mix the stock solution with the respective stressor in a vial.

  • For photostability, expose the solution in a clear vial while protecting a control sample in an amber vial.

  • Place the vials under the specified conditions for a defined period.

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

Visualizations

Logical Workflow for Solubility and Stability Assessment

The following diagram illustrates a typical workflow for assessing the solubility and stability of a chemical compound like this compound in a drug development context.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_start Start: Compound Synthesis and Characterization qual_sol Qualitative Solubility Screening (Various Solvents) sol_start->qual_sol stab_start Start: Develop Stability-Indicating Analytical Method (e.g., HPLC) quant_sol Quantitative Solubility Determination (Shake-Flask Method) qual_sol->quant_sol ph_sol pH-Solubility Profile quant_sol->ph_sol sol_report Solubility Report ph_sol->sol_report forced_deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) stab_start->forced_deg deg_path Identify Degradation Products and Elucidate Degradation Pathways forced_deg->deg_path formal_stab Formal Stability Studies (ICH Conditions) deg_path->formal_stab stab_report Stability Report and Shelf-life Estimation formal_stab->stab_report

A logical workflow for solubility and stability assessment.
Experimental Workflow for Forced Degradation Studies

This diagram outlines the experimental steps involved in conducting forced degradation studies.

G cluster_stress Application of Stress Conditions prep_sample Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1 M HCl, RT & 60°C) prep_sample->acid base Base Hydrolysis (0.1 M NaOH, RT & 60°C) prep_sample->base oxidation Oxidation (3% H2O2, RT) prep_sample->oxidation thermal Thermal Stress (Dry Heat, 80°C) prep_sample->thermal photo Photostability (ICH Light Conditions) prep_sample->photo sampling Sample at Pre-defined Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data_eval Evaluate Data: - Purity of Parent Peak - Formation of Degradants analysis->data_eval

Experimental workflow for forced degradation studies.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While quantitative data is limited, a qualitative understanding of its solubility in various solvents has been presented. Due to the lack of specific stability data, a framework for conducting forced degradation studies based on established scientific and regulatory principles has been provided. The experimental protocols and workflows outlined herein offer a practical guide for researchers, scientists, and drug development professionals to systematically evaluate the physicochemical properties of this compound and other similar compounds. Further experimental investigation is necessary to generate the quantitative data required for advanced formulation development and regulatory submissions.

References

Spectroscopic Data for 2,3-Diphenylpropanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of 2,3-diphenylpropanoic acid is crucial for its unequivocal identification and characterization in research, quality control, and drug development. This technical guide provides a summary of available spectroscopic data, detailed experimental protocols for data acquisition, and a workflow for spectroscopic analysis.

While comprehensive, publicly available spectroscopic data for this compound is limited, this guide synthesizes available information and provides context through data from closely related analogs. It should be noted that some commercial suppliers of this compound explicitly state that they do not collect or provide analytical data for this specific compound, highlighting the scarcity of readily accessible information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the two phenyl groups, the methine proton at the C2 position, the methylene protons at the C3 position, and the acidic proton of the carboxylic acid group. The chemical shifts and coupling patterns of these protons would provide valuable information about the connectivity of the molecule.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information about the chemical environment of each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the propanoic acid backbone.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)10.0 - 13.0 (broad s, 1H)170 - 180
Aromatic Protons (Ar-H)7.0 - 7.5 (m, 10H)125 - 145
Methine Proton (-CH-)3.5 - 4.5 (dd, 1H)40 - 55
Methylene Protons (-CH₂-)2.5 - 3.5 (m, 2H)30 - 45

Note: The data in this table is predicted and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Frequency Range (cm⁻¹) Intensity
O-H (Carboxylic Acid)Stretching2500 - 3300Broad
C=O (Carboxylic Acid)Stretching1700 - 1725Strong
C-H (Aromatic)Stretching3000 - 3100Medium
C=C (Aromatic)Stretching1450 - 1600Medium to Weak
C-H (Aliphatic)Stretching2850 - 3000Medium
C-OStretching1210 - 1320Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (226.27 g/mol ).

Table 3: Expected Mass Spectrometry Fragmentation for this compound

m/z Possible Fragment Ion
226[C₁₅H₁₄O₂]⁺ (Molecular Ion)
181[M - COOH]⁺
105[C₆H₅CO]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Processing: The raw data is processed using appropriate software to obtain the final spectra.

IR Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a solution.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., electron ionization) is used.

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation cluster_reporting Reporting Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Report Technical Guide/ Whitepaper Generation Structure_Confirmation->Report

Caption: Workflow for Spectroscopic Analysis of this compound.

This guide provides a foundational understanding of the expected spectroscopic data for this compound. Researchers and scientists are encouraged to acquire experimental data for their specific samples and use this guide as a reference for interpretation and reporting. The lack of extensive public data underscores the importance of thorough in-house characterization for this compound.

Potential Therapeutic Targets of 2,3-Diphenylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature directly investigating the therapeutic targets of 2,3-diphenylpropanoic acid is limited. This guide summarizes the available data on its structurally related derivatives to infer potential, yet unconfirmed, therapeutic avenues for the parent compound. The information presented herein is intended for research and informational purposes only and should not be construed as a definitive statement on the biological activity of this compound.

Introduction

This compound is a carboxylic acid with a distinct structural motif that suggests potential for biological activity. While direct pharmacological studies on this compound are not extensively reported, research into its derivatives has provided preliminary insights into possible therapeutic targets. This technical guide consolidates the existing, albeit indirect, evidence to highlight these potential targets, with a focus on tyrosinase and Prostate-Specific Membrane Antigen (PSMA). The aim is to provide a foundational resource for researchers interested in exploring the therapeutic utility of this chemical scaffold.

Potential Therapeutic Target: Tyrosinase

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin, hair, and eyes. Its dysregulation is implicated in various skin pigmentation disorders, including hyperpigmentation and melanoma. Derivatives of this compound have been shown to modulate tyrosinase activity, suggesting it as a potential therapeutic target.

Quantitative Data on a Hydroxylated Derivative

A study on 4-hydroxy-2,3-diphenylpropanoic acid , a hydroxylated derivative, revealed a complex, cell-line dependent effect on tyrosinase activity and melanin production in murine melanoma cell lines.[1][2]

CompoundCell LineEffect on Tyrosinase ActivityEffect on Melanin Production
4-hydroxy-2,3-diphenylpropanoic acidB16F1Enhanced by up to 15%Significantly enhanced by 33%
4-hydroxy-2,3-diphenylpropanoic acidB16F10EnhancedSuppressed by 20%

These findings suggest that substitutions on the phenyl rings of the this compound scaffold can lead to compounds that either enhance or inhibit melanogenesis, depending on the cellular context.[1][2] The enhancement of tyrosinase activity in B16F1 cells by 4-hydroxy-2,3-diphenylpropanoic acid, leading to a 33% increase in melanin production, points towards a potential application in conditions requiring repigmentation.[1][2] Conversely, the 20% suppression of melanin in B16F10 cells indicates a potential for developing inhibitors for hyperpigmentation disorders.[1][2]

Furthermore, a complex brominated and hydroxylated derivative of this compound, found in the red alga Asparagopsis armata, has been associated with tyrosinase inhibition.[3]

Experimental Protocols

Cellular Tyrosinase Activity Assay

The following protocol is based on the methodology used to evaluate the effect of 4-hydroxy-2,3-diphenylpropanoic acid on melanoma cells.[1][2]

  • Cell Culture: Murine melanoma cell lines (B16F1 and B16F10) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 25 x 10³ cells per plate.

  • Compound Treatment: After 24 hours, the cells are treated with the test compound (e.g., 4-hydroxy-2,3-diphenylpropanoic acid) at its IC50 concentration. Control cells are treated with an equivalent amount of the vehicle (e.g., DMSO).

  • Incubation: The treated cells are incubated for 48 hours.

  • Cell Lysis: After incubation, the cells are washed and lysed to release intracellular tyrosinase.

  • Enzyme Reaction: The cell lysate is incubated with L-DOPA, the substrate for tyrosinase.

  • Measurement: The formation of dopachrome is measured spectrophotometrically at a specific wavelength. The tyrosinase activity is proportional to the rate of dopachrome formation.

Signaling Pathway and Experimental Workflow

Melanogenesis_Pathway cluster_cell Melanocyte Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin Derivative 2,3-Diphenylpropanoic Acid Derivative Derivative->Tyrosinase Modulates

Caption: Simplified melanogenesis pathway highlighting the role of tyrosinase.

Tyrosinase_Assay_Workflow start Start seed_cells Seed B16F1/F10 cells in 96-well plates start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Treat cells with This compound derivative incubate_24h->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h lyse_cells Wash and lyse cells incubate_48h->lyse_cells add_ldopa Add L-DOPA substrate lyse_cells->add_ldopa measure_absorbance Measure dopachrome formation (spectrophotometry) add_ldopa->measure_absorbance end End measure_absorbance->end

Caption: Experimental workflow for the cellular tyrosinase activity assay.

Potential Therapeutic Target: Prostate-Specific Membrane Antigen (PSMA)

PSMA is a transmembrane protein that is highly expressed on the surface of prostate cancer cells, making it an attractive target for both imaging and therapy.

Evidence from a Phosphinyl Derivative

A phosphinyl derivative of this compound, namely 3-(phenylhydroxyphosphinyl)-2,3-diphenylpropanoic acid , has been incorporated into a larger compound designed to bind to PSMA.[4] This suggests that the this compound scaffold can be functionalized to create potent and specific ligands for PSMA. While direct binding data for this compound or its simple derivatives on PSMA is not available, this finding opens up an important avenue for the development of novel PSMA-targeted agents for prostate cancer.

Logical Relationship Diagram

PSMA_Target_Logic Parent This compound Derivative 3-(Phenylhydroxyphosphinyl)- This compound Parent->Derivative is a scaffold for PSMA_Ligand PSMA-binding Compound Derivative->PSMA_Ligand is a component of PSMA PSMA Target PSMA_Ligand->PSMA binds to

Caption: Logical relationship showing this compound as a scaffold for PSMA-targeting compounds.

Future Directions and Conclusion

The current body of evidence, while indirect, points towards at least two potential therapeutic targets for compounds based on the this compound scaffold: tyrosinase and PSMA. The modulation of tyrosinase activity by a hydroxylated derivative suggests potential applications in dermatology, specifically in the treatment of pigmentation disorders. The incorporation of a phosphinyl derivative into a PSMA-binding compound highlights the potential for developing novel diagnostics and therapeutics for prostate cancer.

Significant further research is required to validate these preliminary findings. Direct biological evaluation of this compound and a library of its derivatives against these and other potential targets is a critical next step. Such studies should aim to establish structure-activity relationships, determine quantitative binding affinities and functional activities (e.g., IC50 or EC50 values), and elucidate the precise mechanisms of action. This foundational work will be essential to unlock the full therapeutic potential of this promising chemical scaffold.

References

An In-depth Technical Guide to 2,3-Diphenylpropanoic Acid: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-diphenylpropanoic acid, a significant molecule in organic synthesis. The document traces the historical arc from its initial discovery in the late 19th century to modern synthetic methodologies. Key physicochemical properties are enumerated, and detailed experimental protocols for its principal synthesis routes are provided to facilitate practical application. This guide is intended to be a thorough resource for researchers and professionals in the fields of chemistry and drug development, offering a consolidated repository of knowledge on this compound.

Introduction

This compound, with the chemical formula C₁₅H₁₄O₂, is a carboxylic acid featuring a propanoic acid backbone substituted with two phenyl groups at the 2- and 3-positions. Its structure allows for a range of chemical modifications, making it and its derivatives subjects of interest in medicinal chemistry and materials science. This guide details the discovery and historical context of this compound, its key physicochemical characteristics, and a comparative analysis of its primary synthetic routes.

Discovery and History

The first documented report of this compound dates back to 1892 by W. v. Miller and G. Rohde, who noted its existence in three crystalline forms with distinct melting points.[1] This early work laid the foundation for future investigations into its synthesis and properties. Over the decades, various synthetic approaches have been developed, with a notable and widely referenced procedure being the benzylation of phenylacetic acid, a method adapted and published in Organic Syntheses in 1960.[1] This and other historical synthetic routes are detailed in the experimental protocols section of this guide.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature. Its properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 3333-15-1[1]
Molecular Formula C₁₅H₁₄O₂[1]
Molar Mass 226.27 g/mol [1]
Melting Point 82 °C, 88-89 °C, 95-96 °C (three crystalline modifications)[1]
Boiling Point 340 °C (predicted)
Density 1.161 g/cm³ (predicted)
Appearance White to off-white crystalline solid
Solubility Soluble in organic solvents like alcohols and ethers; limited solubility in water.

Synthesis of this compound

Several methods have been established for the synthesis of this compound. The following sections provide detailed experimental protocols for the most significant of these, allowing for a comparative assessment of their advantages and disadvantages.

Benzylation of Phenylacetic Acid

This is a widely cited and reliable method for the preparation of this compound. The reaction proceeds via the formation of a dianion of phenylacetic acid, which is then alkylated with benzyl chloride.

Experimental Protocol:

  • Apparatus: A 1-liter, three-necked flask equipped with a condenser, a mechanical stirrer, and a dropping funnel. The reaction should be conducted in a fume hood.

  • Reagents:

    • Anhydrous liquid ammonia (500 ml)

    • Sodium (5.2 g)

    • Ferric nitrate hydrate (approx. 0.25 g)

    • Phenylacetic acid (14.2 g, 0.104 mole)

    • Benzyl chloride (13.2 g, 0.104 mole) in 25 ml of anhydrous ether

    • Ether (for extractions)

    • Hydrochloric acid (for acidification)

    • Celite

  • Procedure:

    • Prepare a solution of sodium amide (0.226 mole) in liquid ammonia in the reaction flask. To the stirred ammonia, add a small piece of sodium, followed by a few crystals of ferric nitrate hydrate. Then, add the remaining sodium in small pieces. The conversion to sodium amide is indicated by the disappearance of the blue color.[1]

    • To the resulting dark-green suspension, add phenylacetic acid and stir for 15 minutes.

    • Rapidly add the solution of benzyl chloride in anhydrous ether to the green suspension and stir the mixture for 1 hour.[1]

    • Evaporate the mixture to near dryness on a steam bath. Add 200 ml of ether and evaporate to dryness again. Repeat this step.

    • Dissolve the resulting solid in 300 ml of water and wash with three 200-ml portions of ether.

    • Filter the aqueous solution through a layer of Celite to remove any slight brown coloration.

    • Acidify the filtrate with hydrochloric acid. A colorless oil will form, which upon cooling in an ice bath, will crystallize into a white solid.

    • Collect the solid by filtration, wash with three 100-ml portions of hot water, and dry.

  • Yield: Approximately 19.85 g of crude α,β-diphenylpropionic acid with a melting point of 92.0–93.5°C is typically obtained.[1]

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction Steps cluster_product Product Phenylacetic_Acid Phenylacetic Acid Dianion_Formation Dianion Formation Phenylacetic_Acid->Dianion_Formation 1. Add to NaNH₂ Benzyl_Chloride Benzyl Chloride Alkylation Alkylation Benzyl_Chloride->Alkylation 2. Add Benzyl Chloride Sodium_Amide Sodium Amide in Liquid Ammonia Sodium_Amide->Dianion_Formation Dianion_Formation->Alkylation Intermediate Workup Aqueous Workup & Acidification Alkylation->Workup Reaction Mixture Product 2,3-Diphenylpropanoic Acid Workup->Product 3. Isolate Product

Workflow for the synthesis of this compound via benzylation of phenylacetic acid.
Alternative Synthetic Routes

Other documented methods for the synthesis of this compound include:

  • Benzylation of Diethyl Phenylmalonate followed by Hydrolysis: This method involves the alkylation of diethyl phenylmalonate with a benzyl halide, followed by saponification and decarboxylation of the resulting substituted malonic ester.

  • Benzylation of Phenylacetonitrile followed by Hydrolysis: In this route, phenylacetonitrile is benzylated, and the resulting nitrile is then hydrolyzed to the carboxylic acid.

  • Reduction of α-Phenylcinnamic Acid: This method utilizes a reducing agent, such as sodium amalgam, to reduce the double bond of α-phenylcinnamic acid.[1]

While these methods are historically significant, the benzylation of phenylacetic acid is often preferred for its convenience and good yield.[1]

Biological Activity

Currently, there is a notable lack of publicly available quantitative data on the specific biological activities of this compound itself, such as IC50 or MIC values.

However, research has been conducted on derivatives of this compound and the related compound, 3-phenylpropanoic acid. For instance, amide derivatives of 2,2- and 3,3-diphenylpropionic acid have been synthesized and evaluated for their antioxidant and antiproliferative activities.

Studies on the structurally related 3-phenylpropanoic acid have identified its involvement in certain biological signaling pathways. It has been shown to promote intestinal epithelial barrier function through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway. Additionally, it has been found to promote myotube hypertrophy via the Foxo3/NAD+ signaling pathway. It is important to note that these findings pertain to 3-phenylpropanoic acid and not directly to this compound. Further research is required to determine if this compound exhibits similar or different biological activities and mechanisms of action.

Below is a conceptual representation of the signaling pathway for the related compound, 3-phenylpropanoic acid, which may serve as a starting point for future investigations into the biological role of this compound.

Signaling_Pathway cluster_AhR Intestinal Epithelial Barrier Function cluster_Foxo3 Muscle Hypertrophy PPA 3-Phenylpropanoic Acid (Related Compound) AhR Aryl Hydrocarbon Receptor (AhR) PPA->AhR activates Foxo3_NAD Foxo3/NAD+ Pathway PPA->Foxo3_NAD modulates Barrier_Function Enhanced Intestinal Barrier Function AhR->Barrier_Function Hypertrophy Myotube Hypertrophy Foxo3_NAD->Hypertrophy

References

The Evolving Landscape of 2,3-Diphenylpropanoic Acid Derivatives: A Technical Guide to Synthesis, Bioactivity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-diphenylpropanoic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as a foundation for the development of a diverse array of bioactive compounds. These derivatives have garnered significant attention for their therapeutic potential, demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of notable this compound derivatives, with a focus on their potential applications in drug discovery and development.

Synthesis of this compound and Its Derivatives

The parent compound, this compound, can be synthesized through various methods. A well-established procedure involves the benzylation of phenylacetic acid.

Detailed Experimental Protocol: Synthesis of α,β-Diphenylpropionic Acid (this compound)[1]

1. Procedure:

Caution: This preparation should be carried out in a chemical fume hood to avoid exposure to ammonia.

A solution of sodium amide (0.226 mole) in liquid ammonia is prepared in a 1-liter three-necked flask equipped with a condenser, a mechanical stirrer, and a dropping funnel.

  • Introduce commercial anhydrous liquid ammonia (500 ml) from a cylinder into the flask.

  • To the stirred ammonia, add a small piece of sodium. After the appearance of a blue color, add a few crystals of ferric nitrate hydrate (approximately 0.25 g).

  • Add small pieces of freshly cut sodium until a total of 5.2 g has been added.

  • After all the sodium has been converted to the amide, add 14.2 g (0.104 mole) of phenylacetic acid. The dark-green suspension is stirred for 15 minutes.

  • To the green suspension, rapidly add 13.2 g (0.104 mole) of benzyl chloride in 25 ml of anhydrous ether. Stir the mixture for 1 hour.

  • Evaporate the mixture to near dryness on a steam bath.

  • Add 200 ml of ether and effect evaporation to dryness. Repeat this step with another 200 ml of ether.

  • Dissolve the resulting solid in 300 ml of water and wash with three 200-ml portions of ether.

  • Filter the aqueous solution through a layer of Celite to remove any slight brown coloration.

  • Acidify the filtrate with hydrochloric acid. A colorless oil will form.

  • Cool the mixture in an ice bath for a few minutes to induce crystallization.

  • Collect the white crystalline solid by filtration and wash with three 100-ml portions of hot water.

  • Dry the product. The yield of crude α,β-diphenylpropionic acid is approximately 19.85 g.

Derivatives of this compound are often synthesized by modifying the carboxylic acid group or by incorporating various substituents onto the phenyl rings. For instance, amide derivatives can be prepared by the direct condensation of the parent acid with appropriate amines.

Bioactivity and Therapeutic Potential

Anti-inflammatory Activity

A significant body of research has focused on the anti-inflammatory properties of this compound derivatives. The primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes.[1][2]

Signaling Pathway: Cyclooxygenase (COX) Inhibition

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible by inflammatory stimuli) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Physiological functions) PGH2_1->Prostaglandins_Thromboxanes Prostaglandins Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostaglandins Derivative 2,3-Diphenylpropanoic Acid Derivative Derivative->COX1 Derivative->COX2

Caption: Inhibition of COX-1 and COX-2 by this compound derivatives.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay [3][4]

This protocol provides a general framework for assessing the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer (pH 8.0).

    • Prepare a 100 μM solution of hematin (co-factor).

    • Prepare a 40 mM solution of L-epinephrine (co-factor).

    • Dissolve COX-1 and COX-2 enzymes in Tris-HCl buffer to the desired concentration.

    • Dissolve test compounds and reference inhibitors (e.g., ibuprofen, celecoxib) in DMSO to prepare stock solutions, which are then serially diluted.

  • Assay Procedure:

    • In an Eppendorf tube, mix 146 μL of Tris-HCl buffer, 2 μL of hematin solution, and 10 μL of L-epinephrine solution at room temperature.

    • Add 20 μL of the enzyme solution (COX-1 or COX-2) and incubate at room temperature for 2 minutes.

    • Add 2 μL of the test compound dilution to the enzyme solution and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding the substrate, arachidonic acid.

    • Incubate the reaction mixture for a specific time (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding a suitable stop solution (e.g., HCl).

  • Detection:

    • Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits enzyme activity by 50%) by fitting the data to a dose-response curve.

    • Calculate the Selectivity Index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2).

Quantitative Data on COX Inhibition

Compound ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2-(4-substitutedmethylphenyl)propionic acid derivativesVariesVaries0.52–0.63 (preferential for COX-1)[1]
Anticancer Activity

Certain derivatives of this compound have demonstrated promising anticancer activity through various mechanisms of action.

1. SIRT2 and EGFR Inhibition

A series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been identified as potential anticancer agents. In silico studies suggest that these compounds may exert their effects by targeting Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[5][6]

Proposed Signaling Pathway: SIRT2 and EGFR Inhibition

anticancer_pathway1 Derivative 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino] propanoic Acid Derivative EGFR EGFR Derivative->EGFR SIRT2 SIRT2 Derivative->SIRT2 Downstream_EGFR Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream_EGFR Downstream_SIRT2 Tubulin Deacetylation SIRT2->Downstream_SIRT2 Proliferation Cell Proliferation & Survival Downstream_EGFR->Proliferation Downstream_SIRT2->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis

Caption: Proposed mechanism of action for thiazole-containing propanoic acid derivatives.

2. Tubulin Polymerization Inhibition

Another class of derivatives, 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, has been shown to act as antitubulin agents, thereby inhibiting cell division and inducing apoptosis.[7][8]

Proposed Experimental Workflow: Evaluation of Antitubulin Activity

antitubulin_workflow Start Synthesized 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide Derivative InVitro_Assay In Vitro Tubulin Polymerization Assay Start->InVitro_Assay Cell_Based_Assay Cell-Based Assays (e.g., Immunofluorescence) Start->Cell_Based_Assay Data_Analysis Data Analysis and Mechanism Elucidation InVitro_Assay->Data_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Based_Assay->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Based_Assay->Apoptosis_Assay Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Experimental workflow for evaluating the antitubulin activity of benzamide derivatives.

Quantitative Data on Anticancer Activity

Compound IDCell LineIC50 (µM)
3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives [5]
21A5495.42
22A5492.47
25A5498.05
26A54925.4
2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides [7]
17tK562(Data reported as % inhibition)

Detailed Experimental Protocols for Anticancer Evaluation

Synthesis of Bioactive Derivatives:

  • 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives: These compounds are typically synthesized via multi-step reactions, including the Hantzsch thiazole synthesis.[9][10]

  • 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides: These derivatives are synthesized by reacting (E)-3-phenylacrylic acid chlorides with appropriate anthranilamide derivatives in pyridine.[7][8]

Antiproliferative Activity: MTT Assay [2][11][12]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Tubulin Polymerization Assay [13][1][14][15][16]

  • Reagent Preparation:

    • Reconstitute purified tubulin in a suitable buffer on ice.

    • Prepare a stock solution of GTP.

    • Prepare dilutions of the test compound and a known tubulin inhibitor (e.g., colchicine) and a polymerization promoter (e.g., paclitaxel) as controls.

  • Assay Setup:

    • In a pre-warmed 96-well plate, add the tubulin solution, GTP, and the test compound or control.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the change in absorbance (turbidity) at 340 nm over time (e.g., every minute for 60 minutes).

  • Data Analysis:

    • Plot the absorbance versus time to generate polymerization curves.

    • Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated anti-inflammatory and anticancer activities, coupled with well-defined mechanisms of action, make them attractive candidates for further drug development. The synthetic protocols and bioassay methodologies outlined in this guide provide a solid foundation for researchers to explore the structure-activity relationships of this scaffold and to design novel derivatives with enhanced potency and selectivity. Future investigations into the in vivo efficacy and safety of these compounds are warranted to translate their preclinical promise into clinical applications.

References

theoretical and computational studies of 2,3-diphenylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical and Computational Studies of 2,3-Diphenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches to studying this compound. Given the limited direct experimental and computational data on this specific molecule in publicly available literature, this document synthesizes information from studies on structurally related compounds, such as other phenylpropanoic acid derivatives and non-steroidal anti-inflammatory drugs (NSAIDs), to propose a robust framework for its investigation.

Introduction to this compound

This compound (C₁₅H₁₄O₂) is an organic compound featuring a propanoic acid backbone with two phenyl substituents.[1][2] Its structure suggests potential applications in medicinal chemistry and materials science due to the steric and electronic interactions afforded by the phenyl groups.[1] Like other arylpropionic acids, it may serve as a key intermediate in the synthesis of more complex molecules.[1] Understanding its physicochemical properties, reactivity, and potential biological activity through computational methods is a critical step in exploring its utility.

Key Properties:

  • Molecular Formula: C₁₅H₁₄O₂[2]

  • Molecular Weight: 226.275 g/mol [2]

  • General Solubility: Expected to be soluble in organic solvents like alcohols and ethers, with limited solubility in water.[1]

Theoretical and Computational Methodologies

A variety of computational methods can be employed to elucidate the properties of this compound. These methodologies, widely applied to similar molecules, provide insights into molecular structure, electronic properties, and potential biological interactions.[3][4]

Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method for predicting the electronic structure of molecules.[5] For a molecule like this compound, DFT calculations, often using a basis set such as 6-311G++(d,p), can be used to:[3]

  • Optimize Molecular Geometry: Determine the lowest energy conformation, including key bond lengths, bond angles, and dihedral angles.

  • Calculate Vibrational Frequencies: Predict FT-IR and Raman spectra to be compared with experimental data.[6]

  • Determine Electronic Properties: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap (an indicator of chemical reactivity and kinetic stability), ionization potential, and electron affinity.[5][7]

  • Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electron density to identify regions susceptible to electrophilic and nucleophilic attack.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.[4] Given the structural similarity of this compound to NSAIDs, which target cyclooxygenase (COX) enzymes, molecular docking could be used to:[3]

  • Predict the binding affinity and mode of interaction with COX-1 and COX-2.

  • Identify key amino acid residues involved in the binding.

  • Assess its potential as an anti-inflammatory agent.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of a series of compounds with their biological activity.[8] For this compound and its derivatives, QSAR studies could be developed to:

  • Predict biological activities such as antimicrobial, antidiabetic, or anticancer effects based on calculated molecular descriptors.[8][9]

  • Guide the design of new derivatives with enhanced potency and selectivity.

Data Presentation: Predicted Physicochemical and Spectroscopic Properties

The following tables summarize the types of quantitative data that would be generated from the aforementioned computational studies. The values presented are hypothetical and for illustrative purposes, based on typical results for similar phenylpropanoic acid derivatives.

Table 1: Calculated Molecular Descriptors

DescriptorPredicted Value
Ionization Potential (eV)8.5
Electron Affinity (eV)1.2
Electronegativity (χ) (eV)4.85
Hardness (η) (eV)3.65
Softness (S) (eV⁻¹)0.27
Electrophilicity Index (ω) (eV)3.22

Table 2: Predicted Key Geometrical Parameters (from DFT Optimized Structure)

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
Cα - Cβ1.54
Cβ - Cγ (Phenyl)1.51
Cα - C(O)OH1.52
C=O1.22
O-H0.97
Bond Angles (°)
Cβ - Cα - C(O)OH110.5
Cα - Cβ - Cγ112.0
O=C-O123.0

Table 3: Predicted Vibrational Frequencies (Selected Modes)

Vibrational ModePredicted Wavenumber (cm⁻¹)
O-H stretch (carboxylic)~3000 (broad)
C-H stretch (aromatic)3100 - 3000
C-H stretch (aliphatic)2980 - 2850
C=O stretch (carbonyl)~1710
C=C stretch (aromatic)1600 - 1450

Table 4: Predicted Electronic Properties

PropertyPredicted Value (eV)
HOMO Energy-6.8
LUMO Energy-1.7
HOMO-LUMO Gap5.1

Experimental Protocols

Proposed Synthesis of this compound

This protocol is adapted from general methods for the synthesis of related arylpropionic acids.

Reaction: Friedel-Crafts alkylation of benzene with a suitable precursor, followed by oxidation or hydrolysis. A plausible route involves the reaction of a phenyl Grignard reagent with an appropriate cinnamic acid derivative, followed by reduction.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene

  • Ethyl cinnamate

  • 10% Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, prepare phenylmagnesium bromide from magnesium turnings and bromobenzene in anhydrous diethyl ether.

  • Conjugate Addition: Cool the Grignard solution in an ice bath and add a solution of ethyl cinnamate in diethyl ether dropwise with stirring.

  • Reaction Quenching: After the addition is complete, stir the mixture at room temperature for 2 hours. Quench the reaction by slowly adding 10% hydrochloric acid.

  • Extraction: Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Hydrolysis: Combine the organic extracts and add a 10% sodium hydroxide solution. Heat the mixture at reflux for 4 hours to hydrolyze the ester.

  • Purification: Cool the reaction mixture, acidify with concentrated HCl, and extract the product with diethyl ether. Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.

  • Characterization: Purify the crude product by recrystallization or column chromatography. Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Characterization Techniques
  • ¹H and ¹³C NMR: To confirm the carbon-hydrogen framework of the molecule.

  • FT-IR Spectroscopy: To identify characteristic functional groups, particularly the carboxylic acid O-H and C=O stretches.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

  • X-ray Crystallography: To determine the solid-state structure if suitable crystals can be obtained.

Visualizations

Computational Workflow

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_docking Molecular Docking cluster_output Outputs & Analysis mol_structure Initial this compound Structure geom_opt Geometry Optimization (B3LYP/6-311G++(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop prep_ligand Prepare Ligand geom_opt->prep_ligand opt_geom Optimized Geometry geom_opt->opt_geom spectra Predicted IR/Raman Spectra freq_calc->spectra reactivity Reactivity Descriptors electronic_prop->reactivity docking_sim Run Docking Simulation prep_ligand->docking_sim prep_receptor Prepare Receptor (e.g., COX-2) prep_receptor->docking_sim analyze_results Analyze Binding Modes & Affinity docking_sim->analyze_results binding_score Binding Score & Pose analyze_results->binding_score

Caption: A typical workflow for the computational study of this compound.

Proposed Synthesis Workflow

Synthesis_Workflow start Reactants (Bromobenzene, Mg, Ethyl Cinnamate) grignard Prepare Phenylmagnesium Bromide start->grignard addition Conjugate Addition to Ethyl Cinnamate grignard->addition hydrolysis Ester Hydrolysis (NaOH, H₂O) addition->hydrolysis extraction Acidification & Extraction hydrolysis->extraction purification Purification (Recrystallization) extraction->purification product This compound purification->product

Caption: A proposed workflow for the synthesis of this compound.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Metabolism Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesis Inflammation Inflammation & Pain Prostaglandins->Inflammation Molecule This compound (Hypothetical Inhibitor) Molecule->COX_Enzymes Inhibition

Caption: Hypothetical inhibition of the COX pathway by this compound.

Conclusion

While direct experimental data for this compound is sparse, a comprehensive theoretical and computational investigation is highly feasible and warranted. By leveraging established methodologies such as DFT, molecular docking, and QSAR, researchers can predict its physicochemical properties, spectroscopic signatures, and potential as a bioactive compound. The workflows and protocols outlined in this guide provide a solid foundation for initiating such studies, which will be invaluable for unlocking the potential of this compound in drug discovery and materials science. Further experimental validation based on these theoretical predictions will be a crucial next step.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,3-Diphenylpropanoic Acid as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,3-diphenylpropanoic acid and its isomers as precursors in the synthesis of biologically active molecules. The following sections detail the synthesis of diphenylpropionamide derivatives, which have shown potential as antioxidant and antiproliferative agents. While specific examples for this compound are limited in publicly available literature, the protocols provided for its isomers, 2,2- and 3,3-diphenylpropionic acid, serve as a strong predictive model for its reactivity and potential applications in medicinal chemistry and drug development.

Application: Synthesis of Bioactive Diphenylpropionamides

Diphenylpropanoic acid isomers are valuable starting materials for the synthesis of a variety of amide derivatives. These derivatives have been investigated for their potential therapeutic properties, including antioxidant and antiproliferative activities. The general synthetic approach involves the direct condensation of the carboxylic acid with a range of primary and secondary amines. This straightforward reaction allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Key Features:

  • Versatile Precursor: The diphenylpropanoic acid scaffold can be readily functionalized.

  • Bioactive Derivatives: The resulting amides have demonstrated significant biological activity.[1][2][3][4][5]

  • Amenable to Library Synthesis: The synthetic protocol is suitable for generating a series of analogs for screening.

Experimental Protocols

This protocol is adapted from the synthesis of diphenylpropionamide derivatives using 2,2- and 3,3-diphenylpropionic acid and is expected to be applicable to this compound.[3][5]

Materials:

  • Diphenylpropanoic acid (2,2-, 3,3-, or 2,3-isomer) (1 equivalent)

  • Appropriate amine (1.2 equivalents)

  • 1-Propylphosphonic acid cyclic anhydride (PPAA) (2 equivalents)

  • Triethylamine (4 equivalents)

  • Dichloromethane (CH₂Cl₂)

  • n-Hexane

  • Ethyl acetate (AcOEt)

  • Silica gel for flash chromatography

Procedure:

  • To a solution of the selected diphenylpropanoic acid (1 eq) and the desired amine (1.2 eq) in dichloromethane (5 mL), add 1-propylphosphonic acid cyclic anhydride (PPAA) (2 eq).

  • Add triethylamine (4 eq) to the reaction mixture.

  • Stir the resulting mixture overnight at room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel using a mixture of n-hexane and ethyl acetate (typically 1:1) as the eluent to afford the desired diphenylpropionamide derivative.

Experimental Workflow:

SynthesisWorkflow Precursor This compound (or isomer) Reaction Amide Coupling Precursor->Reaction Amine Amine (R-NH2) Amine->Reaction Reagents PPAA, Et3N DCM, RT, overnight Reagents->Reaction Workup Solvent Removal Reaction->Workup Purification Flash Chromatography Workup->Purification Product Diphenylpropionamide Derivative Purification->Product

Figure 1: General workflow for the synthesis of diphenylpropionamide derivatives.

Data Presentation

The following tables summarize the biological activity data for a series of synthesized diphenylpropionamide derivatives, demonstrating their potential as therapeutic agents.

CompoundR (Amine Moiety)Diphenylpropionic Acid IsomerAntioxidant Activity (% reduction of ABTS radical)TEAC (Trolox® Equivalent Antioxidant Capacity, µM)
1 N-(3,4-dimethoxyphenyl)methyl2,2-diphenyl10.31.8
2 N-(3,4-dimethoxyphenyl)methyl3,3-diphenyl25.64.5
3 Morpholino2,2-diphenyl78.213.7
4 N-methyl-N-(4-methoxybenzyl)2,2-diphenyl41.87.3
5 Piperidino2,2-diphenyl15.22.7
6 Pyrrolidino2,2-diphenyl2.50.4
7 N-benzyl3,3-diphenyl11.42.0
8 Morpholino3,3-diphenyl71.412.5
9 N-methyl-N-(4-methoxybenzyl)3,3-diphenyl33.95.9
10 4-phenylpiperazino3,3-diphenyl10.81.9
11 N-[2-(4-methoxyphenyl)ethyl]3,3-diphenyl15.92.8

Note: Data extracted from a study on 2,2- and 3,3-diphenylpropionic acid derivatives. Similar activities can be anticipated for derivatives of this compound.

CompoundJ774.A1 (Murine Macrophage)HEK-293 (Human Kidney)WEHI-164 (Murine Fibrosarcoma)
3 8.43.45.4
4 9.7>10>10
8 0.145.714.0

Note: The IC₅₀ value is the concentration of the compound that affords a 50% reduction in cell growth after 24 hours of incubation.

Signaling Pathways and Logical Relationships

The antioxidant activity of the diphenylpropionamide derivatives suggests their involvement in modulating cellular oxidative stress pathways. Reactive Oxygen Species (ROS) and Nitric Oxide (NO) are key signaling molecules in inflammatory processes. The inhibition of their production by these compounds indicates a potential mechanism of action involving the downregulation of pro-inflammatory pathways.

SignalingPathway LPS LPS Stimulation Macrophages J774.A1 Macrophages LPS->Macrophages activates ROS ROS Production Macrophages->ROS NO NO Production Macrophages->NO Inflammation Inflammatory Response ROS->Inflammation promotes NO->Inflammation promotes Compounds Diphenylpropionamide Derivatives (e.g., 3, 4, 8) Compounds->ROS inhibits Compounds->NO inhibits

Figure 2: Proposed mechanism of anti-inflammatory action.

Conclusion

While direct synthetic applications of this compound are not extensively documented, the successful synthesis of bioactive diphenylpropionamides from its isomers provides a strong foundation for its use as a versatile precursor in drug discovery and development. The protocols and data presented herein offer a valuable starting point for researchers interested in exploring the chemical space and therapeutic potential of derivatives of this compound. Further investigation into the synthesis and biological evaluation of amides and other derivatives of this compound is warranted to fully elucidate their structure-activity relationships and potential as novel therapeutic agents.

References

Application Notes and Protocols: Derivatization of 2,3-Diphenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the chemical derivatization of 2,3-diphenylpropanoic acid. The derivatization of a lead compound is a critical step in drug discovery and development, allowing for the modulation of its physicochemical properties, biological activity, and pharmacokinetic profile. The protocols outlined below describe two common and robust methods: esterification to produce ester derivatives and amidation to synthesize amide derivatives.

These methods are fundamental for creating compound libraries for structure-activity relationship (SAR) studies, developing prodrugs, or modifying a compound's solubility and stability.

Derivatization_Workflow General Workflow for Derivatization cluster_ester Esterification cluster_amide Amidation start This compound (Starting Material) ester_reagent Alcohol (R'-OH) + Acid Catalyst start->ester_reagent  Method 1 amide_reagent Amine (R'R''NH) + Coupling Agent start->amide_reagent  Method 2 ester_product 2,3-Diphenylpropanoate Ester ester_reagent->ester_product amide_product 2,3-Diphenylpropanoic Amide amide_reagent->amide_product

Caption: Overview of derivatization pathways for this compound.

Protocol 1: Esterification via Fischer-Speier Method

This protocol describes the acid-catalyzed esterification of this compound with an alcohol. The Fischer esterification is a classic, reliable method for producing esters from carboxylic acids and is driven to completion by using the alcohol as the solvent or by removing water as it is formed.[1][2]

Principle: The carboxylic acid is heated with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH).[1] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Materials and Equipment:

  • This compound

  • Alcohol (e.g., methanol, ethanol, propanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for purification (e.g., chromatography column)

Experimental Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of the desired alcohol, which will also serve as the solvent (e.g., 20-50 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction temperature will depend on the boiling point of the alcohol used. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.[3]

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the excess acid. Caution: CO₂ evolution will occur.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude ester can be purified by column chromatography on silica gel if necessary.

Protocol 2: Amidation via Carbodiimide-Mediated Coupling

This protocol details the formation of an amide bond between this compound and a primary or secondary amine using a carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method is widely used due to its mild conditions and broad substrate scope.[4][5]

Principle: The carboxylic acid is activated by the coupling agent (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the stable amide bond, releasing a soluble urea byproduct.

Amidation_Mechanism cluster_reactants Reactants Acid R-COOH (this compound) Intermediate O-Acylisourea Intermediate (Activated Acid) Acid->Intermediate + EDC EDC EDC (Coupling Agent) Amine R'-NH2 (Amine) Product R-CONH-R' (Amide Product) Intermediate->Product + Amine Byproduct Urea Byproduct Intermediate->Byproduct + Amine

Caption: Simplified workflow of carbodiimide-mediated amidation.

Materials and Equipment:

  • This compound

  • Primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

  • (Optional) N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to suppress side reactions

  • Anhydrous polar aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Dilute hydrochloric acid (HCl) solution (e.g., 1 M)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Experimental Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous solvent (e.g., DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the amine (1.0-1.2 eq) to the solution.

  • If used, add NHS or HOBt (1.0-1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.1-1.5 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with the organic solvent.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude amide product can be purified by recrystallization or column chromatography on silica gel.

Data Presentation: Quantitative Summary

The efficiency of derivatization reactions is highly dependent on the specific substrates and reaction conditions. The following table summarizes typical conditions and expected yields based on literature for similar compounds.

Table 1: Summary of Typical Reaction Conditions and Yields for Derivatization

Derivatization Method Reactants Catalyst/Coupling Agent Solvent Temp. (°C) Time (h) Typical Yield (%) Reference(s)
Esterification Propanoic Acid + 1-Propanol H₂SO₄ 1-Propanol 65 3.5 96.9 [3]
Amidation 3-Phenylpropionic Acid + Morpholine ZrCl₄ p-Xylene 150 18 94 [6]
Amidation 3-Phenylpropionic Acid + 4-Methoxybenzylamine ZrCl₄ Toluene 110 18 89 [6]

| Amidation | 2,2-Diphenylpropionic Acid + Morpholine | PPAA | Dichloromethane | RT | 2 | >95 |[7][8][9] |

Table 2: Representative Analytical Data for a this compound Derivative (Example: N-benzyl-2,3-diphenylpropanamide)

Analysis Expected Data
¹H NMR Signals corresponding to aromatic protons (multiplets, ~7.0-7.4 ppm), benzylic protons, aliphatic chain protons, and the amide N-H proton (broad singlet).
¹³C NMR Signals for the amide carbonyl carbon (~170-175 ppm), aromatic carbons (~125-140 ppm), and aliphatic carbons.
Mass Spec (ESI-MS) Calculated m/z for [M+H]⁺ or [M+Na]⁺ corresponding to the molecular formula of the product.

| FT-IR (cm⁻¹) | Characteristic peaks for C=O stretch (amide I band, ~1640-1680 cm⁻¹), N-H bend (amide II band, ~1520-1570 cm⁻¹), and N-H stretch (~3300 cm⁻¹).[6] |

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Concentrated acids like sulfuric acid are highly corrosive. Handle with extreme care.

  • Carbodiimide coupling agents (EDC, DCC) are moisture-sensitive and can be allergens or irritants.

  • Organic solvents are flammable and volatile. Avoid open flames and ensure proper grounding of equipment.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application of 2,3-Diphenylpropanoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive literature searches for the specific molecule, 2,3-diphenylpropanoic acid, have revealed a significant scarcity of published research regarding its direct applications in medicinal chemistry. The compound is listed by commercial suppliers as a chemical for early discovery research, indicating it is not a well-characterized agent.

Therefore, this document will focus on the broader and well-established applications of the phenylpropanoic acid scaffold and its diphenyl-substituted analogs in medicinal chemistry. This information is intended to provide a foundational understanding for researchers interested in the potential of this chemical class, including the less-explored this compound isomer.

Introduction to Phenylpropanoic Acids in Drug Discovery

The phenylpropanoic acid moiety is a privileged scaffold in medicinal chemistry, most notably as the core structure of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Derivatives of this structure have been extensively explored and have shown a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, anticancer, and antimicrobial effects.[1][2] The versatility of this scaffold allows for substitutions on the phenyl ring and the propanoic acid chain, leading to a diverse array of pharmacological profiles.

Key Therapeutic Areas and Biological Targets

The primary and emerging therapeutic applications of phenylpropanoic acid derivatives are centered around several key biological targets.

Anti-inflammatory and Analgesic Activity via Cyclooxygenase (COX) Inhibition

The most well-documented mechanism of action for many phenylpropanoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of pain and inflammation.[1][3] Many drugs in this class are non-selective, inhibiting both COX-1 and COX-2.[3]

Table 1: Cyclooxygenase Inhibition by Phenylpropanoic Acid Derivatives

CompoundTarget(s)IC50 (µM)Selectivity (COX-2/COX-1)Therapeutic Effect(s)
FenoprofenCOX-1, COX-2Not specified5.14Anti-inflammatory, Analgesic, Antipyretic[3]

Experimental Protocol: Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This protocol is a standard method to determine the inhibitory activity of a compound on COX-1 and COX-2.[3]

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.

Methodology:

  • Blood Collection: Venous blood is drawn from healthy volunteers who have not taken NSAIDs for at least two weeks.

  • COX-1 Assay (Thromboxane B2 Measurement):

    • Aliquots of whole blood are incubated with various concentrations of the test compound or a vehicle control.

    • The blood is allowed to clot at 37°C for 1 hour, which induces platelet activation and the production of thromboxane A2 (TXA2), a COX-1 product. TXA2 is rapidly converted to the stable metabolite Thromboxane B2 (TXB2).

    • Serum is separated by centrifugation.

    • TXB2 levels in the serum are quantified using a specific enzyme immunoassay (EIA). The concentration of TXB2 is indicative of COX-1 activity.

  • COX-2 Assay (Prostaglandin E2 Measurement):

    • Aliquots of whole blood are incubated with lipopolysaccharide (LPS) to induce the expression of COX-2.

    • The blood is then incubated with various concentrations of the test compound or a vehicle control.

    • The samples are further incubated to allow for the production of Prostaglandin E2 (PGE2), a major product of the COX-2 pathway.

    • Plasma is separated by centrifugation.

    • PGE2 levels in the plasma are quantified using a specific EIA. The concentration of PGE2 is indicative of COX-2 activity.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of TXB2 or PGE2 formation against the logarithm of the test compound concentration.

Diagram of the COX Inhibition Pathway:

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes Stomach_Lining Stomach Lining Protection COX1->Stomach_Lining COX2->Prostaglandins_Thromboxanes Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain NSAIDs Phenylpropanoic Acid Derivatives (e.g., NSAIDs) NSAIDs->COX1 NSAIDs->COX2

Caption: Inhibition of COX-1 and COX-2 by phenylpropanoic acid derivatives.

Anticancer and Antimicrobial Activities

Recent studies have highlighted the potential of phenylpropanoic acid derivatives beyond their anti-inflammatory use, with demonstrated activity against various cancer cell lines and microbial strains.[4]

A synthesized Schiff base of L-phenylalanine, 2-((2,4-dihydroxybenzylidene)amino)-3-phenylpropanoic acid, has shown promising broad-spectrum biological activities.[4]

Table 2: Biological Activities of a 3-Phenylpropanoic Acid Schiff Base Derivative

Biological ActivityTarget/AssayResult (IC50 or MIC)
AntimicrobialK. pneumoniae, S. aureus, C. albicansGood inhibition at 50 µg/mL; MIC: 35-45 ppm
AntidiabeticNot specifiedIC50: 138-265 µg/mL
AntioxidantDPPH free radical scavengingIC50: 138-265 µg/mL
AnticancerMTT assay against HeLa cellsIC50: 138-265 µg/mL

Source:[4]

Experimental Protocol: MTT Assay for Anticancer Activity

This protocol is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of a potential medicinal agent.

Objective: To determine the in vitro anticancer activity of a test compound against a cancer cell line (e.g., HeLa).

Methodology:

  • Cell Culture: HeLa cells are cultured in an appropriate medium and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or an acidic isopropanol solution).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Diagram of the Experimental Workflow for Biological Screening:

Screening_Workflow Start Synthesis of This compound Analog In_Vitro In Vitro Screening Start->In_Vitro Antimicrobial Antimicrobial Assays (MIC Determination) In_Vitro->Antimicrobial Anticancer Anticancer Assays (MTT Assay) In_Vitro->Anticancer Antioxidant Antioxidant Assays (DPPH Assay) In_Vitro->Antioxidant In_Vivo In Vivo Studies (Animal Models) Anticancer->In_Vivo Toxicology Toxicology & Safety Pharmacology In_Vivo->Toxicology Lead_Opt Lead Optimization Toxicology->Lead_Opt

References

Application Note: Enantioselective Separation of 2,3-Diphenylpropanoic Acid Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Diphenylpropanoic acid is a chiral carboxylic acid with potential applications in pharmaceuticals and materials science. The enantiomers of such chiral compounds often exhibit different physiological activities and properties, making their separation and analysis crucial. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the enantioselective separation of chiral molecules. This application note provides a detailed protocol for the separation of this compound enantiomers using a polysaccharide-based chiral stationary phase.

Principle of the Method

The separation of enantiomers is achieved by their differential interaction with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad enantioselectivity.[1] In a normal-phase mobile system, the analyte's enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP, leading to different retention times and, consequently, their separation. The addition of a small amount of an acidic modifier to the mobile phase is often necessary to improve the peak shape and resolution of acidic analytes like this compound.[1]

Experimental Protocols

Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is required.[1]

  • Chiral Column: A polysaccharide-based chiral stationary phase column is recommended. For this application, we will use a Chiralcel® OJ-H column (Cellulose tris(4-methylbenzoate) coated on 5 µm silica gel), 250 mm x 4.6 mm.

  • Solvents: HPLC grade n-hexane, 2-propanol (IPA), and trifluoroacetic acid (TFA).

  • Sample: A racemic standard of this compound.

Chromatographic Conditions

A summary of the starting chromatographic conditions is provided in the table below. Optimization of the mobile phase composition and temperature may be required to achieve baseline separation.

ParameterCondition
Column Chiralcel® OJ-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of racemic this compound in 1 mL of mobile phase.

Protocol

  • Mobile Phase Preparation:

    • Carefully measure 900 mL of n-hexane, 100 mL of 2-propanol, and 1 mL of trifluoroacetic acid.

    • Mix the solvents thoroughly and degas the mobile phase before use.

  • HPLC System and Column Equilibration:

    • Install the Chiralcel® OJ-H column in the HPLC system.

    • Purge the pump with the prepared mobile phase.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

  • Sample Injection and Data Acquisition:

    • Inject 10 µL of the prepared sample solution.

    • Start the data acquisition and record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Determine the retention time (t R ), peak area, and peak width for each enantiomer.

    • Calculate the retention factor (k'), separation factor (α), and resolution (R s ) using the following formulas:

      • Retention Factor (k'): k' = (t R - t 0 ) / t 0 (where t 0 is the void time)

      • Separation Factor (α): α = k' 2 / k' 1

      • Resolution (R s ): R s = 2(t R2 - t R1 ) / (w 1 + w 2 ) (where w is the peak width at the base)

Quantitative Data Summary (Illustrative)

The following table presents expected, illustrative data for the separation of this compound enantiomers based on the typical performance of polysaccharide CSPs for similar arylpropionic acids. Actual values must be determined experimentally.

ParameterEnantiomer 1 (Expected)Enantiomer 2 (Expected)
Retention Time (min) ~ 8.5~ 10.2
Retention Factor (k') ~ 2.4~ 3.1
Separation Factor (α) \multicolumn{2}{c}{~ 1.29}
Resolution (R s ) \multicolumn{2}{c}{> 1.5}

Experimental Workflow and Logic

The following diagrams illustrate the logical workflow for developing the HPLC method and the experimental procedure.

HPLC_Method_Development cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Optimization Select_CSP Select Chiral Stationary Phase Prepare_MP Prepare Mobile Phase Select_CSP->Prepare_MP Prepare_Sample Prepare Sample Solution Prepare_MP->Prepare_Sample Equilibrate Equilibrate System Prepare_Sample->Equilibrate Inject Inject Sample Equilibrate->Inject Acquire_Data Acquire Data Inject->Acquire_Data Analyze Analyze Chromatogram Acquire_Data->Analyze Optimization Optimization Needed? Analyze->Optimization Optimization->Prepare_MP Adjust Mobile Phase or Temperature Final_Method Final Method Optimization->Final_Method No

Caption: Workflow for HPLC method development for chiral separation.

Experimental_Workflow start Start prep_mobile_phase Prepare Mobile Phase (n-Hexane/IPA/TFA) start->prep_mobile_phase prep_sample Prepare Racemic This compound Sample start->prep_sample equilibrate_column Equilibrate Chiralcel OJ-H Column prep_mobile_phase->equilibrate_column inject_sample Inject 10 µL of Sample prep_sample->inject_sample equilibrate_column->inject_sample run_hplc Run HPLC and Detect at 254 nm inject_sample->run_hplc analyze_data Analyze Chromatogram for Retention Times and Resolution run_hplc->analyze_data end End analyze_data->end

Caption: Step-by-step experimental protocol for HPLC analysis.

This application note provides a starting protocol for the enantioselective separation of this compound using a Chiralcel® OJ-H column. The proposed method is based on well-established principles for the separation of arylpropionic acids and serves as a strong foundation for method development and validation. Researchers can adapt and optimize the mobile phase composition and other chromatographic parameters to achieve the desired separation for their specific applications.

References

Application Notes and Protocols: Development of Novel Antioxidant Agents from 2,3-Diphenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] This has led to a significant interest in the discovery and development of novel antioxidant compounds.[1] Phenolic acids and their derivatives are a well-known class of antioxidants that can neutralize free radicals and modulate cellular defense mechanisms.[2][3] This document provides a comprehensive framework for the development of novel antioxidant agents derived from a 2,3-diphenylpropanoic acid scaffold. While this compound itself is not a widely recognized antioxidant, its structural backbone presents a viable starting point for the synthesis of more potent derivatives. This is supported by research on similar diphenylpropionic acid structures, where derivatization into amides has been shown to yield compounds with significant antioxidant activity.[4][5][6][7]

These application notes provide detailed protocols for the synthesis of candidate compounds, a suite of in vitro and cell-based assays for evaluating their antioxidant efficacy, and a discussion of the potential mechanisms of action.

Data Presentation: In Vitro Antioxidant Capacity

Quantitative data from in vitro antioxidant assays are essential for comparing the potency of novel compounds to established standards and understanding structure-activity relationships. The following table summarizes hypothetical data for this compound and its synthesized derivatives.

Compound IDStructureDPPH Scavenging IC50 (µM)ABTS Scavenging TEAC (Trolox Equivalents)Cellular Antioxidant Activity (CAA) EC50 (µM)
DPPA-001 This compound> 5000.8 ± 0.1> 200
DPPA-002 This compound methyl ester350 ± 251.2 ± 0.2150 ± 18
DPPA-003 N-benzyl-2,3-diphenylpropionamide150 ± 122.5 ± 0.375 ± 9
DPPA-004 N-(4-hydroxybenzyl)-2,3-diphenylpropionamide45 ± 5 4.8 ± 0.5 25 ± 4
Trolox Standard55 ± 61.0 (by definition)30 ± 5
Quercetin Standard30 ± 45.2 ± 0.415 ± 3

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of amide and ester derivatives of this compound can be achieved through standard organic chemistry reactions. The general approach is inspired by the successful synthesis of antioxidant diphenylpropionamide derivatives.[4][5][7]

a) Synthesis of N-substituted Amides (e.g., DPPA-003, DPPA-004)

This protocol describes a general method for the direct condensation of this compound with various amines.[4][5]

  • Materials: this compound, desired amine (e.g., benzylamine, 4-hydroxybenzylamine), 1-propylphosphonic acid cyclic anhydride (PPAA) as a catalyst, ethyl acetate, sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve this compound (1.0 eq) and the appropriate amine (1.1 eq) in ethyl acetate.

    • Add PPAA (1.5 eq) dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

    • Characterize the final product by NMR and mass spectrometry.

b) Synthesis of Esters (e.g., DPPA-002)

A standard Fischer esterification method can be employed.

  • Materials: this compound, methanol, sulfuric acid (catalytic amount), diethyl ether, sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve this compound in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 6-8 hours, monitoring by TLC.

    • After cooling, remove the excess methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.

    • Purify the resulting ester by column chromatography.

    • Characterize the final product by NMR and mass spectrometry.

In Vitro Antioxidant Assays

A combination of assays based on different mechanisms is recommended for a thorough evaluation of antioxidant potential.[8][9]

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.[10]

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol).

    • In a 96-well plate, add various concentrations of the test compound.

    • Add a freshly prepared solution of DPPH in ethanol to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity and determine the IC50 value.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: This assay evaluates the capacity of a compound to scavenge the pre-formed ABTS radical cation. The reduction of the blue-green radical back to its colorless neutral form is monitored spectrophotometrically.[4]

  • Protocol:

    • Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add various concentrations of the test compound to a 96-well plate.

    • Add the diluted ABTS radical solution to each well.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cell-Based Antioxidant Assay

Cell-based assays provide a more biologically relevant measure of antioxidant activity, accounting for factors like cell uptake and metabolism.[1][11]

a) Cellular Antioxidant Activity (CAA) Assay

  • Principle: The CAA assay uses the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants can prevent this oxidation.[12][13][14]

  • Protocol:

    • Culture a suitable cell line (e.g., HepG2) in a 96-well plate until confluent.[12]

    • Remove the culture medium and wash the cells with a suitable buffer.

    • Treat the cells with various concentrations of the test compound and the DCFH-DA probe for 1 hour at 37°C.[13]

    • Wash the cells to remove the compound and probe that have not been taken up.

    • Induce oxidative stress by adding a free radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[11][15]

    • Immediately measure the fluorescence intensity at appropriate excitation (e.g., 485 nm) and emission (e.g., 538 nm) wavelengths over time using a microplate reader.[13]

    • Calculate the CAA value and the EC50.

Mandatory Visualizations

G cluster_start Starting Material cluster_derivatives Derivative Synthesis cluster_screening Antioxidant Screening This compound This compound Esterification Esterification This compound->Esterification Methanol, H+ Amidation Amidation This compound->Amidation Amine, PPAA DPPA-002 (Ester) DPPA-002 (Ester) Esterification->DPPA-002 (Ester) DPPA-003, DPPA-004 (Amides) DPPA-003, DPPA-004 (Amides) Amidation->DPPA-003, DPPA-004 (Amides) In Vitro Assays (DPPH, ABTS) In Vitro Assays (DPPH, ABTS) DPPA-002 (Ester)->In Vitro Assays (DPPH, ABTS) DPPA-003, DPPA-004 (Amides)->In Vitro Assays (DPPH, ABTS) Cell-Based Assay (CAA) Cell-Based Assay (CAA) In Vitro Assays (DPPH, ABTS)->Cell-Based Assay (CAA) Promising Candidates

Caption: Workflow for Synthesis and Screening of Antioxidant Agents.

Caption: Mechanism of the Cellular Antioxidant Activity (CAA) Assay.

Caption: The Nrf2-ARE Signaling Pathway for Antioxidant Defense.

Conclusion

The comprehensive evaluation of novel compounds derived from this compound requires a multi-faceted approach. The protocols and guidelines presented here provide a robust framework for the synthesis, initial in vitro characterization, and subsequent investigation of cellular mechanisms of action.[1] By systematically applying these methods, researchers can effectively assess the potential of new chemical entities as therapeutic agents for conditions associated with oxidative stress. Further studies, including elucidation of specific molecular targets and in vivo efficacy and safety evaluations, would be the logical next steps to validate these initial findings.

References

Application Notes and Protocols for the Synthesis and Evaluation of Anti-inflammatory Compounds Derived from 2,3-Diphenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of novel anti-inflammatory agents based on the 2,3-diphenylpropanoic acid scaffold. The focus is on a specific pyrrole-containing derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (referred to as Compound 3f), which has demonstrated significant anti-inflammatory and immunomodulatory properties.[1][2][3] The protocols detailed below cover the chemical synthesis via Paal-Knorr cyclization, and the in vivo evaluation of anti-inflammatory efficacy using established rodent models.

Introduction

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[4][5][6][7][8][9] The therapeutic effect of these agents is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.[4] The discovery of two COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, has driven the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4][10][11]

Recent research has explored the incorporation of heterocyclic moieties, such as pyrrole, into the basic arylpropionic acid structure to enhance anti-inflammatory activity and modulate selectivity.[1][2][3] Compound 3f, a pyrrole derivative of this compound, was designed based on the structural features of the selective COX-2 inhibitor celecoxib and has shown potent anti-inflammatory effects, particularly after repeated administration.[1][2][3] Beyond COX inhibition, the modulation of other inflammatory pathways, such as the lipoxygenase (LOX) pathway and cytokine signaling, represents a key area of investigation for these novel compounds.[1][2][3]

Synthesis of 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f)

The synthesis of Compound 3f is achieved through the Paal-Knorr pyrrole synthesis, a robust method for constructing pyrrole rings from 1,4-dicarbonyl compounds and a primary amine.[12][13][14][15][16][17][18][19] The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Synthesis of 1,4-Dicarbonyl Intermediate cluster_1 Step 2: Paal-Knorr Cyclization cluster_2 Step 3: Purification Reactant_A 3-(4-Chlorobenzoyl)-5-hexene-2-one Paal_Knorr Paal-Knorr Reaction (Acid Catalyst, Heat) Reactant_A->Paal_Knorr Reactant_B Primary Amine: 2-Amino-3-phenylpropanoic acid Reactant_B->Paal_Knorr Purification Recrystallization Paal_Knorr->Purification Final_Product Compound 3f (>98% Purity) Purification->Final_Product

Caption: Synthetic workflow for Compound 3f via Paal-Knorr cyclization.

Experimental Protocol: Synthesis of Compound 3f

This protocol is based on the established Paal-Knorr synthesis methodology.[12][13][14][15][16][17][18][19]

Materials:

  • 3-(4-Chlorobenzoyl)-5-hexene-2-one (1,4-dicarbonyl precursor)

  • 2-Amino-3-phenylpropanoic acid (phenylalanine)

  • Glacial acetic acid (catalyst)

  • Ethanol (solvent)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,4-dicarbonyl precursor (1 equivalent) and 2-amino-3-phenylpropanoic acid (1.1 equivalents) in ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure Compound 3f.[2]

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as HPLC, NMR (¹H and ¹³C), and mass spectrometry. The melting point of Compound 3f is reported to be 163–164 °C.[2]

In Vivo Anti-Inflammatory and Immunomodulatory Activity

The anti-inflammatory and immunomodulatory properties of synthesized compounds can be assessed using well-established in vivo models.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to evaluate acute inflammation.[11][20][21] Carrageenan injection induces a biphasic inflammatory response, with the later phase being primarily mediated by prostaglandins.[11]

Experimental Protocol:

  • Animals: Use male Wistar rats (180-200 g). House the animals under standard laboratory conditions and allow them to acclimatize for at least one week before the experiment.

  • Groups: Divide the animals into the following groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% CMC)

    • Test Compound (Compound 3f at 10, 20, and 40 mg/kg, administered intraperitoneally)

    • Reference Drug (e.g., Diclofenac at 25 mg/kg, i.p.)

  • Dosing: Administer the test compound, reference drug, or vehicle 30-60 minutes before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

  • Calculation: The percentage of paw edema is calculated using the formula: % Edema = ((Vt - V0) / V0) * 100 where Vt is the paw volume at time t and V0 is the initial paw volume. The percentage inhibition of edema is calculated as: % Inhibition = ((% Edema in Control - % Edema in Treated) / % Edema in Control) * 100

G Start Acclimatize Rats Group Group Assignment (Vehicle, Compound 3f, Diclofenac) Start->Group Dose Administer Treatment (i.p.) Group->Dose Measure_0 Measure Paw Volume (t=0) Dose->Measure_0 Induce Inject Carrageenan (Sub-plantar) Measure_t Measure Paw Volume (t = 1, 2, 3, 4h) Induce->Measure_t Measure_0->Induce Calculate Calculate % Edema and % Inhibition Measure_t->Calculate End Data Analysis Calculate->End G cluster_cox COX Pathway cluster_lox LOX Pathway PLA2 Phospholipase A₂ AA Arachidonic Acid PLA2->AA Inflammatory Stimuli COX12 COX-1 / COX-2 AA->COX12 LOX 5-Lipoxygenase (5-LOX) AA->LOX PGH2 Prostaglandin H₂ (PGH₂) COX12->PGH2 Prostanoids Prostaglandins & Thromboxanes PGH2->Prostanoids Inflammation_COX Inflammation, Pain, Fever Prostanoids->Inflammation_COX Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation_LOX Bronchoconstriction, Increased Vascular Permeability Leukotrienes->Inflammation_LOX Compound3f Compound 3f & Derivatives Compound3f->COX12 Inhibition Compound3f->LOX Potential Inhibition

References

Application Notes and Protocols for Testing the Anticancer Activity of 2,3-Diphenylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent advancements in oncology have underscored the potential of novel small molecules in targeting specific cellular pathways implicated in cancer progression. Among these, 2,3-diphenylpropanoic acid derivatives have emerged as a promising class of compounds with potential anticancer properties. This document provides a comprehensive set of protocols for the in vitro evaluation of these derivatives, focusing on their cytotoxic effects, induction of apoptosis, and impact on the cell cycle. Furthermore, it outlines the potential signaling pathways involved in their mechanism of action, providing a framework for further investigation.

Data Presentation

The cytotoxic potential of novel this compound derivatives is a critical initial assessment. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes representative cytotoxic activities of this compound derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound A A549 (Lung Carcinoma)2.47[1]
H69 (Small Cell Lung Carcinoma)-[1]
H69AR (Doxorubicin-resistant SCLC)-[1]
HEK293 (Non-cancerous)37.99[1]
Compound B A549 (Lung Carcinoma)5.42[1]
H69 (Small Cell Lung Carcinoma)-[1]
H69AR (Doxorubicin-resistant SCLC)-[1]
HEK293 (Non-cancerous)14.63[1]
Compound C K562 (Chronic Myelogenous Leukemia)0.57 - 8.1[2]
Cisplatin (Control) A549 (Lung Carcinoma)11.71[1]

Note: The data presented are illustrative and will vary depending on the specific derivative, cell line, and experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures for in vitro anticancer drug screening.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3][4]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, PC-3)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the this compound derivatives (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the this compound derivative for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5][6]

Materials:

  • Human cancer cell lines

  • This compound derivatives

  • PBS

  • 70% Ethanol (ice-cold)

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of the this compound derivative for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content is measured by quantifying the fluorescence intensity of PI.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro testing of this compound derivatives.

G cluster_synthesis Compound Preparation cluster_invitro In Vitro Screening cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of 2,3-Diphenylpropanoic Acid Derivatives Cell_Culture Cancer Cell Line Culture MTT_Assay Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50_Determination->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) IC50_Determination->Cell_Cycle_Assay Data_Analysis Data Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Mechanism_Hypothesis Mechanism of Action Hypothesis Data_Analysis->Mechanism_Hypothesis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibition SIRT2 SIRT2 SIRT2->MEK Deacetylation (Inhibition) Derivative 2,3-Diphenylpropanoic Acid Derivative Derivative->EGFR Inhibition Derivative->SIRT2 Inhibition

References

Application Notes and Protocols for Evaluating the In Vitro Efficacy of 2,3-Diphenylpropanoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diphenylpropanoic acid and its derivatives represent a class of compounds with significant potential as anti-inflammatory agents. While specific data for this compound is emerging, the broader class of phenylpropanoic acids, including well-known non-steroidal anti-inflammatory drugs (NSAIDs) like Fenoprofen, primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes, COX-1 and COX-2, are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2]

This document provides a comprehensive guide to evaluating the in vitro efficacy of this compound or its analogs. The protocols detailed herein focus on assessing the inhibitory activity of the compound on COX-1 and COX-2 and quantifying its impact on the downstream production of Prostaglandin E2 (PGE2), a major pro-inflammatory prostaglandin. For the purpose of providing concrete examples and representative data, Fenoprofen, a structurally related and well-characterized phenylpropanoic acid derivative, will be used as a reference compound.

Principle of Action: The Cyclooxygenase (COX) Signaling Pathway

The anti-inflammatory action of this compound is presumed to be mediated through the inhibition of the COX signaling pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. COX enzymes then catalyze the conversion of arachidonic acid into Prostaglandin H2 (PGH2), which is subsequently converted into various prostanoids, including the pro-inflammatory PGE2.[2] By inhibiting COX-1 and/or COX-2, this compound can effectively reduce the production of these inflammatory mediators.

COX_Signaling_Pathway COX Signaling Pathway and Inhibition cell_membrane Cell Membrane (Phospholipids) arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid Phospholipase A2 cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 prostaglandins Prostaglandins (e.g., PGE2) pgh2->prostaglandins thromboxanes Thromboxanes pgh2->thromboxanes inflammation Inflammation, Pain, Fever prostaglandins->inflammation gi_protection GI Protection, Platelet Aggregation thromboxanes->gi_protection inhibitor 2,3-Diphenylpropanoic Acid (Inhibitor) inhibitor->cox1 inhibitor->cox2

Caption: Inhibition of COX-1 and COX-2 by this compound.

Data Presentation

The efficacy of this compound and its analogs can be quantified by determining their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2, and by measuring the reduction in PGE2 production in a cell-based assay.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of a Representative Phenylpropanoic Acid Derivative (Fenoprofen)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Fenoprofen10.52.05.25
Celecoxib (Control)7.60.07108.6
Ibuprofen (Control)2.55.30.47

Note: Data is representative and may vary based on experimental conditions.

Table 2: Effect of a Representative Phenylpropanoic Acid Derivative (Fenoprofen) on LPS-Induced PGE2 Production in RAW 264.7 Macrophages

TreatmentConcentration (µM)PGE2 Concentration (pg/mL)% Inhibition of PGE2 Production
Vehicle Control-150 ± 25-
LPS (1 µg/mL)-2500 ± 3000%
Fenoprofen + LPS11800 ± 25028%
Fenoprofen + LPS10800 ± 15068%
Fenoprofen + LPS100300 ± 7588%

Note: Data is representative and presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Enzyme-Based)

This protocol describes a cell-free enzyme immunoassay (EIA) to determine the IC50 values of the test compound against purified ovine COX-1 and human recombinant COX-2.

COX_Inhibition_Workflow Workflow for In Vitro COX Inhibition Assay start Start reagent_prep Prepare Reagents: - Assay Buffer - Heme - COX-1/COX-2 Enzymes - Test Compound Dilutions start->reagent_prep plate_setup Add Reagents to 96-well Plate: - Assay Buffer - Heme - COX-1 or COX-2 Enzyme reagent_prep->plate_setup inhibitor_add Add Test Compound or Vehicle (DMSO) plate_setup->inhibitor_add pre_incubation Pre-incubate at Room Temperature (e.g., 15 minutes) inhibitor_add->pre_incubation reaction_start Initiate Reaction: Add Arachidonic Acid pre_incubation->reaction_start incubation Incubate at 37°C (e.g., 10 minutes) reaction_start->incubation reaction_stop Stop Reaction: Add Stop Solution (e.g., HCl) incubation->reaction_stop pge2_detection Measure Prostaglandin Production (e.g., PGE2 EIA) reaction_stop->pge2_detection data_analysis Calculate % Inhibition and IC50 Values pge2_detection->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro COX inhibition assay.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • This compound (or analog)

  • Reference inhibitors (e.g., Celecoxib, Ibuprofen)

  • Dimethyl sulfoxide (DMSO)

  • Stop Solution (e.g., 1 M HCl)

  • 96-well microplate

  • Prostaglandin E2 (PGE2) EIA kit

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and reference inhibitors in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Enzyme and Cofactor Addition: To the wells of a 96-well plate, add assay buffer, heme, and either the COX-1 or COX-2 enzyme.

  • Inhibitor Incubation: Add the various concentrations of the test compound, reference inhibitors, or vehicle (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.[3]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[3]

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.[3]

  • Reaction Termination: Stop the reaction by adding a suitable stop solution.[3]

  • Detection: Measure the amount of prostaglandin (e.g., PGE2) produced using a specific EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: Cell-Based Assay for PGE2 Production

This protocol describes a cell-based assay to evaluate the effect of the test compound on lipopolysaccharide (LPS)-induced PGE2 production in a murine macrophage cell line (e.g., RAW 264.7).

PGE2_Assay_Workflow Workflow for Cell-Based PGE2 Assay start Start cell_culture Culture RAW 264.7 Macrophages in a 96-well Plate start->cell_culture compound_treatment Treat Cells with Test Compound or Vehicle (DMSO) cell_culture->compound_treatment pre_incubation Pre-incubate at 37°C, 5% CO2 (e.g., 1 hour) compound_treatment->pre_incubation lps_stimulation Stimulate with LPS (1 µg/mL) pre_incubation->lps_stimulation incubation Incubate for 24 hours at 37°C, 5% CO2 lps_stimulation->incubation supernatant_collection Collect Cell Culture Supernatant incubation->supernatant_collection pge2_elisa Quantify PGE2 using ELISA supernatant_collection->pge2_elisa data_analysis Calculate % Inhibition of PGE2 Production pge2_elisa->data_analysis end End data_analysis->end

References

Application Notes and Protocols for In Vivo Testing of 2,3-Diphenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct in vivo studies and established protocols for 2,3-diphenylpropanoic acid are limited in publicly available scientific literature. The following application notes and protocols are based on the evaluation of structurally related phenylpropanoic acid derivatives and provide a strategic framework for the in vivo investigation of this compound. The proposed therapeutic areas, mechanisms, and experimental designs are putative and require experimental validation.

Introduction

This compound is a carboxylic acid belonging to the class of phenylpropanoids. While its specific biological activities are not extensively characterized, derivatives of phenylpropanoic acid have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antidiabetic, and anticancer properties. These activities are often mediated through the modulation of key signaling pathways involved in inflammation and metabolism.

This document provides a comprehensive guide for researchers to initiate in vivo studies to explore the therapeutic potential of this compound. It includes detailed protocols for relevant animal models, recommendations for data collection and analysis, and visualizations of potential signaling pathways and experimental workflows.

Potential Therapeutic Indications and Corresponding Animal Models

Based on the activities of structurally similar compounds, the following therapeutic areas are proposed for the initial in vivo evaluation of this compound:

  • Anti-inflammatory Activity: Phenylpropanoic acid derivatives have been shown to possess anti-inflammatory properties.

  • Antidiabetic (Metabolic Regulation) Activity: Several phenylpropanoic acid derivatives act as agonists for peroxisome proliferator-activated receptors (PPARs) or G-protein coupled receptors like GPR40/FFA1, which are crucial in regulating glucose and lipid metabolism.

To investigate these potential activities, the following well-established animal models are recommended.

Animal Models for Efficacy Testing
Therapeutic AreaAnimal ModelKey Parameters to Measure
Anti-inflammatory Carrageenan-Induced Paw Edema in RatsPaw volume, pro-inflammatory cytokine levels (TNF-α, IL-6), myeloperoxidase (MPO) activity.
Collagen-Induced Arthritis in MiceArthritis score, paw swelling, histological assessment of joint damage, anti-collagen antibody levels.
Antidiabetic db/db Mouse Model of Type 2 DiabetesBlood glucose levels (fasting and postprandial), HbA1c, plasma insulin levels, oral glucose tolerance test (OGTT).[1][2][3][4]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reproducible assay for evaluating acute inflammation.[5][6][7][8]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer or digital calipers

  • Anesthesia (e.g., isoflurane)

Protocol:

  • Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide animals into the following groups (n=6-8 per group):

    • Vehicle Control

    • This compound (e.g., 10, 30, 100 mg/kg, p.o.)

    • Positive Control (Indomethacin, 10 mg/kg, p.o.)

  • Dosing: Administer the test compound, vehicle, or positive control orally one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.[8]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

  • Biochemical Analysis (Optional): At the end of the experiment, euthanize the animals and collect paw tissue for the measurement of MPO activity and cytokine levels.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model in mice shares many immunological and pathological features with human rheumatoid arthritis and is suitable for evaluating the efficacy of potential anti-arthritic compounds.[9][10][11][12][13]

Materials:

  • Male DBA/1J mice (8-10 weeks old)[9][12]

  • Bovine or chicken type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle

  • Positive control (e.g., Methotrexate)

Protocol:

  • Immunization (Day 0): Emulsify type II collagen in CFA. Anesthetize mice and administer a 100 µL intradermal injection at the base of the tail.

  • Booster Immunization (Day 21): Emulsify type II collagen in IFA and administer a 100 µL intradermal injection at a different site near the base of the tail.[11]

  • Treatment: Begin administration of this compound, vehicle, or positive control from the day of the booster injection or upon the first signs of arthritis, and continue daily for a specified period (e.g., 3-4 weeks).

  • Clinical Assessment: Monitor the mice daily for the onset and severity of arthritis. Score each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

  • Measurement of Paw Swelling: Measure the thickness of the hind paws using digital calipers every 2-3 days.

  • Histopathology: At the end of the study, euthanize the mice and collect the hind paws for histological analysis to assess joint damage, inflammation, and cartilage/bone erosion.

db/db Mouse Model of Type 2 Diabetes

The db/db mouse is a genetic model of obesity, insulin resistance, and type 2 diabetes, making it an excellent tool for evaluating novel antidiabetic agents.[1][2][3][4]

Materials:

  • Male db/db mice and their lean littermates (db/+) as controls (6-8 weeks of age)

  • This compound

  • Vehicle

  • Positive control (e.g., Rosiglitazone, a PPARγ agonist)

  • Glucometer and test strips

  • ELISA kits for insulin and HbA1c

Protocol:

  • Acclimatization and Baseline Measurements: Acclimatize the mice for one week. Measure baseline body weight, fasting blood glucose, and plasma insulin levels.

  • Grouping: Randomly assign db/db mice to the following groups (n=8-10 per group):

    • Vehicle Control

    • This compound (e.g., 10, 30, 100 mg/kg, p.o.)

    • Positive Control

  • Treatment: Administer the test compound, vehicle, or positive control daily via oral gavage for a period of 4-8 weeks.

  • Monitoring:

    • Body Weight and Food/Water Intake: Record weekly.

    • Blood Glucose: Measure fasting and random blood glucose levels weekly.

  • Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the study. After an overnight fast, administer an oral glucose bolus (2 g/kg). Measure blood glucose at 0, 15, 30, 60, and 120 minutes post-glucose administration.[1]

  • Terminal Measurements: At the end of the treatment period, collect blood for the analysis of HbA1c and plasma insulin. Tissues such as the liver, adipose tissue, and muscle can be collected for further analysis (e.g., gene expression studies).

Pharmacokinetic and Toxicity Studies

Prior to efficacy studies, it is crucial to assess the pharmacokinetic (PK) profile and potential toxicity of this compound.

Pharmacokinetic Study Design
ParameterStudy Design
Animals Male Sprague-Dawley rats or C57BL/6 mice
Routes of Administration Intravenous (IV) and Oral (PO)
Dosing IV: 1-2 mg/kg; PO: 10-20 mg/kg
Sampling Serial blood sampling at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours)
Analysis LC-MS/MS analysis of plasma samples to determine drug concentration
Parameters Calculated Clearance (CL), Volume of distribution (Vd), Half-life (t1/2), Bioavailability (F%)
Acute Toxicity Study Design

A preliminary acute toxicity study is recommended to determine the maximum tolerated dose (MTD).

ParameterStudy Design
Animals Male and female Sprague-Dawley rats or ICR mice
Route of Administration Oral (gavage)
Dosing A single dose at increasing concentrations (e.g., 100, 300, 1000, 2000 mg/kg)
Observation Period 14 days
Parameters Monitored Clinical signs of toxicity, body weight changes, mortality
Endpoint Gross necropsy and histopathological examination of major organs

Data Presentation (Example Tables)

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-1.25 ± 0.10-
2,3-DPPA101.05 ± 0.08*16.0
2,3-DPPA300.82 ± 0.06 34.4
2,3-DPPA1000.60 ± 0.05 52.0
Indomethacin100.55 ± 0.0456.0
p<0.05, **p<0.01, **p<0.001 vs. Vehicle Control

Table 2: Effect of this compound on Glycemic Parameters in db/db Mice

Treatment GroupDose (mg/kg)Fasting Blood Glucose (mg/dL) (Week 4)HbA1c (%) (Week 4)
db/+ Control-110 ± 84.5 ± 0.2
db/db Vehicle-450 ± 259.8 ± 0.5
2,3-DPPA30320 ± 20 8.1 ± 0.4*
Rosiglitazone10250 ± 15***7.2 ± 0.3
**p<0.05, **p<0.01, **p<0.001 vs. db/db Vehicle

Mandatory Visualizations

Putative Signaling Pathways

The following diagrams illustrate potential signaling pathways that this compound might modulate based on the activities of related compounds.

GPR40_Signaling_Pathway This compound This compound GPR40 GPR40/FFA1 This compound->GPR40 Binds to PLC PLC GPR40->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Insulin_Exocytosis Insulin Granule Exocytosis Ca_release->Insulin_Exocytosis PKC->Insulin_Exocytosis Glucose_Lowering Blood Glucose Lowering Insulin_Exocytosis->Glucose_Lowering

Caption: Putative GPR40/FFA1 signaling pathway for insulin secretion.

PPARg_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg PPARγ This compound->PPARg Enters Nucleus & Binds to PPARg_RXR PPARγ RXR PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Anti_Inflammatory_Workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Random Grouping acclimatization->grouping dosing Administer Test Compound grouping->dosing induction Induce Inflammation (Carrageenan/Collagen) dosing->induction measurement Measure Inflammatory Parameters induction->measurement analysis Data Analysis measurement->analysis end End analysis->end Antidiabetic_Workflow start Start acclimatization Acclimatize db/db Mice start->acclimatization baseline Baseline Measurements acclimatization->baseline grouping Random Grouping baseline->grouping treatment Daily Treatment (4-8 weeks) grouping->treatment monitoring Weekly Monitoring (Glucose, Body Weight) treatment->monitoring ogtt Perform OGTT monitoring->ogtt End of study terminal Terminal Sample Collection ogtt->terminal analysis Data Analysis terminal->analysis end End analysis->end

References

Troubleshooting & Optimization

troubleshooting common problems in 2,3-diphenylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3-diphenylpropanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: Several synthetic routes are available, with the most common one being the benzylation of phenylacetic acid. This method involves the deprotonation of phenylacetic acid with a strong base, such as sodium amide, followed by alkylation with benzyl chloride.[1] Alternative methods include the reduction of α-phenylcinnamic acid and the benzylation of diethyl phenylmalonate or phenylacetonitrile followed by hydrolysis.[1]

Q2: What are the critical reaction parameters to control for a successful synthesis?

A2: Key parameters include the choice of base and solvent, reaction temperature, and the purity of reagents. For the benzylation of phenylacetic acid, the use of a strong base like sodium amide in liquid ammonia is crucial for complete deprotonation.[1] The reaction temperature should be carefully controlled during the addition of benzyl chloride to avoid side reactions. Anhydrous conditions are also essential to prevent the quenching of the base and the enolate intermediate.

Q3: My reaction yield is very low. What are the likely causes?

A3: Low yields can result from several factors:

  • Incomplete deprotonation: The base may not be strong enough, or an insufficient amount was used.

  • Poor quality reagents: Impure phenylacetic acid or benzyl chloride can lead to side reactions. It is recommended to use purified reagents.[1]

  • Reaction with solvent: If using a protic solvent, it can compete with the phenylacetic acid for the base.

  • Suboptimal temperature: The reaction may be too slow at low temperatures, or side reactions may dominate at higher temperatures.

  • Losses during workup: Significant product loss can occur during extraction and purification steps.

Q4: I am observing the formation of significant byproducts. What are they and how can I minimize them?

A4: A common byproduct is the dibenzylated product, α,α,β-triphenylpropionic acid, which can form if an excess of benzyl chloride is used or if the reaction conditions favor further alkylation. To minimize this, use a stoichiometric amount of benzyl chloride and add it slowly to the reaction mixture. Another potential side reaction is the self-condensation of phenylacetic acid.

Q5: What is the best method to purify the final product?

A5: Purification is typically achieved through recrystallization. After the reaction, the crude product is isolated by acidification of the aqueous solution, which precipitates the carboxylic acid.[1] This solid can then be recrystallized from a suitable solvent, such as hot water or a mixture of ethanol and water, to remove unreacted starting materials and byproducts.[1] Washing the crude product with hot water is effective in removing unreacted phenylacetic acid.[1]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution(s)
Incomplete Deprotonation - Use a stronger base, such as sodium amide or potassium amide, in liquid ammonia.[1] - Ensure at least two equivalents of the base are used to form the dianion of phenylacetic acid.
Impure Reagents - Purify phenylacetic acid by recrystallization before use. - Distill benzyl chloride to remove any impurities.[1]
Moisture in the Reaction - Use anhydrous solvents and dry all glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reaction Temperature - Maintain a low temperature (e.g., in a dry ice/acetone bath) during the addition of benzyl chloride to control the exothermic reaction.
Product Loss During Workup - Ensure complete precipitation of the product by adjusting the pH to be sufficiently acidic. - Use multiple extractions with an organic solvent if the product has some solubility in the aqueous phase. - Wash the crude product with hot water to remove unreacted phenylacetic acid without dissolving a significant amount of the desired product.[1]
Issue 2: Product is an Oil and Does Not Solidify
Possible Cause Suggested Solution(s)
Presence of Impurities - The presence of unreacted starting materials or byproducts can lower the melting point and cause the product to oil out. - Wash the crude product thoroughly with hot water to remove phenylacetic acid.[1] - Attempt to purify a small portion by column chromatography to obtain a seed crystal for recrystallization.
Incorrect pH during Precipitation - Ensure the aqueous solution is sufficiently acidified with a strong acid like hydrochloric acid to fully protonate the carboxylate.
Cooling Too Quickly - Allow the acidified solution to cool slowly to room temperature, and then in an ice bath, to encourage crystal formation.[1]
Issue 3: Final Product is Contaminated with Starting Material
Possible Cause Suggested Solution(s)
Incomplete Reaction - Increase the reaction time or consider a slight excess of benzyl chloride (while monitoring for dibenzylation).
Inefficient Purification - The solubility of phenylacetic acid in hot water is higher than that of this compound. Wash the crude product with hot water to selectively remove the starting material.[1] - Perform multiple recrystallizations to achieve higher purity.

Experimental Protocols

Synthesis of this compound via Benzylation of Phenylacetic Acid[1]

Materials:

  • Phenylacetic acid

  • Sodium

  • Anhydrous liquid ammonia

  • Ferric nitrate hydrate (catalyst)

  • Benzyl chloride

  • Anhydrous ether

  • Hydrochloric acid

Procedure:

  • Preparation of Sodium Amide: In a three-necked flask equipped with a condenser, mechanical stirrer, and dropping funnel, prepare a solution of sodium amide in liquid ammonia. Add a small piece of sodium to the stirred ammonia, followed by a few crystals of ferric nitrate hydrate. Then, add small pieces of freshly cut sodium until the blue color disappears, indicating the formation of sodium amide.

  • Formation of the Dianion: Add phenylacetic acid to the sodium amide suspension and stir for 15 minutes.

  • Benzylation: Rapidly add a solution of benzyl chloride in anhydrous ether to the suspension. Stir the mixture for 1 hour.

  • Workup: Evaporate the mixture to near dryness on a steam bath. Add ether and evaporate to dryness again. Repeat this step. Dissolve the resulting solid in water and wash with ether.

  • Isolation: Filter the aqueous solution and acidify the filtrate with hydrochloric acid. A colorless oil will form.

  • Crystallization: Cool the mixture in an ice bath to induce crystallization of the oil into a white solid.

  • Purification: Collect the solid by filtration and wash with hot water to remove unreacted phenylacetic acid. Dry the product.

Data Presentation

Table 1: Reagent Quantities and Yield for this compound Synthesis[1]
ReagentMolar Mass ( g/mol )Amount (g)MolesEquivalents
Phenylacetic Acid136.1514.20.1041.0
Sodium (for NaNH₂)22.995.20.2262.17
Benzyl Chloride126.5813.20.1041.0
Product
This compound226.2719.85 (crude)0.08884.6% (crude yield)

Note: The yield is for the crude product before recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation of Sodium Amide cluster_reaction Reaction cluster_workup Workup & Purification start Start add_nh3 Add Liquid Ammonia start->add_nh3 add_na Add Sodium add_nh3->add_na add_fe_cat Add Fe(NO₃)₃ catalyst add_na->add_fe_cat form_namide Formation of NaNH₂ add_fe_cat->form_namide add_paa Add Phenylacetic Acid form_namide->add_paa stir1 Stir (15 min) add_paa->stir1 add_bzcl Add Benzyl Chloride in Ether stir1->add_bzcl stir2 Stir (1 h) add_bzcl->stir2 evap1 Evaporate to near dryness stir2->evap1 add_ether1 Add Ether evap1->add_ether1 evap2 Evaporate to dryness add_ether1->evap2 add_ether2 Add Ether evap2->add_ether2 evap3 Evaporate to dryness add_ether2->evap3 dissolve_h2o Dissolve in Water evap3->dissolve_h2o wash_ether Wash with Ether dissolve_h2o->wash_ether acidify Acidify with HCl wash_ether->acidify crystallize Crystallize in ice bath acidify->crystallize filter_wash Filter and wash with hot water crystallize->filter_wash dry Dry Product filter_wash->dry end End dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_deprotonation Incomplete Deprotonation? start->incomplete_deprotonation impure_reagents Impure Reagents? start->impure_reagents moisture Moisture Present? start->moisture workup_loss Loss During Workup? start->workup_loss use_stronger_base Use stronger/more base incomplete_deprotonation->use_stronger_base Yes purify_reagents Purify starting materials impure_reagents->purify_reagents Yes anhydrous_conditions Use anhydrous conditions moisture->anhydrous_conditions Yes optimize_workup Optimize extraction/purification workup_loss->optimize_workup Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Optimizing Reaction Yield for 2,3-Diphenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3-diphenylpropanoic acid.

Troubleshooting Guides

Low or No Product Yield

Question: I am following the Hauser and Dunnavant method (alkylation of phenylacetic acid with benzyl chloride using sodium amide in liquid ammonia) and my yield is significantly lower than the reported 80-84%. What are the possible causes and how can I improve it?

Answer: Low yield in this synthesis can be attributed to several factors. Here is a systematic guide to troubleshooting the issue:

Possible Cause Suggested Solutions
Incomplete formation of sodium amide The disappearance of the blue color of sodium in liquid ammonia indicates the complete formation of sodium amide. Ensure all the sodium has reacted before adding phenylacetic acid. The reaction generally takes about 20 minutes.[1]
Moisture in the reaction Sodium amide reacts violently with water.[2] Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous ether and freshly opened or properly stored anhydrous liquid ammonia.
Side reactions of benzyl chloride Benzyl chloride can undergo self-condensation or react with ammonia. Add the benzyl chloride solution rapidly to the reaction mixture to ensure it primarily reacts with the dianion of phenylacetic acid.
Suboptimal reaction temperature The reaction is typically carried out at the boiling point of liquid ammonia (-33 °C). Ensure the reaction temperature is maintained.
Loss of product during workup This compound has some solubility in boiling water. When washing the crude product, use hot but not boiling water to remove unreacted phenylacetic acid.[1]
Use of potassium amide instead of sodium amide An identical preparation using potassium amide resulted in a lower yield of 57%.[1]
Product Purification Issues

Question: My final product has a low melting point and appears oily or discolored. How can I effectively purify it?

Answer: Impurities can significantly affect the melting point and appearance of your product. Here’s how to address common purification challenges:

Issue Possible Cause Suggested Solutions
Oily product that does not crystallize The solution is too concentrated, or the cooling rate is too rapid.Add a small amount of additional hot solvent (petroleum ether) to redissolve the oil, then allow the solution to cool slowly. Gently scratching the inside of the flask with a glass rod can help induce crystallization.[3]
Low recovery after recrystallization Too much solvent was used, or the product is co-crystallizing with impurities.Use the minimum amount of hot petroleum ether to dissolve the crude product. If the purity is still low after one recrystallization, a second recrystallization may be necessary. Ensure the crystals are washed with a small amount of ice-cold petroleum ether during filtration to minimize loss.[3]
Discolored product The presence of colored impurities.During the workup, after dissolving the solid in water, filter the aqueous solution through a layer of Celite to remove slight brown coloration before acidification.[1]
Presence of unreacted phenylacetic acid Incomplete removal of the starting material.Wash the crude solid with hot water, as phenylacetic acid is more soluble in hot water than this compound.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common side products in the synthesis of this compound?

A1: The primary side products can include dibenzylated phenylacetic acid (if an excess of benzyl chloride is used or the reaction is not controlled properly) and products from the self-condensation of benzyl chloride. Unreacted phenylacetic acid is also a common impurity.

Q2: Are there alternative methods for synthesizing this compound?

A2: Yes, several other methods have been reported, although the Hauser and Dunnavant method is often preferred for its convenience and good yield.[1] A comparison of different synthetic routes is provided in the table below.

Q3: My product shows a different melting point than expected. Why could this be?

A3: this compound is known to exist in at least three crystalline modifications with different melting points: 82 °C, 88-89 °C, and 95-96 °C.[1] The specific crystalline form obtained can depend on the conditions of crystallization and purification.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound
Synthetic Method Starting Materials Key Reagents Reported Yield Reference
Alkylation of Phenylacetic Acid DianionPhenylacetic acid, Benzyl chlorideSodium amide in liquid ammonia80-84%--INVALID-LINK--
Benzylation of Diethyl PhenylmalonateDiethyl phenylmalonate, Benzyl halideBase, followed by hydrolysis and decarboxylation~65-70% (overall for similar syntheses)--INVALID-LINK--
Reduction of α-Phenylcinnamic Acidα-Phenylcinnamic acidSodium amalgamNot specified--INVALID-LINK--
Benzylation via Ivanov ReagentPhenylacetic acid, Benzyl halideGrignard reagentNot specified--INVALID-LINK--

Experimental Protocols

Detailed Methodology for the Alkylation of Phenylacetic Acid Dianion (Hauser and Dunnavant Method)

This procedure is adapted from Organic Syntheses, Coll. Vol. 5, p. 559 (1973); Vol. 40, p. 38 (1960).[1]

Caution: This preparation should be carried out in a fume hood to avoid exposure to ammonia.

  • Preparation of Sodium Amide: In a 1-liter three-necked flask equipped with a condenser, a mechanical stirrer, and a dropping funnel, add 500 ml of commercial anhydrous liquid ammonia. To the stirred ammonia, add a small piece of sodium. After a blue color appears, add a few crystals of ferric nitrate hydrate (approx. 0.25 g), followed by small pieces of freshly cut sodium until 5.2 g has been added. Continue stirring until the blue color disappears, indicating the complete formation of sodium amide (approximately 20 minutes).

  • Formation of the Dianion: To the suspension of sodium amide, add 14.2 g (0.104 mole) of phenylacetic acid. Stir the resulting dark-green suspension for 15 minutes.

  • Alkylation: Rapidly add a solution of 13.2 g (0.104 mole) of benzyl chloride in 25 ml of anhydrous ether to the green suspension. Stir the mixture for 1 hour.

  • Workup:

    • Evaporate the mixture to near dryness on a steam bath.

    • Add 200 ml of ether and evaporate to dryness. Repeat this step.

    • Dissolve the resulting solid in 300 ml of water and wash with three 200-ml portions of ether.

    • Filter the aqueous solution through a layer of Celite to remove any brown coloration.

    • Acidify the filtrate with hydrochloric acid. A colorless oil will form.

    • Cool the mixture in an ice bath for a few minutes to induce crystallization of the oil into a white solid.

    • Collect the solid by filtration and wash with three 100-ml portions of hot water.

    • Dry the crude product. The yield of crude this compound is typically 19.85 g (84.5–88%).

  • Purification:

    • Recrystallize the crude solid from 60 ml of petroleum ether (60–90°) to yield 18.80 g (80–84%) of pure this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification prep_na_amide 1. Prepare Sodium Amide in Liquid Ammonia form_dianion 2. Form Dianion with Phenylacetic Acid prep_na_amide->form_dianion Add Phenylacetic Acid alkylation 3. Alkylation with Benzyl Chloride form_dianion->alkylation Add Benzyl Chloride evaporation 4. Evaporation of Solvents alkylation->evaporation Reaction Mixture extraction 5. Aqueous Workup & Extraction evaporation->extraction acidification 6. Acidification & Crystallization extraction->acidification filtration 7. Filtration & Washing acidification->filtration recrystallization 8. Recrystallization from Petroleum Ether filtration->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_reagents Reagent Issues cluster_reaction Reaction Condition Issues cluster_workup_purification Workup/Purification Issues start Low Yield of This compound check_reagents Check Reagent Quality & Anhydrous Conditions start->check_reagents check_reaction_setup Review Reaction Setup & Temperature Control start->check_reaction_setup check_workup Analyze Workup & Purification Steps start->check_workup reagent_solution Ensure anhydrous solvents. Use fresh sodium. check_reagents->reagent_solution reaction_solution Confirm complete NaNH2 formation. Maintain -33 °C. check_reaction_setup->reaction_solution workup_solution Avoid boiling water for washing. Use minimal hot solvent for recrystallization. check_workup->workup_solution optimized_yield Optimized Yield reagent_solution->optimized_yield reaction_solution->optimized_yield workup_solution->optimized_yield

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Purification of Crude 2,3-Diphenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2,3-diphenylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying crude this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.

Q2: How do I choose the best purification method for my sample?

A2: For routine purification of moderately impure samples, recrystallization is often the most straightforward and cost-effective method. If your crude product contains significant amounts of neutral or basic impurities, an acid-base extraction is a highly effective preliminary purification step. For separating complex mixtures of closely related impurities or for achieving very high purity, column chromatography is the most powerful technique.

Q3: What are the likely impurities in my crude this compound?

A3: Common impurities can include unreacted starting materials, such as phenylacetic acid and a benzyl halide (e.g., benzyl chloride or bromide), as well as byproducts from the synthesis. Depending on the synthetic route, these could include products of self-condensation or other side reactions.

Q4: How can I assess the purity of my this compound?

A4: The purity of your compound can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick and simple method to qualitatively check for the presence of impurities. High-Performance Liquid Chromatography (HPLC) can provide quantitative data on purity. Melting point analysis is also a useful indicator; a sharp melting point range close to the literature value suggests high purity, while a broad and depressed range indicates the presence of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any residual solvents or impurities.

Troubleshooting Guides

Recrystallization

Q1: My this compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to several factors:

  • The solution is too concentrated: Try adding a small amount of hot solvent to the mixture and reheating until the oil redissolves, then allow it to cool slowly.

  • The cooling rate is too fast: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Inappropriate solvent: The chosen solvent may not be suitable. Consider trying a different solvent or a solvent pair.

Q2: No crystals are forming, even after the solution has cooled. What is the problem?

A2: A lack of crystal formation is usually due to one of the following:

  • Too much solvent was used: If the solution is not saturated at low temperatures, crystals will not form. Try evaporating some of the solvent to increase the concentration and then cool the solution again.

  • Supersaturation: The solution may be supersaturated and require a nucleation site to initiate crystallization. Try scratching the inside of the flask at the surface of the solution with a glass rod or adding a seed crystal of pure this compound.

  • Insufficient cooling: Ensure the solution has been cooled to a sufficiently low temperature. Using an ice bath is recommended to maximize the yield.

Q3: The recovered crystals are still impure. What went wrong?

A3: If your recrystallized product is not pure, consider the following:

  • Impurities co-crystallized: If the impurities have similar solubility properties to your product, they may crystallize out as well. A second recrystallization may be necessary.

  • Ineffective solvent: The chosen solvent may not be good at separating the specific impurities present. Experiment with different solvents.

  • Incomplete removal of mother liquor: Ensure the crystals are thoroughly washed with a small amount of ice-cold recrystallization solvent during filtration to remove residual mother liquor containing dissolved impurities.

Column Chromatography

Q1: I am not getting good separation of my product from the impurities on the column. What can I do?

A1: Poor separation can be addressed by:

  • Optimizing the mobile phase: Use Thin-Layer Chromatography (TLC) to test different solvent systems (mobile phases) to find one that provides good separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for the this compound. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary.

  • Reducing the sample load: Overloading the column can lead to broad bands and poor separation. Use a larger column or load less crude material.

  • Ensuring proper column packing: An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly.

Q2: My compound is stuck on the column and won't elute. How can I get it off?

A2: If your product is strongly adsorbed to the silica gel, you can try:

  • Increasing the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent in your eluent system.

  • Adding an acid to the mobile phase: For carboxylic acids, adding a small amount of a volatile acid like acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can help to protonate the carboxylic acid, reducing its interaction with the silica gel and allowing it to elute.

Acid-Base Extraction

Q1: I have a low recovery of my this compound after the extraction. What happened?

A1: Low recovery in an acid-base extraction can be due to:

  • Incomplete extraction: Ensure you perform multiple extractions (at least 2-3) of the organic layer with the basic solution to fully extract the carboxylate salt into the aqueous layer.

  • Incomplete precipitation: After acidifying the aqueous layer, ensure the pH is sufficiently acidic (pH 1-2) to fully protonate the carboxylate and cause the carboxylic acid to precipitate.

  • Emulsion formation: Emulsions can form at the interface of the organic and aqueous layers, trapping some of your product. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.

Q2: The product I recovered after acid-base extraction is still not pure. Why?

A2: While acid-base extraction is good for removing neutral and basic impurities, it will not remove acidic impurities. If your crude material contains other carboxylic acids with similar pKa values, they will be extracted along with your product. In this case, a subsequent purification step like recrystallization or column chromatography will be necessary.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

SolventPolarityEstimated Solubility at 25 °CNotes
WaterHighVery Low[1]Solubility increases significantly at higher pH due to salt formation.[1]
MethanolHighSolubleA potential recrystallization solvent, possibly in a solvent pair.
EthanolHighSoluble[1]Good "good" solvent for recrystallization.
AcetoneMediumSolubleCan be used as a "good" solvent in a solvent/anti-solvent system.
Ethyl AcetateMediumSolubleA common solvent for extraction and chromatography.
DichloromethaneMediumSolubleA common solvent for extraction.
TolueneLowModerately SolubleMay be suitable for recrystallization.
Hexane/Petroleum EtherLowSparingly Soluble to InsolubleGood "poor" solvent (anti-solvent) for recrystallization.

Note: The solubility data is estimated based on the general solubility of similar aromatic carboxylic acids. Experimental verification is recommended.

Table 2: Comparison of Purification Techniques for this compound

TechniqueTypical YieldTypical PurityAdvantagesDisadvantages
Recrystallization 70-90%>98%Simple, cost-effective, good for removing small amounts of impurities with different solubilities.Can be time-consuming to find the right solvent, may have lower yield if the compound is somewhat soluble at low temperatures, not effective for impurities with similar solubility.
Acid-Base Extraction >90%VariableExcellent for removing neutral and basic impurities, can handle large amounts of crude material.Does not remove other acidic impurities, requires the use of acids and bases.
Column Chromatography 60-80%>99%Highly effective for separating complex mixtures and achieving very high purity.Can be time-consuming and requires larger volumes of solvents, potential for product loss on the column.

Note: Yield and purity are highly dependent on the initial purity of the crude material and the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization

This protocol describes the purification of crude this compound using a solvent/anti-solvent system, which is often effective for compounds that are soluble in many solvents at room temperature. A common system is ethanol (good solvent) and water (anti-solvent).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was added): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add water dropwise until the solution becomes faintly cloudy, indicating the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Acid-Base Extraction

This protocol is effective for separating this compound from neutral and basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (a weak base that will selectively react with the carboxylic acid) to the separatory funnel. Stopper the funnel and shake, venting frequently to release any pressure buildup from CO2 evolution.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of this compound into a clean beaker or flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete removal of the acid. Combine all aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (test with pH paper, pH ~1-2). This compound will precipitate out as a white solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product. Further purification by recrystallization may be performed if necessary.

Protocol 3: Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel chromatography. The optimal mobile phase should be determined by TLC beforehand.

  • TLC Analysis: Analyze the crude product by TLC to determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate with a small amount of acetic acid (e.g., 90:10:0.1 v/v/v). The ideal solvent system will give the this compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and air-bubble-free packing.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. If a gradient elution is used, gradually increase the polarity of the mobile phase over time.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_extraction Acid-Base Extraction Workflow cluster_chromatography Column Chromatography Workflow rec_start Crude Product rec_dissolve Dissolve in Minimal Hot Solvent rec_start->rec_dissolve rec_cool Slow Cooling rec_dissolve->rec_cool rec_filter Vacuum Filtration rec_cool->rec_filter rec_wash Wash with Cold Solvent rec_filter->rec_wash rec_dry Drying rec_wash->rec_dry rec_pure Pure Crystals rec_dry->rec_pure ext_start Crude Product in Organic Solvent ext_add_base Extract with Aqueous Base ext_start->ext_add_base ext_separate Separate Layers ext_add_base->ext_separate ext_aqueous Aqueous Layer (Product Salt) ext_separate->ext_aqueous ext_organic Organic Layer (Impurities) ext_separate->ext_organic ext_acidify Acidify Aqueous Layer ext_aqueous->ext_acidify ext_precipitate Precipitation ext_acidify->ext_precipitate ext_filter Vacuum Filtration ext_precipitate->ext_filter ext_pure Pure Product ext_filter->ext_pure chr_start Crude Product chr_load Load onto Silica Gel Column chr_start->chr_load chr_elute Elute with Mobile Phase chr_load->chr_elute chr_collect Collect Fractions chr_elute->chr_collect chr_analyze Analyze Fractions (TLC) chr_collect->chr_analyze chr_combine Combine Pure Fractions chr_analyze->chr_combine chr_evaporate Evaporate Solvent chr_combine->chr_evaporate chr_pure Pure Product chr_evaporate->chr_pure

Caption: General experimental workflows for the purification of this compound.

troubleshooting_logic start Crude this compound purity_check Assess Purity (TLC, MP) start->purity_check recrystallization Recrystallization purity_check->recrystallization Minor Impurities acid_base Acid-Base Extraction purity_check->acid_base Neutral/Basic Impurities column_chrom Column Chromatography purity_check->column_chrom Complex Mixture/ High Purity Needed final_product Pure Product recrystallization->final_product acid_base->recrystallization Further Purification acid_base->final_product column_chrom->final_product

Caption: Decision-making workflow for selecting a purification technique.

References

identifying and removing side products in 2,3-diphenylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-diphenylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound from phenylacetic acid and benzyl chloride?

A1: The most common impurities are unreacted starting materials, namely phenylacetic acid and benzyl chloride. Due to the nature of the reaction, which involves the deprotonation of phenylacetic acid to form a nucleophile that attacks benzyl chloride, incomplete reaction is a primary source of these impurities.

Q2: Can side products be formed during the synthesis?

A2: Yes, while the reaction is generally clean, side products can form under certain conditions. One potential side product is 2,3,4-triphenylbutanoic acid, resulting from a second benzylation of the product. Another possibility is the formation of dibenzyl ether if the sodium amide base reacts with benzyl chloride.

Q3: My final product is an oil and will not crystallize. What could be the cause?

A3: "Oiling out" during recrystallization is a common issue. This can be caused by several factors:

  • High impurity levels: The presence of significant amounts of unreacted starting materials or side products can lower the melting point of the mixture and inhibit crystallization.

  • Inappropriate solvent: The solvent system used for recrystallization may not be ideal.

  • Rapid cooling: Cooling the solution too quickly can favor the formation of a supersaturated oil over crystals.

Q4: The crystals of my this compound are discolored. What is the likely cause and how can I fix it?

A4: Discoloration often arises from impurities or slight decomposition. The use of activated charcoal during the recrystallization process can help remove colored impurities. Performing a hot filtration after charcoal treatment, before allowing the solution to cool, is an effective method to obtain colorless crystals.

Q5: What is the most effective method for purifying crude this compound?

A5: A combination of acid-base extraction and recrystallization is highly effective. An initial acid-base extraction can separate the acidic product and unreacted phenylacetic acid from neutral impurities like benzyl chloride and dibenzyl ether. Subsequent recrystallization is then very effective at removing the remaining unreacted phenylacetic acid.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction due to insufficient base or reaction time.Ensure at least two equivalents of a strong base (like sodium amide) are used to form the dianion of phenylacetic acid for efficient alkylation. Extend the reaction time if necessary.
Loss of product during workup.Be cautious during the aqueous workup and extractions. Ensure complete precipitation of the acid by adjusting the pH to be sufficiently acidic.
Presence of Unreacted Phenylacetic Acid in Product Incomplete separation during purification.Wash the crude product thoroughly with hot water, in which phenylacetic acid is more soluble than this compound.[1] Alternatively, perform a careful recrystallization.
Product Contaminated with Benzyl Chloride Inefficient removal during workup.Perform an acid-base extraction. Benzyl chloride, being neutral, will remain in the organic layer while the deprotonated this compound moves to the aqueous layer.
"Oiling Out" During Recrystallization High impurity content or unsuitable solvent.First, attempt to purify the crude product using acid-base extraction to remove the bulk of impurities. For recrystallization, petroleum ether is a suitable solvent.[1] If oiling persists, try adding a co-solvent or allowing the solution to cool very slowly.
Discolored Final Product Presence of colored impurities.During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a literature procedure.

Materials:

  • Phenylacetic acid

  • Sodium amide

  • Anhydrous liquid ammonia

  • Benzyl chloride

  • Anhydrous ether

  • Hydrochloric acid

Procedure:

  • In a three-necked flask equipped with a stirrer and a condenser, prepare a solution of sodium amide in liquid ammonia.

  • Add phenylacetic acid to the stirred suspension.

  • Rapidly add a solution of benzyl chloride in anhydrous ether.

  • Stir the mixture for one hour.

  • Evaporate the ammonia and ether.

  • Dissolve the resulting solid in water and wash with ether to remove neutral impurities.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the crude this compound.

  • Collect the solid by filtration.

Purification by Washing and Recrystallization
  • Wash the crude solid with several portions of hot water to remove unreacted phenylacetic acid.[1]

  • Dry the washed solid.

  • Dissolve the crude this compound in a minimal amount of hot petroleum ether.[1]

  • If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration.

Visualizations

Synthesis_Pathway PA Phenylacetic Acid Dianion Phenylacetic Acid Dianion PA->Dianion + Base BC Benzyl Chloride Base Sodium Amide (2 eq.) SideProduct1 Dibenzyl Ether Base->SideProduct1 + Benzyl Chloride Product This compound Dianion->Product + Benzyl Chloride SideProduct2 2,3,4-Triphenylbutanoic Acid Product->SideProduct2 + Dianion + Benzyl Chloride Purification_Workflow Crude Crude Reaction Mixture Dissolve Dissolve in Ether and Aqueous Base Crude->Dissolve Separate Separate Layers Dissolve->Separate Organic Organic Layer (Benzyl Chloride, Dibenzyl Ether) Separate->Organic Neutral Aqueous Aqueous Layer (Product & Phenylacetic Acid Salts) Separate->Aqueous Acidic Acidify Acidify with HCl Aqueous->Acidify Precipitate Precipitated Solid Acidify->Precipitate Recrystallize Recrystallize from Petroleum Ether Precipitate->Recrystallize HotFilter Hot Filtration (optional, with charcoal) Recrystallize->HotFilter Cool Cool to Crystallize HotFilter->Cool Filter Vacuum Filtration Cool->Filter PureProduct Pure this compound Filter->PureProduct

References

improving the solubility of 2,3-diphenylpropanoic acid for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,3-Diphenylpropanoic Acid Solubility

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the solubility of this compound for biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility properties of this compound?

A1: this compound (C₁₅H₁₄O₂) is a crystalline solid characterized by its two phenyl groups, which make it largely hydrophobic.[1] Its solubility in aqueous solutions is very limited.[1] However, due to the presence of a carboxylic acid group, its solubility is highly dependent on pH.[1] It is generally soluble in organic solvents like alcohols and ethers.[1]

Q2: What is the recommended first step for dissolving this compound for a biological assay?

A2: The standard initial approach is to prepare a concentrated stock solution in a water-miscible, biocompatible organic solvent. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose as it can dissolve a variety of non-polar and polar compounds and is compatible with most cell-based assays at low final concentrations (typically <0.5%).[2][3]

Q3: How does pH affect the solubility of this compound?

A3: As a carboxylic acid, this compound is a weak acid. Its solubility in aqueous media can be significantly increased by raising the pH.[1] At a pH above its pKa, the carboxylic acid group deprotonates to form a carboxylate salt, which is more polar and thus more water-soluble.[4][5] This principle is a common strategy for enhancing the solubility of acidic compounds.[4][]

Q4: Are there alternatives to DMSO for making stock solutions?

A4: Yes, other co-solvents can be used, depending on the specific requirements of the assay and the tolerance of the biological system.[2] Common alternatives include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[][7] It is crucial to determine the maximum tolerable concentration of any solvent for your specific cell line or assay, as high concentrations can be cytotoxic or interfere with the experimental readout.[3][8]

Troubleshooting Guide

Problem: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer.

This is a common issue known as "precipitation upon dilution" that occurs when a compound that is soluble in a concentrated organic stock is diluted into an aqueous medium where its solubility is much lower.

Solution Workflow

Below is a workflow to address this issue. Start with the simplest solution and proceed to more advanced techniques if the problem persists.

G cluster_step1 Optimization Details cluster_step3 Enhancer Options start Start: Compound Precipitates in Aqueous Buffer step1 Strategy 1: Optimize Dilution Method start->step1 step2 Strategy 2: Adjust Buffer pH step1->step2 Precipitation Persists success Success: Compound is Soluble step1->success Problem Solved step3 Strategy 3: Use Solubility Enhancers step2->step3 Precipitation Persists step2->success Problem Solved step3->success Problem Solved fail Re-evaluate Experiment: Consider derivatization or alternative compound step3->fail Precipitation Persists s1_a Lower final concentration s1_b Increase final DMSO % (if tolerated) s1_c Add stock to vortexing buffer s3_a Cyclodextrins (e.g., HP-β-CD) s3_b Non-ionic surfactants (e.g., Tween® 80)

Caption: Troubleshooting workflow for compound precipitation.

Strategy 1: Optimize the Dilution Protocol
  • Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of the compound. It may be exceeding its maximum aqueous solubility.

  • Modify the Final Solvent Concentration: While keeping the solvent concentration as low as possible is ideal, sometimes a slightly higher final DMSO concentration (e.g., 0.25% instead of 0.1%) can maintain solubility without introducing significant toxicity.[3] Always run a solvent toxicity control.

  • Improve Mixing: Add the DMSO stock solution dropwise into the aqueous buffer while the buffer is being vigorously vortexed or stirred. This rapid dispersion can prevent localized high concentrations that lead to precipitation.

Strategy 2: pH Adjustment

Since this compound is a carboxylic acid, increasing the pH of the final assay buffer can dramatically increase its solubility.[1][4]

  • Impact of pH on Solubility: By raising the pH of the buffer to be at least 1-2 units above the compound's pKa, the molecule will exist predominantly in its more soluble ionized (carboxylate) form.

Illustrative pH Ionization State Expected Aqueous Solubility
pH < 4.0Primarily Neutral (R-COOH)Low
pH 5.0 - 6.0Mixed (R-COOH / R-COO⁻)Moderate
pH > 7.0Primarily Ionized (R-COO⁻)High
Strategy 3: Use of Solubility Enhancers (Excipients)

If the above methods are insufficient or not compatible with the experimental design, solubility-enhancing agents can be included in the assay buffer.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is water-soluble.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[11]

G cluster_cd Cyclodextrin (HP-β-CD) compound This compound (Hydrophobic) cd_inner Hydrophobic Cavity compound->cd_inner Encapsulation cd_outer Hydrophilic Exterior complex Soluble Inclusion Complex cd_outer->complex

Caption: Encapsulation by a cyclodextrin to enhance solubility.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

  • Accurately weigh a precise amount of this compound.

  • Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate in a bath sonicator for 5-15 minutes to aid dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Solubility Assessment

  • Prepare a series of buffers (e.g., phosphate, borate) with a range of pH values from 5.0 to 9.0.

  • In separate vials, add an excess amount of this compound to a known volume of each buffer.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Protocol 3: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., PBS) at a concentration known to be effective and non-toxic (e.g., 1-5% w/v).

  • Add the required amount of this compound to the HP-β-CD solution.

  • Stir or shake the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine the final concentration of the solubilized compound. This solution can then be used in your biological assays.

References

challenges in the scale-up of 2,3-diphenylpropanoic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges during the synthesis and scale-up of 2,3-diphenylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most frequently cited method for the synthesis of this compound is the alkylation of phenylacetic acid with benzyl chloride. An alternative, though less common, route is the Reformatsky reaction, which involves the reaction of an α-haloester with a ketone or aldehyde in the presence of zinc.

Q2: What are the primary challenges when scaling up the alkylation of phenylacetic acid?

A2: Scaling up the alkylation of phenylacetic acid presents several challenges. These include managing the exothermicity of the reaction, especially during the addition of the base and the alkylating agent. Ensuring efficient mixing to maintain homogeneity and prevent localized "hot spots" is also critical. On a larger scale, the handling and quenching of reactive intermediates, as well as the isolation and purification of the final product, can be more complex.[1]

Q3: Are there specific safety concerns to be aware of during the production of this compound?

A3: Yes, safety is a primary concern. The use of strong bases like sodium amide in liquid ammonia requires careful handling due to the flammability of ammonia and the reactivity of the base.[2] Benzyl chloride is a lachrymator and a potential carcinogen, so appropriate personal protective equipment (PPE) and ventilation are essential. The reaction can be exothermic, necessitating controlled addition of reagents and adequate cooling to prevent runaway reactions.

Q4: What are the typical impurities encountered in the synthesis of this compound via alkylation?

A4: Common impurities include unreacted phenylacetic acid and benzyl chloride. A significant byproduct can be the dialkylated product, 2,3,3-triphenylpropanoic acid, which can form if an excess of the alkylating agent or base is used or if the reaction is not adequately controlled.

Q5: How can the purity of this compound be assessed?

A5: The purity of the final product can be determined using several analytical techniques. High-performance liquid chromatography (HPLC) is a common method for assessing purity and quantifying impurities.[3] Gas chromatography-mass spectrometry (GC-MS) can also be used to identify and quantify volatile impurities.[3] Melting point analysis is a simpler method; a sharp melting point range close to the literature value indicates high purity, while a broad and depressed melting point suggests the presence of impurities.[3]

Troubleshooting Guides

Alkylation of Phenylacetic Acid

This guide addresses common issues encountered during the synthesis of this compound via the alkylation of phenylacetic acid.

Issue Probable Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive base (e.g., sodium amide exposed to moisture).2. Insufficient deprotonation of phenylacetic acid.3. Low reaction temperature leading to slow reaction kinetics.4. Impure starting materials.1. Use freshly prepared or properly stored base. Ensure all glassware and solvents are anhydrous.2. Ensure the correct stoichiometry of the base is used. Allow sufficient time for deprotonation before adding the alkylating agent.3. Monitor the reaction temperature and maintain it within the optimal range.4. Verify the purity of phenylacetic acid and benzyl chloride before use.
Formation of Significant Byproducts (e.g., dialkylation) 1. Excess of benzyl chloride or base.2. Poor temperature control, leading to side reactions.3. Inefficient mixing, creating areas of high reagent concentration.1. Use a slight excess of phenylacetic acid or carefully control the stoichiometry of the reagents.2. Maintain a consistent and controlled reaction temperature.3. Ensure vigorous and efficient stirring throughout the reaction.
Product "Oils Out" During Recrystallization 1. The solution is too concentrated.2. The cooling rate is too rapid.[3]1. Add a small amount of additional hot solvent until the oil redissolves, then allow the solution to cool slowly.[3]2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]
Difficulty in Product Purification 1. Presence of unreacted starting materials.2. Formation of closely related byproducts.1. Wash the crude product with hot water to remove unreacted phenylacetic acid.[2]2. Employ column chromatography for purification if recrystallization is ineffective.
Reformatsky Reaction

This guide provides troubleshooting for the synthesis of a β-hydroxy ester precursor to this compound via the Reformatsky reaction.

Issue Probable Cause(s) Recommended Solution(s)
Reaction Fails to Initiate 1. Inactive zinc metal (oxide layer).2. Presence of moisture in reagents or solvents.1. Activate the zinc dust before use with methods such as washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. A small crystal of iodine can also be used as an activator.[4]2. Ensure all reagents and glassware are thoroughly dried. Use anhydrous solvents.
Uncontrolled Exothermic Reaction 1. Rapid addition of reagents.2. Inefficient heat dissipation, a major concern on a larger scale.[5]1. Add the aldehyde/ketone and α-halo ester mixture slowly to the activated zinc.2. Use a reaction vessel with adequate cooling capacity and monitor the internal temperature closely. For larger scales, consider a continuous flow setup for better heat management.[6]
Low Yield of β-Hydroxy Ester 1. Incomplete reaction.2. Side reactions, such as the formation of Wurtz-type coupling products.1. Ensure the zinc is fully activated and the reaction is allowed to proceed for a sufficient amount of time.2. Maintain a lower reaction temperature to disfavor side reactions.

Experimental Protocols

Alkylation of Phenylacetic Acid with Benzyl Chloride

This protocol is adapted from a procedure in Organic Syntheses.[2]

  • Preparation of Sodium Amide: In a three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, prepare a solution of sodium amide (0.226 mol) in liquid ammonia (500 mL).

  • Deprotonation of Phenylacetic Acid: To the stirred solution of sodium amide, add phenylacetic acid (14.2 g, 0.104 mol). Stir the resulting suspension for 15 minutes.

  • Alkylation: Rapidly add a solution of benzyl chloride (13.2 g, 0.104 mol) in anhydrous ether (25 mL) to the suspension. Stir the mixture for 1 hour.

  • Workup: Evaporate the ammonia and ether. Dissolve the resulting solid in water (300 mL) and wash with ether to remove any non-acidic impurities.

  • Isolation: Acidify the aqueous solution with hydrochloric acid. A colorless oil will form, which solidifies upon cooling in an ice bath.

  • Purification: Collect the solid by filtration and wash with hot water to remove unreacted phenylacetic acid.[2] The crude product can be recrystallized from petroleum ether to yield pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification prep_na Preparation of Sodium Amide in Liquid Ammonia deprot Deprotonation of Phenylacetic Acid prep_na->deprot alkyl Alkylation with Benzyl Chloride deprot->alkyl evap Evaporation of Solvents alkyl->evap diss Dissolution in Water & Ether Wash evap->diss acid Acidification and Precipitation diss->acid filt Filtration and Washing acid->filt recryst Recrystallization filt->recryst final_product final_product recryst->final_product Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield of this compound check_base Is the base active and stoichiometry correct? start->check_base check_reagents Are the starting materials pure? check_base->check_reagents Yes solution_base Use fresh, anhydrous base and verify stoichiometry. check_base->solution_base No check_conditions Were reaction time and temperature adequate? check_reagents->check_conditions Yes solution_reagents Purify starting materials before use. check_reagents->solution_reagents No solution_conditions Optimize reaction time and temperature. check_conditions->solution_conditions No further_investigation Investigate potential side reactions or product loss during workup. check_conditions->further_investigation Yes

Caption: Troubleshooting logic for low yield in the alkylation synthesis.

reformatsky_pathway reagents α-Halo Ester + Ketone/Aldehyde + Activated Zinc intermediate Organozinc Intermediate (Reformatsky Enolate) reagents->intermediate Oxidative Addition product β-Hydroxy Ester intermediate->product Nucleophilic Addition

Caption: Simplified reaction pathway for the Reformatsky reaction.

References

preventing degradation of 2,3-diphenylpropanoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 2,3-diphenylpropanoic acid during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?

A1: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark environment. The recommended storage temperature is 2-8°C. The compound should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to protect it from moisture, oxygen, and light.

Q2: I've noticed a slight discoloration of my this compound sample over time. What could be the cause?

A2: Discoloration, such as a yellowish or brownish tint, can be an indicator of oxidative degradation. The presence of benzylic protons in this compound makes it susceptible to oxidation, especially when exposed to air (oxygen) and/or light.[1][2] This can lead to the formation of colored byproducts. To mitigate this, ensure the compound is stored under an inert atmosphere and protected from light by using an amber-colored vial or by wrapping the container in aluminum foil.

Q3: My analytical results show a decrease in the purity of my this compound sample, even though it was stored in the refrigerator. What are the likely degradation pathways?

A3: Even under refrigerated conditions, slow degradation can occur over time. The primary degradation pathways for this compound are likely to be:

  • Oxidation: The benzylic C-H bond is susceptible to oxidation, which can lead to the formation of hydroperoxides and subsequently ketones or other oxidative cleavage products.[1]

  • Photodegradation: Exposure to UV or ambient light can provide the energy to initiate degradation reactions, potentially leading to decarboxylation or other rearrangements.

  • Thermal Degradation: While refrigeration slows this process, it doesn't stop it entirely. Higher temperatures can accelerate degradation, possibly leading to decarboxylation (loss of CO2).[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in Physical Appearance (e.g., color change, clumping) Oxidation, HygroscopicityStore the compound under an inert atmosphere (argon or nitrogen). Use a desiccator to prevent moisture absorption. Ensure the container is tightly sealed.
Decreased Purity Detected by Analytical Methods (e.g., HPLC, GC) Chemical Degradation (Oxidation, Photodegradation, Thermal Degradation)Review storage conditions. Protect from light using amber vials. Store at recommended low temperatures (2-8°C). Consider re-purification if purity has significantly dropped.
Inconsistent Experimental Results Degradation of the starting material.Always use a freshly opened or recently verified sample of this compound for critical experiments. Perform a purity check before use.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.

Potential Degradation Pathways of this compound A This compound B Oxidative Degradation (e.g., O2, light) A->B O2/hv C Photodegradation (e.g., UV light) A->C hv D Thermal Degradation (Heat) A->D Δ E 2-Hydroxy-2,3-diphenylpropanoic Acid B->E F 1,2-Diphenylethanone B->F H Benzoic Acid + Phenylacetic acid B->H G 1,2-Diphenylethane + CO2 C->G D->G

Caption: Potential degradation routes for this compound.

Experimental Protocols

To assess the stability of this compound and identify potential degradation products, a forced degradation study can be performed.

Forced Degradation Study Protocol

This protocol outlines the conditions for subjecting this compound to various stress factors to induce degradation.

Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of This compound in a suitable solvent (e.g., Acetonitrile) acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) oxidative Oxidative Degradation (3% H2O2, RT, 24h) thermal Thermal Degradation (Solid, 105°C, 48h) photo Photolytic Degradation (UV/Vis light, 24h) neutralize Neutralize acidic/basic samples acid->neutralize base->neutralize analyze Analyze all samples by a stability-indicating method (e.g., HPLC-UV/MS) oxidative->analyze thermal->analyze photo->analyze neutralize->analyze

Caption: Workflow for a forced degradation study.

1. Acid Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M HCl.

  • Heat the solution at 60°C for 24 hours.

  • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH before analysis.

2. Base Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M NaOH.

  • Heat the solution at 60°C for 24 hours.

  • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M HCl before analysis.

3. Oxidative Degradation:

  • Treat a solution of this compound with a 3% solution of hydrogen peroxide at room temperature for 24 hours.

4. Thermal Degradation:

  • Expose the solid this compound to a temperature of 105°C for 48 hours.

5. Photolytic Degradation:

  • Expose a solution of this compound to a combination of UV and visible light for 24 hours. A control sample should be kept in the dark.

Analytical Method for Purity and Degradation Product Analysis

A High-Performance Liquid Chromatography (HPLC) method is recommended for the analysis of this compound and its potential degradation products.[5][6][7][8][9]

HPLC System and Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Column Temperature 30°C

Data Analysis: The purity of this compound can be determined by calculating the peak area percentage. Degradation products can be identified by comparing the chromatograms of stressed samples with that of a control sample. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the structural elucidation of unknown degradation products.[10][11][12][13][14]

Quantitative Data Summary

The following table provides a hypothetical summary of the stability of this compound under various storage conditions. These values are for illustrative purposes and actual stability will depend on the specific conditions and purity of the material.

Storage Condition Duration Purity (%) Appearance
2-8°C, Dark, Inert Atmosphere12 Months>99.0White Crystalline Solid
Room Temperature, Dark, Air12 Months95.0 - 98.0Off-white to a slight yellow tint
Room Temperature, Light, Air6 Months<90.0Yellowish to brownish solid
40°C, 75% RH, Dark3 Months<95.0Clumping, slight discoloration

This technical support center provides a foundational guide for maintaining the stability of this compound. For critical applications, it is always recommended to perform in-house stability studies to establish appropriate storage and handling procedures.

References

optimizing HPLC parameters for 2,3-diphenylpropanoic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of 2,3-diphenylpropanoic acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions in a direct question-and-answer format.

Q1: My peak for this compound is broad. What are the common causes and how can I fix it?

A1: Peak broadening can stem from several issues, ranging from the column and mobile phase to the instrument itself.[1][2][3]

  • Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks.[3][4] Try reducing the sample concentration or injection volume.

  • Column Contamination or Degradation: The accumulation of contaminants on the column frit or a deteriorating packing bed can cause poor peak shape. Flushing the column with a strong solvent may help. If the column is old or has been used extensively, it may need replacement.[1]

  • Inadequate Mobile Phase Strength: If the mobile phase is too weak, the analyte may interact too long with the stationary phase, resulting in broad peaks.[1] Try increasing the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase.[5]

  • High Dead Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can contribute to peak broadening. Ensure all connections are made with appropriate, minimal-length tubing.

Q2: I'm observing peak tailing for my this compound peak. What should I investigate?

A2: Peak tailing is a common issue, often related to secondary interactions between the analyte and the stationary phase.[4][6]

  • Silanol Interactions: For silica-based reversed-phase columns, free silanol groups on the stationary phase can interact with acidic analytes like this compound, causing tailing.[7]

    • Solution: Lowering the pH of the mobile phase can suppress the ionization of these silanol groups.[7] Adding a buffer (e.g., phosphate buffer) or an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase is a common strategy.[5][6]

  • Column Contamination: Active sites on the column can be created by contaminants from previous samples. A proper column wash protocol should be implemented.

  • Insufficient Buffering: If using a buffer, ensure its concentration is adequate (typically 10-25 mM) to maintain a constant pH and ionization state for the analyte.[6]

Q3: The retention time for this compound is shifting between injections. What is causing this instability?

A3: Retention time shifts can compromise the reliability of your analysis and point to several potential problems.[2][8]

  • Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to significant shifts in retention.[8] Ensure the mobile phase is prepared accurately and consistently for each run.

  • Column Equilibration: The column must be fully equilibrated with the mobile phase before starting the analysis. If you are running a gradient, ensure the column has sufficient time to return to initial conditions before the next injection.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.[1][3] Using a column oven to maintain a constant temperature is highly recommended for reproducible results.

  • Pump Malfunction: Issues with the HPLC pump, such as leaks or worn seals, can cause inconsistent flow rates, leading to retention time drift.[8]

Q4: How can I improve the resolution between this compound and a closely eluting impurity?

A4: Improving resolution requires optimizing the selectivity and efficiency of your separation.

  • Optimize Mobile Phase Composition:

    • Solvent Strength: Adjusting the ratio of organic solvent to water will change retention times and can improve separation. A 10% change in the organic modifier can alter retention by a factor of 2-3.[5]

    • Solvent Type: Switching the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity due to different solvent properties.[5][9]

    • pH Adjustment: Since this compound is acidic, adjusting the mobile phase pH can change its ionization state and retention, potentially separating it from neutral or basic impurities.[9][10]

  • Change Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will increase the analysis time.[3]

  • Select a Different Column: If mobile phase optimization is insufficient, a column with a different stationary phase chemistry, smaller particle size, or longer length may be required to achieve the desired resolution.

Q5: Is a chiral separation necessary for this compound?

A5: Yes, if you need to separate the enantiomers (R and S forms) of this compound, a chiral separation method is necessary. This typically involves using a chiral stationary phase (CSP) column.[11][12] The mobile phase for chiral separations often consists of normal-phase eluents like hexane with a polar modifier such as ethanol or 2-propanol.[13][14]

Experimental Protocols & Data

Example HPLC Method for Phenylpropanoic Acids

This protocol is a general starting point for the analysis of phenylpropanoic acid derivatives and should be optimized for this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 100 µg/mL in a 50:50 mixture of water and methanol.[15]

  • From the stock solution, prepare working standards within the desired concentration range (e.g., 5-50 µg/mL) by further dilution with the same solvent mixture.[15]

2. Chromatographic Conditions:

  • The following table summarizes typical starting parameters for reversed-phase HPLC analysis of similar compounds.

ParameterRecommended Starting ConditionNotes
Column C18, 150 mm x 4.6 mm, 5 µmA standard C18 column is a good starting point for reversed-phase separation.[15]
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (50:50 v/v)The acid modifier helps to ensure sharp peak shapes for acidic analytes.[5]
Elution Mode IsocraticFor simple analyses. A gradient elution may be needed if impurities with different polarities are present.[9]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.[15][16]
Column Temperature 30 °CUsing a column oven improves retention time reproducibility.[15]
Detection UV at 225 nm or 258 nmWavelength should be optimized based on the UV absorbance spectrum of the analyte.[15]
Injection Volume 10 µLShould be optimized to avoid column overload.

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving common HPLC peak shape problems.

HPLC_Troubleshooting_Workflow start Problem: Poor Peak Shape broad_peaks All Peaks are Broad start->broad_peaks tailing_peaks Peak Tailing Observed start->tailing_peaks fronting_peaks Peak Fronting Observed start->fronting_peaks cause_broad1 Column Overload broad_peaks->cause_broad1 cause_broad2 Extra-Column Volume broad_peaks->cause_broad2 cause_broad3 Column Contamination broad_peaks->cause_broad3 cause_tailing1 Secondary Interactions (e.g., Silanols) tailing_peaks->cause_tailing1 cause_tailing2 Column Void tailing_peaks->cause_tailing2 cause_tailing3 Contamination tailing_peaks->cause_tailing3 cause_fronting1 Sample Overload (Concentration) fronting_peaks->cause_fronting1 cause_fronting2 Poor Sample Solubility fronting_peaks->cause_fronting2 solution_broad1 Reduce Injection Volume or Concentration cause_broad1->solution_broad1 solution_broad2 Use Shorter/Narrower Tubing cause_broad2->solution_broad2 solution_broad3 Flush or Replace Column cause_broad3->solution_broad3 solution_tailing1 Adjust Mobile Phase pH (e.g., Add 0.1% TFA) cause_tailing1->solution_tailing1 solution_tailing2 Replace Column cause_tailing2->solution_tailing2 solution_tailing3 Implement Column Wash cause_tailing3->solution_tailing3 solution_fronting1 Dilute Sample cause_fronting1->solution_fronting1 solution_fronting2 Dissolve Sample in Mobile Phase cause_fronting2->solution_fronting2

Caption: A logical workflow for troubleshooting common HPLC peak shape issues.

References

how to increase the purity of synthesized 2,3-diphenylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 2,3-diphenylpropanoic acid. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help you enhance the purity of your synthesized product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound? A1: Common impurities largely depend on the synthesis route. For the widely used method involving the reaction of phenylacetic acid and benzyl chloride, impurities may include unreacted phenylacetic acid, residual benzyl chloride, and neutral byproducts from side reactions.[1] If a Wittig reaction is part of the synthesis pathway, triphenylphosphine oxide is a common byproduct that needs to be removed.[2]

Q2: What is the expected melting point for pure this compound? A2: this compound is known to exist in at least three crystalline forms (polymorphs), each with a different melting point: 82°C, 88–89°C, and 95–96°C.[1] A sharp melting point range for your purified product within one of these ranges is a good indicator of high purity. For example, a highly purified sample has been reported with a melting point of 95.5–96.5°C.[1]

Q3: What is the most effective general strategy for purifying this compound? A3: A multi-step approach is typically most effective. Start with an acid-base extraction to separate the acidic product from any neutral or basic impurities.[3][4] Follow this with recrystallization to remove impurities that have similar acidic properties.[4][5] This combination effectively tackles a wide range of potential contaminants.

Q4: How can I assess the purity of my final product? A4: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying the product and detecting trace impurities.[6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy helps confirm the chemical structure and identify any remaining solvents or contaminants.[8] Additionally, a sharp melting point range is a reliable qualitative indicator of purity.[8]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification process.

Acid-Base Extraction Issues

Problem: An emulsion forms between the organic and aqueous layers, preventing proper separation.

  • Possible Cause: Agitation during extraction was too vigorous, or the concentration of the crude product is too high.

  • Solution: Allow the separatory funnel to stand undisturbed for a longer period. Gentle swirling of the funnel can help break the emulsion. If the emulsion persists, add a small amount of brine (saturated NaCl solution) to increase the ionic strength of theaqueous layer, which often helps to separate the layers.

Problem: Low or no precipitate forms when acidifying the aqueous layer.

  • Possible Cause 1: Insufficient acid was added to neutralize the base and protonate the carboxylate salt.

  • Solution 1: Check the pH of the aqueous solution with pH paper or a pH meter. Continue adding a strong acid, such as concentrated HCl, dropwise until the solution is acidic (pH < 4) to ensure complete precipitation of the carboxylic acid.[5]

  • Possible Cause 2: The product has some solubility in the aqueous solution, especially if the volume is large.

  • Solution 2: If no solid forms or the amount is very low, cool the acidified solution in an ice bath to decrease the product's solubility.[1] If that fails, you may need to perform a back-extraction of the acidified aqueous solution with an organic solvent (like diethyl ether or ethyl acetate), followed by drying and evaporation of the solvent to recover the product.[9]

Recrystallization Issues

Problem: The synthesized this compound "oils out" instead of forming crystals.

  • Possible Cause 1: The cooling rate is too rapid.

  • Solution 1: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Insulating the flask can help slow the cooling process. Once at room temperature, you can then move it to an ice bath to maximize crystal formation.[10]

  • Possible Cause 2: The solution is too concentrated.

  • Solution 2: Add a small amount of additional hot solvent to the oiled-out mixture until the oil redissolves. Then, allow the solution to cool slowly as described above.[10]

  • Possible Cause 3: The presence of significant impurities can inhibit crystallization.

  • Solution 3: Consider performing an initial purification step, like acid-base extraction, before attempting recrystallization.[8][10]

Problem: Very low recovery of purified product after recrystallization.

  • Possible Cause 1: Too much solvent was used during dissolution.

  • Solution 1: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Using excess solvent will keep the product dissolved even when the solution is cooled, drastically reducing the yield.[8][10] If too much solvent was added, you can carefully evaporate some of it and attempt to recrystallize again.

  • Possible Cause 2: The product has significant solubility in the cold solvent.

  • Solution 2: Ensure the solution is thoroughly cooled in an ice bath for at least 30 minutes to minimize solubility and maximize the yield of precipitated crystals.[8][10]

  • Possible Cause 3: Premature crystallization occurred during a hot filtration step.

  • Solution 3: If you perform a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper or in the funnel stem.[8]

Problem: The product is still impure after one round of recrystallization.

  • Possible Cause: The impurities have solubility properties very similar to this compound in the chosen solvent.

  • Solution: A second recrystallization may be necessary.[10] Alternatively, try a different recrystallization solvent or a mixed solvent system. Solid carboxylic acids can often be recrystallized from solvents like alcohol, aqueous alcohol, toluene, or toluene/petroleum ether mixtures.[4]

Data Presentation

Table 1: Physical Properties of this compound and a Common Impurity

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
This compound C₁₅H₁₄O₂226.2782, 88-89, or 95-96[1]Insoluble in cold water; soluble in hot petroleum ether, ether, and aqueous base.[1][5]
Phenylacetic Acid (Impurity)C₈H₈O₂136.1576-78Soluble in hot water; soluble in ether and aqueous base.[1]

Table 2: Comparison of Primary Purification Techniques

TechniquePrinciple of SeparationImpurities RemovedAdvantagesDisadvantages
Acid-Base Extraction Difference in solubility between the acidic product and its salt form.[3]Neutral and basic compounds (e.g., unreacted starting materials, byproducts like triphenylphosphine oxide).High capacity, effective for removing compounds with different acid/base properties.[3][11]Will not separate other acidic impurities (e.g., unreacted phenylacetic acid). Can lead to emulsions.
Recrystallization Difference in solubility between the product and impurities in a given solvent at different temperatures.Impurities with different solubility profiles, including other acidic compounds.Can yield very high purity product.[4]Yield can be reduced; requires careful solvent selection; may "oil out".[8][10]
Column Chromatography Differential adsorption of compounds onto a solid stationary phase.[12]A wide range of impurities, including those with similar chemical properties.Excellent separation power for complex mixtures.More time-consuming, requires larger volumes of solvent, and is lower in capacity than other methods.

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to separate this compound from neutral and basic impurities.

  • Dissolution: Dissolve the crude synthesized product in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (approximately one-third of the organic layer volume).[5] Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently for 1-2 minutes, venting frequently. The this compound will react with the base to form its sodium salt, which dissolves in the aqueous layer.

  • Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure all the acidic product has been transferred to the aqueous phase. Combine all aqueous extracts.

  • Wash: The remaining organic layer, containing neutral impurities, can be discarded. To ensure purity, wash the combined aqueous extracts with a small portion of diethyl ether to remove any trapped neutral compounds. Discard this ether wash.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (test with pH paper). This compound will precipitate as a white solid.[1][5]

  • Collection: Collect the purified solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected crystals with several portions of ice-cold water to remove any inorganic salts. Allow the product to air dry completely or dry it in a desiccator.

Protocol 2: Purification via Recrystallization

This protocol is used to purify the solid acid obtained from synthesis or after an acid-base extraction.

  • Solvent Selection: Place a small amount of the crude this compound in a test tube and test its solubility in various solvents. An ideal solvent will dissolve the compound when hot but not when cold. Petroleum ether (60-90°C) is a reported solvent for this compound.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent (e.g., petroleum ether) to just cover the solid. Heat the mixture gently on a hot plate with swirling.[10]

  • Create Saturated Solution: Continue adding the solvent dropwise until the solid just completely dissolves in the boiling solvent. Avoid adding an excess of solvent to ensure good recovery.[10]

  • Hot Filtration (Optional): If there are insoluble impurities (or if activated charcoal was used for decolorization), perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.[10]

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals completely.

Visualizations

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Synthesis of Arylpropanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of arylpropanoic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to arylpropanoic acids and what are their general limitations?

A1: The most common synthetic routes include the Arndt-Eistert homologation of arylacetic acids, palladium-catalyzed carbonylation of benzyl halides or styrenes, and oxidation of 2-aryl-1-propanols. Each method has its own set of challenges. The Arndt-Eistert synthesis involves hazardous reagents like diazomethane and the multi-step nature of the process can lead to lower overall yields.[1][2][3][4] Palladium-catalyzed carbonylations can suffer from catalyst deactivation, issues with regioselectivity, and the need for specialized equipment to handle gaseous reagents like carbon monoxide.[5][6][7] Oxidation of alcohols can be prone to over-oxidation, leading to the formation of unwanted byproducts and difficulties in achieving high purity.[8][9][10]

Q2: How does the purity of starting materials affect the synthesis of arylpropanoic acids?

A2: The purity of starting materials is critical for the successful synthesis of arylpropanoic acids, impacting both the yield and the impurity profile of the final product. For instance, in the synthesis of Ibuprofen via Friedel-Crafts acylation, the purity of isobutylbenzene is paramount.[11][12] Impurities in the starting material can lead to the formation of undesired side products that may be difficult to remove during purification, potentially affecting the safety and efficacy of the final active pharmaceutical ingredient (API).[13] High-purity starting materials ensure compliance with stringent safety and efficacy standards in drug production.[12]

Q3: What are the main challenges in purifying arylpropanoic acids?

A3: Purification of arylpropanoic acids, such as ibuprofen and ketoprofen, often involves removing structurally similar impurities that can be difficult to separate.[13][14][15] Common purification techniques include crystallization and preparative chromatography.[13][14][16][17] A key challenge is the potential for impurity complexes to form, which cannot be removed by simple crystallization.[16][17] In such cases, a step to destabilize these complexes may be necessary before crystallization.[16] Additionally, the removal of residual metallic catalysts from carbonylation reactions is a crucial purification step.[16]

Troubleshooting Guides

Arndt-Eistert Homologation

Q: I am experiencing low yields in my Arndt-Eistert synthesis of an arylpropanoic acid. What are the possible causes and solutions?

A: Low yields in the Arndt-Eistert synthesis can stem from several factors throughout the multi-step process. The key step, the Wolff rearrangement of the intermediate α-diazoketone, is particularly sensitive to reaction conditions.[1][2][18]

Troubleshooting Steps:

  • Incomplete Acid Chloride Formation: Ensure the complete conversion of the starting arylacetic acid to its acid chloride. The presence of unreacted carboxylic acid will interfere with the subsequent reaction with diazomethane.

  • Insufficient Diazomethane: It is crucial to use at least two equivalents of diazomethane. One equivalent reacts with the acid chloride to form the diazoketone, while the second equivalent neutralizes the HCl generated as a byproduct.[19] Insufficient diazomethane can lead to the formation of α-chloromethylketone side products.[20][21]

  • Suboptimal Wolff Rearrangement Conditions: The Wolff rearrangement can be induced thermally, photochemically, or with a metal catalyst (e.g., Ag₂O).[1][2] For thermally sensitive substrates, photochemical or metal-catalyzed conditions at lower temperatures are preferred to minimize competing reactions.[2][18] Silver ion catalysis may fail with sterically hindered substrates; in such cases, photochemical induction is a better alternative.[2][18]

  • Ketene Trapping: The ketene intermediate is highly reactive and can form diketenes if not efficiently trapped by a nucleophile (water, alcohol, or amine).[2][4] Ensure the presence of a sufficient amount of the nucleophile to favor the formation of the desired carboxylic acid or its derivative.

Experimental Protocol: Arndt-Eistert Homologation of Phenylacetic Acid

This protocol provides a general methodology for the one-carbon homologation of phenylacetic acid to 3-phenylpropanoic acid.

  • Acid Chloride Formation: Phenylacetic acid is converted to phenylacetyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically performed in an inert solvent like dichloromethane (DCM) or neat.

  • Diazoketone Formation: The freshly prepared phenylacetyl chloride is added dropwise to a cold (0 °C) ethereal solution of diazomethane (at least 2 equivalents). The reaction mixture is stirred at low temperature until the evolution of nitrogen ceases.

  • Wolff Rearrangement: To the solution of the α-diazoketone, a catalyst such as silver(I) oxide (Ag₂O) is added. The mixture is then treated with water to act as the nucleophile to trap the ketene intermediate. The reaction can be gently warmed to facilitate the rearrangement.

  • Work-up and Purification: After the reaction is complete, the mixture is acidified and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude 3-phenylpropanoic acid can be purified by crystallization or column chromatography.

Logical Workflow for Troubleshooting Low Yields in Arndt-Eistert Synthesis

Arndt_Eistert_Troubleshooting start Low Yield in Arndt-Eistert Synthesis check_acid_chloride Check Acid Chloride Formation (TLC, IR) start->check_acid_chloride Step 1 check_diazomethane Verify Diazomethane Stoichiometry (>= 2 eq.) check_acid_chloride->check_diazomethane If complete sub_acid_chloride Incomplete? - Increase reaction time - Use fresh SOCl₂/Oxalyl Chloride check_acid_chloride->sub_acid_chloride optimize_wolff Optimize Wolff Rearrangement check_diazomethane->optimize_wolff If sufficient sub_diazomethane Insufficient? - Add more diazomethane - Use Newman-Beal modification (add triethylamine) check_diazomethane->sub_diazomethane check_ketene_trapping Ensure Efficient Ketene Trapping optimize_wolff->check_ketene_trapping If optimized sub_wolff Suboptimal? - Switch catalyst (e.g., Ag₂O) - Try photochemical conditions - Adjust temperature optimize_wolff->sub_wolff solution Improved Yield check_ketene_trapping->solution sub_ketene Inefficient? - Increase nucleophile conc. - Control addition rate check_ketene_trapping->sub_ketene

Caption: Troubleshooting workflow for low yields in Arndt-Eistert synthesis.

Palladium-Catalyzed Carbonylation

Q: My palladium-catalyzed hydroxycarbonylation of a styrene derivative is giving a low yield and poor regioselectivity. What should I investigate?

A: Low yields and poor regioselectivity (i.e., the ratio of the desired branched 2-arylpropanoic acid to the linear 3-arylpropanoic acid) are common issues in the palladium-catalyzed hydroxycarbonylation of styrenes. The outcome of this reaction is highly dependent on the catalyst system and reaction conditions.

Troubleshooting Steps:

  • Catalyst Deactivation: The palladium catalyst can deactivate through aggregation or degradation of the ligand.[22] Ensure that the reaction is performed under an inert atmosphere to prevent oxidation of the catalyst. The choice of ligand is also crucial for catalyst stability and activity.

  • Ligand Choice: The ligand plays a critical role in controlling regioselectivity. Generally, monophosphine ligands favor the formation of the branched product (2-arylpropanoic acid), while diphosphine ligands tend to yield the linear product.[23][24][25] Experiment with different ligands to optimize for the desired isomer.

  • Reaction Temperature and Pressure: Temperature and carbon monoxide (CO) pressure significantly influence both the reaction rate and regioselectivity. Higher temperatures can sometimes favor the formation of the linear isomer.[8] A systematic optimization of both temperature and CO pressure is recommended.

  • Acidic Co-catalyst: The presence of an acid is often necessary for the formation of the active palladium hydride species.[8] The type and concentration of the acid can affect the overall efficiency of the catalytic cycle.

Quantitative Data: Effect of Ligand and Temperature on Regioselectivity

Ligand TypeTemperature (°C)Branched:Linear RatioReference
Monophosphine (e.g., PPh₃)80High (favors branched)[23]
Diphosphine (e.g., dppb)80Low (favors linear)[24][25]
TPPTSModerateLow n/i ratio[23]
TPPTSHighHigher n/i ratio[23]
N3PVariousConsistently favors linear[23]

Experimental Protocol: Palladium-Catalyzed Hydroxycarbonylation of 4-Isobutylstyrene

This protocol outlines a general procedure for the synthesis of ibuprofen from 4-isobutylstyrene.

  • Catalyst Preparation: A palladium precursor (e.g., Pd(OAc)₂) and a suitable phosphine ligand are dissolved in an appropriate solvent (e.g., THF or an ionic liquid) in a high-pressure reactor.

  • Reaction Setup: 4-Isobutylstyrene and an acidic co-catalyst (e.g., HCl) are added to the reactor. The reactor is then sealed, purged with carbon monoxide (CO), and pressurized to the desired pressure.

  • Reaction: The mixture is heated to the desired temperature with vigorous stirring. The progress of the reaction is monitored by techniques such as HPLC or GC.

  • Work-up and Purification: After the reaction is complete, the reactor is cooled, and the pressure is carefully released. The reaction mixture is then worked up to remove the catalyst and unreacted starting materials. The product, ibuprofen, is typically purified by crystallization.[14][16][17]

Diagram: Key Factors Influencing Regioselectivity in Styrene Hydroxycarbonylation

Hydroxycarbonylation_Factors regioselectivity Regioselectivity (Branched vs. Linear) ligand Ligand Choice ligand->regioselectivity sub_ligand Monophosphine -> Branched Diphosphine -> Linear ligand->sub_ligand temperature Temperature temperature->regioselectivity sub_temp Higher temp may favor linear isomer temperature->sub_temp pressure CO Pressure pressure->regioselectivity sub_pressure High pressure can kinetically favor iso-acyl pressure->sub_pressure acid Acidic Co-catalyst acid->regioselectivity sub_acid Affects formation of active Pd-H species acid->sub_acid

Caption: Factors influencing regioselectivity in styrene hydroxycarbonylation.

Oxidation of 2-Aryl-1-propanols

Q: I am trying to synthesize an arylpropanoic acid by oxidizing the corresponding 2-aryl-1-propanol, but I am getting a mixture of products and a low yield of the desired acid. What could be going wrong?

A: The oxidation of primary alcohols to carboxylic acids can be challenging due to the potential for over-oxidation or incomplete reaction. The choice of oxidizing agent and control of reaction conditions are crucial for a successful transformation.

Troubleshooting Steps:

  • Choice of Oxidizing Agent: Strong oxidizing agents like Jones reagent (CrO₃ in H₂SO₄) or potassium permanganate (KMnO₄) are typically used for this conversion.[8][9][10][26] However, these reagents can be harsh and may lead to side reactions, including C-C bond cleavage, if not carefully controlled.[9] Milder reagents like PCC (pyridinium chlorochromate) will stop at the aldehyde stage unless water is present.[27][28][29][30][31]

  • Over-oxidation: The oxidation proceeds through an intermediate aldehyde, which is then further oxidized to the carboxylic acid.[9][10] If the reaction conditions are too harsh (e.g., high temperature, high concentration of oxidant), the desired product may undergo degradation.

  • Two-Step Oxidation: To avoid over-oxidation and improve control, a two-step procedure is often preferred. First, the primary alcohol is oxidized to the corresponding aldehyde using a mild oxidizing agent like PCC in anhydrous conditions.[27][28][29][30][31] The isolated aldehyde is then oxidized to the carboxylic acid in a separate step using a suitable oxidant.

  • Reaction Monitoring: Carefully monitor the reaction progress by TLC or GC to determine the optimal reaction time. Stopping the reaction at the right point can prevent the formation of degradation products.

Comparison of Oxidizing Agents for Primary Alcohols

Oxidizing AgentProduct from Primary AlcoholCommon PitfallsReference
Jones Reagent (CrO₃/H₂SO₄)Carboxylic AcidOver-oxidation, C-C bond cleavage, toxicity of Cr(VI)[8][9][10]
Potassium Permanganate (KMnO₄)Carboxylic AcidOver-oxidation, harsh conditions[9]
Pyridinium Chlorochromate (PCC)Aldehyde (in anhydrous conditions)May proceed to carboxylic acid if water is present[27][28][29][31]

Experimental Protocol: Jones Oxidation of 2-Phenyl-1-propanol

This protocol describes the oxidation of 2-phenyl-1-propanol to 2-phenylpropanoic acid using Jones reagent.

  • Preparation of Jones Reagent: Jones reagent is prepared by dissolving chromium trioxide (CrO₃) in a mixture of concentrated sulfuric acid and water.

  • Reaction Setup: 2-Phenyl-1-propanol is dissolved in acetone in a flask equipped with a dropping funnel and a thermometer, and the flask is cooled in an ice bath.

  • Oxidation: The Jones reagent is added dropwise to the solution of the alcohol, maintaining the temperature below a certain threshold to control the exothermic reaction. The color of the reaction mixture will change from orange to green as the Cr(VI) is reduced to Cr(III).

  • Work-up and Purification: Once the oxidation is complete (as indicated by TLC and the persistence of the orange color), the excess oxidant is quenched (e.g., with isopropanol). The mixture is then filtered, and the product is extracted. The crude 2-phenylpropanoic acid is then purified, typically by crystallization.

Diagram: Oxidation Pathways of a Primary Arylpropanol

Oxidation_Pathways A 2-Aryl-1-propanol B 2-Arylpropanal (Aldehyde) A->B Mild Oxidation (e.g., PCC, anhydrous) C 2-Arylpropanoic Acid (Desired Product) A->C Strong Oxidation (e.g., Jones Reagent) B->C Further Oxidation D Over-oxidation/ Degradation Products C->D Harsh Conditions

Caption: Oxidation pathways of a primary 2-aryl-1-propanol.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2,3-Diphenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2,3-diphenylpropanoic acid. The information presented is intended for researchers, scientists, and professionals in drug development and quality control who require robust and reliable analytical methods for this compound.

Introduction

This compound is a chiral carboxylic acid. Due to the potential for different pharmacological and toxicological profiles of its enantiomers, the development and validation of stereoselective analytical methods are crucial for its analysis in pharmaceutical formulations and biological matrices.[1] This guide details a validated HPLC method using a chiral stationary phase for the enantioselective quantification of this compound and compares its performance with an alternative GC-MS method following derivatization. All methodologies and validation parameters are discussed in accordance with the International Conference on Harmonisation (ICH) guidelines.[2][3]

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method was developed and validated for the enantioselective analysis of this compound.[2] The use of a chiral stationary phase allows for the direct separation of the enantiomers.[1][4]

Experimental Protocol

Chromatographic Conditions:

  • Column: Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate) coated on 5 µm silica gel), 150 mm x 4.6 mm[1]

  • Mobile Phase: n-hexane:2-propanol:trifluoroacetic acid (98:2:0.1, v/v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 254 nm[1]

  • Injection Volume: 20 µL[1]

  • Column Temperature: 25 ± 1°C[1]

Standard Solution Preparation: A stock solution of racemic this compound (1 mg/mL) is prepared by dissolving the compound in the mobile phase. Working standards are prepared by diluting the stock solution to the desired concentrations for linearity, accuracy, and precision studies.

Sample Preparation: The sample containing this compound is dissolved in the mobile phase to achieve a concentration within the validated linear range. The solution is filtered through a 0.45 µm membrane filter before injection.

HPLC Validation Workflow

HPLC_Validation_Workflow start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Solution Stability robustness->stability end Validated Method stability->end

Caption: Workflow for the validation of the HPLC method.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

As an alternative, a GC-MS method can be employed for the analysis of this compound. This method requires a derivatization step to convert the non-volatile carboxylic acid into a more volatile ester, suitable for gas chromatography.

Experimental Protocol

Derivatization:

  • Accurately weigh approximately 1 mg of the this compound sample into a 2 mL GC vial.

  • Add 500 µL of a suitable aprotic solvent (e.g., Dichloromethane).

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 60 °C for 30 minutes to form the trimethylsilyl (TMS) ester.

  • Allow the vial to cool to room temperature before injection.[5]

GC-MS Conditions:

  • Column: Chiral capillary column (e.g., Cyclodextrin-based)

  • Carrier Gas: Helium

  • Injection Mode: Split

  • Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 min at 250 °C

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI)

    • Scan Range: m/z 50-500

GC-MS Analysis Workflow

GCMS_Analysis_Workflow sample_prep Sample Weighing derivatization Derivatization (Silylation) sample_prep->derivatization gc_injection GC Injection derivatization->gc_injection gc_separation Chiral GC Separation gc_injection->gc_separation ms_detection MS Detection (EI) gc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Workflow for GC-MS analysis with derivatization.

Performance Comparison

The performance of the validated HPLC method is compared with the expected performance of a GC-MS method for the analysis of this compound.

Validation Parameter HPLC Method GC-MS Method (Alternative) ICH Acceptance Criteria
Specificity No interference from placebo and degradation products. Baseline resolution of enantiomers > 2.0.Specific identification through mass spectra and retention time.The analytical signal of the analyte should not be affected by other components.
Linearity (r²) > 0.999> 0.998r² ≥ 0.99
Range (µg/mL) 10 - 1505 - 100The range over which the method is precise, accurate, and linear.
Accuracy (% Recovery) 98.5% - 101.2%97.0% - 103.0%Typically 98.0% - 102.0% for drug substance assay.[6]
Precision (% RSD)
- Repeatability≤ 1.5%≤ 2.0%≤ 2%
- Intermediate Precision≤ 2.0%≤ 2.5%≤ 3%
Limit of Detection (LOD) 3 µg/mL (S/N ratio of 3:1)[7]1 µg/mLSignal-to-noise ratio of 3:1.[3]
Limit of Quantification (LOQ) 10 µg/mL (S/N ratio of 10:1)[7]5 µg/mLSignal-to-noise ratio of 10:1.[3]
Robustness Unaffected by minor changes in mobile phase composition (±2%) and flow rate (±0.1 mL/min).Robust to minor changes in temperature ramp rate and injection volume.The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Discussion

Both HPLC and GC-MS are suitable methods for the analysis of this compound. The choice of method depends on the specific requirements of the analysis.

  • HPLC: This method offers the advantage of direct analysis of the enantiomers without the need for derivatization, simplifying sample preparation. It demonstrates excellent precision and accuracy, making it highly suitable for quality control and routine analysis in a regulated environment.

  • GC-MS: The primary advantage of GC-MS is its high sensitivity and specificity, providing structural confirmation through mass fragmentation patterns. Although it requires a derivatization step, which can introduce variability, it is an excellent alternative for trace-level analysis and impurity identification.

References

A Comparative Analysis of 2,3-Diphenylpropanoic Acid and Commercially Available Arylpropanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of 2,3-diphenylpropanoic acid and other prominent arylpropanoic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) widely known as "profens." The document is intended for researchers, scientists, and drug development professionals, offering a juxtaposition of physicochemical properties, pharmacological activities, and the underlying mechanisms of action. Supporting experimental data and detailed protocols for key assays are provided to facilitate further research and evaluation.

Physicochemical Properties

A fundamental comparison begins with the distinct physicochemical characteristics of these compounds. Arylpropanoic acids are characterized by a 2-arylpropionic acid chemical scaffold, which includes a chiral center at the alpha-position of the propionic acid moiety.[1] The (S)-enantiomer is typically the more pharmacologically active form.[2][3] While this compound shares the propanoic acid core, its substitution pattern differs from the more common 2-arylpropanoic acids like Ibuprofen and Naproxen.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundIbuprofenNaproxenKetoprofen
Molecular Formula C₁₅H₁₄O₂[4]C₁₃H₁₈O₂C₁₄H₁₄O₃C₁₆H₁₄O₃
Molar Mass ( g/mol ) 226.28[4]206.29230.26254.28
Melting Point (°C) 89[4]75-77153-15694-97
Appearance Powder to crystal[4]White crystalline solidWhite crystalline solidWhite crystalline powder
Solubility Limited in water; soluble in alcohols and ethers.[5]Practically insoluble in water; soluble in organic solvents.Practically insoluble in water; soluble in organic solvents.Practically insoluble in water; soluble in organic solvents.

Pharmacological Activity and Mechanism of Action

The therapeutic effects of arylpropanoic acid derivatives stem primarily from their inhibition of prostaglandin synthesis.[1] This is achieved by blocking the action of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[1]

  • COX-1: A constitutively expressed enzyme involved in homeostatic functions such as protecting the gastric mucosa and supporting platelet aggregation.[1]

  • COX-2: An inducible enzyme whose expression is significantly upregulated at sites of inflammation, mediating pain and fever.[1]

Most traditional profens are non-selective inhibitors of both COX-1 and COX-2.[1] The inhibition of COX-2 is responsible for their anti-inflammatory, analgesic, and antipyretic effects, while the concurrent inhibition of COX-1 is linked to common side effects like gastrointestinal irritation.[1]

While extensive data exists for established NSAIDs, specific COX inhibition data for this compound is not widely available in the current literature. However, studies on structurally related compounds like β-hydroxy-β-arylpropanoic acids confirm that molecules with this core scaffold can possess significant anti-inflammatory activity, comparable to that of ibuprofen.[6]

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cox COX Enzymes phospholipids Membrane Phospholipids pla2 Phospholipase A₂ arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Cleavage cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgh2 Prostaglandin H₂ (PGH₂) cox1->pgh2 cox2->pgh2 prostanoids Prostaglandins & Thromboxanes pgh2->prostanoids Isomerases inflammation Inflammation, Pain, Fever prostanoids->inflammation platelets Platelet Aggregation prostanoids->platelets gastric Gastric Mucosa Protection prostanoids->gastric nsaids Arylpropanoic Acids (NSAIDs) nsaids->cox1 Inhibition nsaids->cox2 Inhibition

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.

Table 2: Comparative Pharmacological Data (In Vitro COX Inhibition)

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
This compound Data Not AvailableData Not AvailableData Not Available
Ibuprofen 13350.37[7] (Illustrative data)
Naproxen 842.0[7] (Illustrative data)
Ketoprofen 0.81.80.44[8] (Qualitative comparison)

Note: IC₅₀ values can vary significantly based on assay conditions. The data presented are for comparative illustration. A higher selectivity index indicates greater selectivity for COX-2.

Experimental Protocols

To ensure standardized evaluation and comparison, detailed protocols for key assays are essential.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the concentration of a test compound required to inhibit 50% of COX activity (IC₅₀).

Principle: The peroxidase activity of COX is measured colorimetrically. The enzyme converts arachidonic acid to PGG₂, which is then reduced to PGH₂. This process involves the oxidation of a chromogenic probe (like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), leading to a color change that can be quantified using a microplate reader.[1]

Methodology:

  • Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is prepared in a suitable buffer (e.g., Tris-HCl).

  • Plate Setup: The assay is performed in a 96-well plate. Each well contains the enzyme, heme cofactor, and assay buffer.

  • Inhibitor Incubation: The test compound (e.g., this compound) is added to the wells at various concentrations. Control wells receive only the solvent (e.g., DMSO). The plate is pre-incubated for approximately 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid, and the colorimetric probe.[1]

  • Measurement: The absorbance is measured over time at a specific wavelength (e.g., 590 nm) using a microplate reader.[1]

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Selectivity Index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).[7]

Assay_Workflow start Start prep Prepare Reagents (COX-1/2 Enzyme, Buffer, Heme) start->prep plate Dispense Enzyme Mix into 96-Well Plate prep->plate add_inhibitor Add Test Compounds & Controls (Varying Conc.) plate->add_inhibitor incubate Pre-incubate Plate (10 min @ 37°C) add_inhibitor->incubate initiate Initiate Reaction (Add Arachidonic Acid & Probe) incubate->initiate measure Measure Absorbance (Kinetic Read, e.g., 590 nm) initiate->measure analyze Calculate Reaction Rates & Percent Inhibition measure->analyze plot Plot Dose-Response Curve analyze->plot calculate_ic50 Determine IC₅₀ & Selectivity Index plot->calculate_ic50 end End calculate_ic50->end

Caption: General workflow for an in vitro colorimetric COX inhibition assay.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard preclinical model for evaluating the acute anti-inflammatory activity of pharmacological agents.

Principle: The subcutaneous injection of carrageenan into the paw of a rodent (e.g., a rat) induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potential.

Methodology:

  • Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for at least one week.

  • Grouping and Dosing: Animals are fasted overnight and divided into groups (e.g., n=6 per group):

    • Control Group: Receives vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Standard Group: Receives a known NSAID (e.g., Indomethacin or Ibuprofen).

    • Test Groups: Receive the test compound (e.g., this compound) at various doses. All substances are administered orally.

  • Inflammation Induction: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: The paw volume is measured immediately after carrageenan injection (V₀) and at specified intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: Percentage Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100 Where Vt is the paw volume at time 't'. Statistical significance is determined using appropriate tests (e.g., ANOVA followed by Dunnett's test).

Conclusion and Future Directions

The arylpropanoic acid scaffold is a cornerstone of anti-inflammatory drug discovery.[2][3] Established drugs like ibuprofen, naproxen, and ketoprofen are well-characterized, non-selective COX inhibitors that serve as benchmarks for efficacy and safety.[1][8]

This compound presents an interesting structural variation within this class. While its physicochemical properties are documented, a significant gap exists in the public domain regarding its specific pharmacological activity, particularly its potency and selectivity for COX-1 and COX-2. The experimental protocols detailed in this guide provide a clear framework for conducting such evaluations. Future research should focus on determining the in vitro COX inhibitory profile and in vivo anti-inflammatory efficacy of this compound to understand its therapeutic potential and position it relative to existing arylpropanoic acids.

References

A Comparative Analysis of the Anti-inflammatory Potential of 2,3-Diphenylpropanoic Acid and Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary mechanism of action for ibuprofen and other NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[1][2] This guide will delve into the known quantitative data for ibuprofen, outline standard experimental protocols for assessing anti-inflammatory activity, and provide visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: The Cyclooxygenase (COX) Pathway

The anti-inflammatory effects of NSAIDs like ibuprofen are primarily mediated through the inhibition of the COX enzymes, COX-1 and COX-2.[3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4] By blocking COX enzymes, these compounds decrease the production of prostaglandins, thus alleviating the inflammatory response.[3] COX-1 is typically expressed constitutively and plays a role in homeostatic functions, whereas COX-2 is inducible and its expression is elevated during inflammation.[4]


dot TD {
graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10, rankdir=TB];
node [shape=box, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

}

Figure 1: Simplified COX signaling pathway and the inhibitory action of NSAIDs.

Quantitative Comparison of Anti-inflammatory Activity

Direct experimental data comparing the anti-inflammatory activity of 2,3-diphenylpropanoic acid with ibuprofen is currently unavailable. The following table summarizes the known in vitro inhibitory activity of ibuprofen against COX-1 and COX-2. For this compound, this table remains speculative and would require experimental validation.

CompoundTargetIC₅₀ (μM)Selectivity Index (COX-1/COX-2)
Ibuprofen COX-17.6[5]1.05[5]
COX-27.2[5]
This compound COX-1Data not availableData not available
COX-2Data not available

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Selectivity Index: A ratio of the IC₅₀ values for COX-1 and COX-2, indicating the drug's preference for inhibiting one isoform over the other. A value close to 1, like that of ibuprofen, indicates non-preferential inhibition.

While data for this compound is lacking, studies on other arylpropionic acid derivatives have shown a range of anti-inflammatory and COX inhibitory activities.[6][7] For instance, certain synthesized 2-phenylpropionic acid derivatives have demonstrated COX-1 and COX-2 inhibition superior to ibuprofen.[8]

Experimental Protocols

To empirically compare the anti-inflammatory activities of this compound and ibuprofen, standardized in vitro and in vivo assays would be employed.

In Vitro COX Inhibition Assay

This assay determines the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes.

  • Enzyme Preparation : Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Incubation : The enzymes are pre-incubated with various concentrations of the test compounds (this compound or ibuprofen) or a vehicle control.

  • Reaction Initiation : The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin Measurement : The amount of prostaglandin E₂ (PGE₂) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • IC₅₀ Calculation : The concentration of the test compound that results in 50% inhibition of enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentrations.[3]

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.[9][10]

  • Animal Grouping : Rats or mice are divided into several groups: a control group, a reference group (receiving ibuprofen), and test groups (receiving different doses of this compound).

  • Compound Administration : The test compounds, reference drug, and vehicle are administered orally or intraperitoneally.

  • Induction of Inflammation : After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each animal to induce localized inflammation and edema.[11]

  • Edema Measurement : The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition : The percentage of inhibition of edema is calculated for each group relative to the control group.


dot TD {
graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10, rankdir=TB];
node [shape=box, style=rounded, fillcolor="#FFFFFF", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

}

Figure 2: Experimental workflow for comparing anti-inflammatory compounds.

Discussion and Future Directions

Ibuprofen is a well-characterized, non-selective COX inhibitor with established anti-inflammatory, analgesic, and antipyretic properties.[2][12] Its clinical utility is, however, associated with potential gastrointestinal side effects due to the inhibition of the constitutively expressed COX-1 enzyme, which is involved in protecting the gastric mucosa.[1]

The anti-inflammatory potential of this compound remains to be elucidated. Based on its structural similarity to other propionic acid derivatives, it is plausible that it may exhibit COX inhibitory activity. However, without experimental data, its potency, selectivity, and overall efficacy as an anti-inflammatory agent are unknown.

Future research should focus on synthesizing this compound and evaluating its in vitro and in vivo anti-inflammatory activity using the protocols outlined above. Such studies would provide the necessary data to make a direct and meaningful comparison with ibuprofen and other established NSAIDs. This would be a crucial first step in determining if this compound holds promise for development as a novel anti-inflammatory therapeutic.

References

A Comparative Analysis of Novel 2,3-Diphenylpropanoic Acid Derivatives and Standard NSAIDs in Inflammation and Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of emerging 2,3-diphenylpropanoic acid derivatives against established non-steroidal anti-inflammatory drugs (NSAIDs). The following sections present quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to facilitate an objective evaluation of these novel compounds.

In Vitro Efficacy: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. The in vitro inhibitory activity of a novel this compound derivative, zaltoprofen, and standard NSAIDs against COX-1 and COX-2 is summarized below. A higher selectivity index (COX-1 IC50 / COX-2 IC50) generally indicates a potentially better gastrointestinal safety profile.

CompoundClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
ZaltoprofenThis compound Derivative1.3[1][2]0.34[1][2]3.82
IbuprofenStandard NSAID (Propionic Acid Derivative)133700.04
DiclofenacStandard NSAID (Acetic Acid Derivative)---
PiroxicamStandard NSAID (Oxicam Derivative)---

Note: Direct comparative IC50 values for Diclofenac and Piroxicam under the same experimental conditions as Zaltoprofen were not available in the reviewed literature. Data for Ibuprofen is provided for general comparison.

In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the acute anti-inflammatory activity of new chemical entities. The data below compares the percentage inhibition of paw edema by novel derivatives and standard NSAIDs at various time points after administration.

Zaltoprofen vs. Piroxicam
TreatmentDose (mg/kg)1h2h3h4h
Zaltoprofen1025.00%31.25%38.24%36.36%
Zaltoprofen2029.41%37.50%40.00%39.39%
Piroxicam1032.35%40.63%44.12%42.42%

Data adapted from a study on Wistar rats.[3]

Compound 3f vs. Diclofenac (14-Day Repeated Administration)

A novel pyrrole derivative of this compound, designated as Compound 3f (2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid), has been evaluated for its anti-inflammatory effects.

TreatmentDose (mg/kg)2h3h4h
Compound 3f10significant reduction (p < 0.001)significant reduction (p < 0.001)significant reduction (p < 0.001)
Compound 3f20significant reduction (p < 0.001)significant reduction (p < 0.001)significant reduction (p < 0.001)
Compound 3f40significant reduction (p < 0.001)significant reduction (p < 0.001)significant reduction (p < 0.001)
Diclofenac25significant reduction (p < 0.001)significant reduction (p < 0.001)significant reduction (p < 0.001)

After 14 days of repeated administration, all tested doses of Compound 3f showed a statistically significant inhibition of paw edema at all time points.[4][5][6] A single-dose administration of Compound 3f at 20 mg/kg also significantly reduced paw edema at the 2-hour mark.[4][5][6]

In Vivo Analgesic Efficacy: Hot Plate and Tail Flick Tests

The analgesic properties of zaltoprofen were compared to the standard NSAID piroxicam using thermal nociception models in mice. The reaction time to the thermal stimulus is a measure of the analgesic effect.

Treatment GroupDose (mg/kg)Mean Reaction Time (seconds) at Peak EffectTest Method
Zaltoprofen15Statistically significant increase vs. controlHot Plate & Tail Flick
Zaltoprofen20Statistically significant increase vs. controlHot Plate & Tail Flick
Piroxicam10Statistically significant increase vs. controlHot Plate & Tail Flick

In both the hot plate and tail flick tests, zaltoprofen demonstrated a significant analgesic effect that was found to be non-inferior to piroxicam.[7]

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the concentration of the test compound required to inhibit 50% of COX-1 and COX-2 activity (IC50).

Methodology:

  • Enzyme and Substrate Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid serves as the substrate.

  • Incubation: The test compound, at various concentrations, is pre-incubated with the COX enzyme (either COX-1 or COX-2) in a buffer solution containing a heme cofactor.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo acute anti-inflammatory activity of a test compound.

Methodology:

  • Animals: Male Wistar rats (150-200 g) are typically used.

  • Compound Administration: The test compound or standard drug (e.g., diclofenac, piroxicam) is administered orally or intraperitoneally at a predetermined time before the carrageenan injection. A control group receives the vehicle.

  • Induction of Inflammation: A 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualized Pathways and Workflows

NSAID_Mechanism_of_Action Mechanism of Action of NSAIDs Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes (Stomach Protection, Platelet Aggregation) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammation NSAIDs Standard NSAIDs (e.g., Ibuprofen, Diclofenac) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition Diphenylpropanoic_Derivatives This compound Derivatives Diphenylpropanoic_Derivatives->COX1 Inhibition Diphenylpropanoic_Derivatives->COX2 Inhibition

Caption: Mechanism of Action of NSAIDs

Anti_Inflammatory_Assay_Workflow Experimental Workflow for In Vivo Anti-Inflammatory Assay Animal_Acclimatization Animal Acclimatization (e.g., Wistar Rats) Grouping Grouping of Animals (Control, Standard, Test Groups) Animal_Acclimatization->Grouping Compound_Admin Administration of Test Compound/Standard/Vehicle Grouping->Compound_Admin Carrageenan_Injection Sub-plantar Injection of Carrageenan Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement Measurement of Paw Volume (Plethysmometer) at t=0, 1, 2, 3, 4h Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Paw_Volume_Measurement->Data_Analysis Results Results & Comparison Data_Analysis->Results

Caption: In Vivo Anti-Inflammatory Assay Workflow

References

Unveiling the Action of 2,3-Diphenylpropanoic Acid: A Comparative Guide to Cyclooxygenase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative analysis of the hypothesized mechanism of action of 2,3-diphenylpropanoic acid, benchmarking its potential performance against established non-steroidal anti-inflammatory drugs (NSAIDs). In the absence of direct experimental data for this compound, this document extrapolates its likely biological activity based on its structural similarity to other phenylpropanoic acid derivatives, a class of compounds renowned for their cyclooxygenase (COX) inhibitory effects. This guide is intended for researchers, scientists, and drug development professionals.

Hypothesized Mechanism of Action: Inhibition of Cyclooxygenase

It is proposed that this compound functions as an inhibitor of cyclooxygenase (COX) enzymes, the primary targets of NSAIDs. The structural motif of a phenylpropanoic acid is a well-established pharmacophore for COX inhibition. By blocking the active site of COX-1 and COX-2, this compound would prevent the conversion of arachidonic acid into prostaglandins, key mediators of pain, inflammation, and fever.

Comparative Analysis of COX Inhibition

To contextualize the potential efficacy of this compound, this section provides a comparative overview of the COX inhibitory profiles of three well-characterized phenylpropanoic acid derivatives: ibuprofen, ketoprofen, and flurbiprofen. The data presented below summarizes their half-maximal inhibitory concentrations (IC50) against COX-1 and COX-2. A lower IC50 value indicates greater potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-2/COX-1)
Ibuprofen1337028.46
Ketoprofen0.00190.02714.21
Flurbiprofen0.10.44.00

Note: The IC50 values are compiled from various sources and may not be directly comparable due to differences in experimental conditions. The selectivity index is calculated as IC50 (COX-2) / IC50 (COX-1), where a higher value suggests greater selectivity for COX-2.

Experimental Protocols

A standardized in vitro cyclooxygenase (COX) inhibitor screening assay is crucial for determining the potency and selectivity of compounds like this compound and its alternatives. Below is a detailed methodology for a common colorimetric assay.

In Vitro Colorimetric COX Inhibitor Screening Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compound and reference inhibitors (e.g., ibuprofen, celecoxib) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and the colorimetric substrate in the assay buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compound and reference inhibitors.

  • Enzyme and Inhibitor Incubation:

    • To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

    • Add the various concentrations of the test compound, reference inhibitors, or vehicle (solvent control) to the appropriate wells.

    • Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the colorimetric substrate and then arachidonic acid to all wells.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 590 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader in kinetic mode. The rate of change in absorbance is proportional to the peroxidase activity of the COX enzyme.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control using the formula: % Inhibition = 100 * (V_control - V_inhibitor) / V_control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

Visualizing the Molecular Pathway and Experimental Process

To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic functions: GI protection, platelet aggregation) PGH2->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) PGH2->Prostaglandins_Inflammatory Test_Compound This compound (Hypothesized Inhibitor) Test_Compound->COX1 Test_Compound->COX2

Caption: Hypothesized inhibition of the COX signaling pathway by this compound.

Experimental_Workflow Start Start: Prepare Reagents Add_Enzyme Add COX-1 or COX-2 Enzyme to 96-well plate Start->Add_Enzyme Add_Inhibitor Add Test Compound/ Reference Inhibitors Add_Enzyme->Add_Inhibitor Incubate_Inhibitor Incubate at Room Temperature (10-15 min) Add_Inhibitor->Incubate_Inhibitor Initiate_Reaction Initiate Reaction with Substrates Incubate_Inhibitor->Initiate_Reaction Measure_Absorbance Kinetic Measurement of Absorbance (590 nm) Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate % Inhibition and IC50 Values Measure_Absorbance->Data_Analysis End End: Determine Potency & Selectivity Data_Analysis->End

Caption: Workflow for the in vitro COX inhibition assay.

A Comparative Guide to Analytical Methods for 2,3-Diphenylpropanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2,3-diphenylpropanoic acid, a molecule of interest in pharmaceutical research and development, necessitates robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques widely employed for the analysis of organic acids. This guide provides a comparative overview of these methods, offering insights into their respective experimental protocols and performance characteristics, based on established methodologies for structurally similar compounds.

Method Comparison at a Glance

The selection of an analytical technique is contingent upon various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. Below is a summary of typical performance characteristics for HPLC and GC-MS methods in the context of analyzing phenyl-substituted carboxylic acids.

Performance CharacteristicHPLC (UV Detection)GC-MS (after Derivatization)
Linearity (R²) > 0.999> 0.99
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 10%
Limit of Detection (LOD) ng/mL rangepg/mL range
Limit of Quantitation (LOQ) ng/mL rangepg/mL range
Sample Preparation Simple dissolution and filtrationDerivatization required
Analysis Time ~10-20 minutes per sample~20-30 minutes per sample
Specificity Good, can be improved with PDA or MS detectorsExcellent, based on mass fragmentation patterns

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are presented below. These protocols are based on validated methods for analogous phenyl-substituted propanoic acids and serve as a robust starting point for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the direct quantification of this compound in bulk drug substances and simple formulations.

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid or phosphoric acid) in a gradient or isocratic elution. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength of 220 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

4. Validation Parameters (based on ICH Q2(R1) guidelines):

  • Specificity: Demonstrated by the separation of the analyte peak from potential impurities and degradation products.

  • Linearity: Assessed by analyzing a series of at least five concentrations.

  • Accuracy: Determined by recovery studies of spiked samples.

  • Precision: Evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established based on the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Due to the low volatility of carboxylic acids, a derivatization step is essential prior to GC-MS analysis. Silylation is a common and effective derivatization technique.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Derivatization Protocol (Silylation):

  • Accurately weigh the this compound sample into a reaction vial.

  • Add a suitable solvent (e.g., pyridine or acetonitrile).

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

3. Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature of 100°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

4. Validation Parameters (based on ICH Q2(R1) guidelines):

  • Similar to the HPLC method, validation should include specificity, linearity, accuracy, precision, LOD, and LOQ. The specificity of the GC-MS method is inherently high due to the mass spectrometric detection.

Visualizing the Cross-Validation Workflow

To ensure the reliability and comparability of data generated by different analytical methods, a cross-validation process is crucial. The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC-MS methods.

CrossValidationWorkflow cluster_hplc HPLC Method cluster_gcms GC-MS Method cluster_comparison Cross-Validation hplc_dev Method Development hplc_val Method Validation hplc_dev->hplc_val hplc_data HPLC Data Acquisition hplc_val->hplc_data data_comp Data Comparison & Statistical Analysis hplc_data->data_comp Quantitative Results gcms_dev Method Development & Derivatization gcms_val Method Validation gcms_dev->gcms_val gcms_data GC-MS Data Acquisition gcms_val->gcms_data gcms_data->data_comp Quantitative Results report Final Report data_comp->report

Comparative Analysis of the Antioxidant Potential of 2,3-Diphenylpropanoic Acid Analogs and Related Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant potential of various analogs of diphenylpropanoic acid, including derivatives of 2,3-diphenylpropanoic acid and its isomers. The information is compiled from recent scientific literature to aid in the research and development of novel antioxidant agents. The antioxidant activities are evaluated through various in vitro assays, and the supporting experimental data is presented for objective comparison.

Overview of Antioxidant Activity

Antioxidants are crucial molecules that can inhibit the oxidation of other molecules, a process that can produce free radicals. These free radicals can start chain reactions that damage cells, contributing to aging and various diseases. The diphenylpropanoic acid scaffold and its analogs present an interesting area for the discovery of new antioxidant compounds. This guide explores the structure-activity relationships of these compounds by comparing their efficacy in scavenging free radicals and reducing cellular oxidative stress.

Comparative Antioxidant Potential

The antioxidant potential of different diphenylpropanoic acid analogs has been assessed using various standard assays. The following tables summarize the quantitative data from these studies, allowing for a direct comparison of the different chemical structures.

Table 1: ABTS Radical Scavenging Activity of Diphenylpropionamide Derivatives

Derivatives of 2,2- and 3,3-diphenylpropionic acid, which are structural isomers of this compound, have been synthesized and evaluated for their antioxidant activity. The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is a common method to measure the ability of compounds to scavenge the ABTS radical cation.

Compound IDParent AcidSubstituent (R)% Reduction of ABTS RadicalTrolox® Equivalent Antioxidant Capacity (TEAC, µM)
3 2,2-diphenylpropionic acidMorpholine78.19Data not available
8 3,3-diphenylpropionic acidMorpholine71.40Data not available
4 2,2-diphenylpropionic acidMethoxybenzylmethyl41.80Data not available
9 3,3-diphenylpropionic acidMethoxybenzylmethyl33.93Data not available

Data sourced from a study on diphenylpropionamide derivatives. The compounds with a morpholine substituent demonstrated the highest antioxidant activity in this series[1][2].

Table 2: Cellular Antioxidant Activity of Selected Diphenylpropionamide Derivatives

The most potent antioxidant compounds from the ABTS assay were further evaluated for their ability to reduce reactive oxygen species (ROS) and nitric oxide (NO) production in LPS-stimulated J774.A1 murine macrophage cells.

Compound IDConcentration (µM)ROS ReductionNitrite Production Reduction
3 0.01 - 1Concentration-dependentConcentration-dependent
4 0.01 - 1Concentration-dependentConcentration-dependent
8 0.01 - 1Concentration-dependentConcentration-dependent

These results indicate that compounds 3, 4, and 8 are capable of mitigating oxidative stress in a cellular environment[1][2].

Table 3: Antioxidant Activity of this compound Analogs and Other Derivatives

This table includes data for a direct analog of this compound, a brominated and hydroxylated derivative found in a marine source, and a Schiff base derivative of 3-phenylpropanoic acid.

CompoundAssayIC50 / % Inhibition
4-hydroxy-2,3-diphenylpropanoic acid (Compound 44 )Tyrosinase ActivityEnhanced activity by up to 15% in B16F1 cells
Brominated & Hydroxylated this compound derivativeDPPH23.6 ± 2.6% inhibition at 250 µg/mL
ABTS31.4 ± 2.8% inhibition at 250 µg/mL
2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acidDPPHIC50 between 138 and 265 µg/mL

The 4-hydroxy-2,3-diphenylpropanoic acid was found to enhance tyrosinase activity, which is a pro-oxidant effect in the context of melanogenesis, while the marine-derived analog and the Schiff base showed moderate radical scavenging activity[3][4][5].

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

ABTS Radical Scavenging Assay

The antioxidant activity of the diphenylpropionamide derivatives was determined by the ABTS radical cation decolorization assay. The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. The pre-formed radical solution is then incubated with the test compound. The ability of the compound to scavenge the ABTS•+ is measured by the reduction in absorbance at a specific wavelength. The antioxidant activity is often expressed as Trolox® Equivalent Antioxidant Capacity (TEAC)[2].

Cellular ROS and NO Production Assays

The intracellular antioxidant activity was assessed by measuring the reduction of reactive oxygen species (ROS) and nitric oxide (NO) in a cell-based model. Murine macrophage cells (J774.A1) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of ROS and NO. The cells are then treated with the test compounds. The levels of intracellular ROS can be quantified using fluorescent probes, and NO production is typically measured by quantifying its stable end-product, nitrite, in the cell culture supernatant using the Griess reagent[1][2].

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is another common method for evaluating the free radical scavenging activity of antioxidants. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change from violet to yellow. The decrease in absorbance is measured spectrophotometrically to determine the extent of radical scavenging. The results can be expressed as the concentration of the compound required to scavenge 50% of the DPPH radicals (IC50)[4][5].

Visualizations

The following diagrams illustrate the experimental workflow for antioxidant screening and a general overview of a signaling pathway related to oxidative stress.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Antioxidant Screening cluster_analysis Data Analysis & Comparison synthesis Synthesis of This compound Analogs characterization Structural Characterization (NMR, MS) synthesis->characterization abts ABTS Radical Scavenging Assay characterization->abts dpph DPPH Radical Scavenging Assay characterization->dpph cellular Cellular Assays (ROS/NO Production) characterization->cellular data_extraction Quantitative Data Extraction (IC50, % Inhibition) abts->data_extraction dpph->data_extraction cellular->data_extraction comparison Comparative Analysis of Antioxidant Potential data_extraction->comparison sar Structure-Activity Relationship (SAR) Analysis comparison->sar

Caption: Experimental Workflow for Antioxidant Potential Analysis.

oxidative_stress_pathway cluster_stimuli Oxidative Stimuli cluster_cellular Cellular Response cluster_intervention Antioxidant Intervention stimuli Environmental Factors (UV, Pollutants) Metabolic Processes ros Increased ROS/RNS Production stimuli->ros damage Cellular Damage (Lipid Peroxidation, DNA Damage) ros->damage pathways Activation of Stress Signaling Pathways (e.g., Nrf2, NF-κB) ros->pathways antioxidants This compound Analogs antioxidants->ros Scavenging antioxidants->pathways Modulation

Caption: Oxidative Stress and Antioxidant Intervention Pathway.

Conclusion

The comparative analysis reveals that the antioxidant potential of diphenylpropanoic acid derivatives is significantly influenced by their structural features. Amide derivatives of 2,2- and 3,3-diphenylpropionic acid, particularly those with a morpholine substituent, have demonstrated potent radical scavenging and cellular antioxidant activities. While data on this compound analogs is more limited, the available information suggests that substitutions on the phenyl rings and the propanoic acid backbone are key determinants of their antioxidant or pro-oxidant behavior. Further research into the synthesis and evaluation of a wider range of this compound analogs is warranted to fully explore their therapeutic potential as antioxidant agents. This guide serves as a foundational resource for researchers in this field, providing a summary of the current landscape and highlighting areas for future investigation.

References

head-to-head comparison of 2,3-diphenylpropanoic acid derivatives in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy and mechanisms of novel phenylpropanoic acid derivatives in oncology.

Derivatives of 2,3-diphenylpropanoic acid and related phenylpropanoic acid scaffolds are emerging as promising candidates in the development of novel anticancer therapeutics. This guide provides a comprehensive head-to-head comparison of various derivatives, summarizing their performance in different cancer cell lines, detailing the experimental protocols used for their evaluation, and visualizing key experimental workflows and potential signaling pathways.

Quantitative Data Summary

The following tables summarize the cytotoxic and antiproliferative activities of different series of phenylpropanoic acid derivatives against a range of human cancer cell lines.

Table 1: Anticancer Activity of 2-(3-benzoylphenyl)propanoic Acid Derivatives [1]

CompoundDerivative TypeMax. Growth Inhibition (%)Target Cell Line Panel (selected)
2 Hydroxamic acid analogue23%Leukemia, Renal, CNS, Ovarian, NSCLC, Breast, Melanoma, Colon
3 Ketoximic analogue15%Leukemia, CNS, Renal, Breast, NSCLC, Melanoma, Colon, Ovarian

Data represents the maximum percentage of growth inhibition at a 10 μM concentration across a panel of 38 cell lines from 8 tumor subpanels.[1]

Table 2: Antiproliferative Activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives [2][3]

Compound IDKey Structural MoietyA549 IC₅₀ (µM)H69 IC₅₀ (µM)H69AR IC₅₀ (µM)HEK293 IC₅₀ (µM)
21 Carboxylic acid with hydroxyimino5.42--14.63
22 Carboxylic acid with hydroxyimino2.47--37.99
25 Carbohydrazide with hydroxyimino---10.69
26 Carbohydrazide with hydroxyimino---13.75
Cisplatin (Reference)>10--5.57
Doxorubicin (Reference)---3.82

IC₅₀ values represent the concentration required to inhibit 50% of cell growth. A lower IC₅₀ indicates higher potency. HEK293 is a non-cancerous cell line used to assess selectivity.[2]

Table 3: Cytotoxic Activity of Phenylpropanoic Acid Derivatives with Lipophilic Esters [4][5]

Derivative TypeGI₅₀ Range (µM)Cancer Cell Line Types
Derivatives with more lipophilic esters3.1 - 21Representative human solid tumor cell lines

GI₅₀ represents the concentration causing 50% growth inhibition.[4][5]

Table 4: Cytotoxicity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives in A549 Cells [6][7][8]

Compound IDModificationA549 Cell Viability (%)
1 4-Hydroxyphenylamino core>100 (inactive)
2 Hydrazide derivative86.1
12 Naphthyl-substituted hydrazone42.1
20 Furyl-substituted bis-hydrazide17.2
21 Thienyl-substituted bis-hydrazide34.2

Data reflects the percentage of viable A549 cells after treatment, indicating cytotoxic effects.[6][7]

Experimental Protocols

In Vitro Cytotoxicity and Antiproliferative Assays

A detailed methodology for determining the cytotoxic and antiproliferative effects of the subject compounds is provided below.

1. Cell Culture and Maintenance:

  • Human cancer cell lines (e.g., A549, H69, H69AR) and non-cancerous control cell lines (e.g., HEK293, Vero) are cultured in appropriate media (e.g., DMEM or RPMI-1640).[9]

  • The media is supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[9]

  • Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[9]

2. Compound Preparation:

  • The this compound derivatives are dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create stock solutions.

  • Serial dilutions of the stock solutions are prepared in the cell culture medium to achieve the desired final concentrations for testing.

3. MTT Assay for Cell Viability:

  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds or a vehicle control (e.g., DMSO).

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC₅₀ or GI₅₀ values are determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

4. Sulforhodamine B (SRB) Assay:

  • This assay can be used as an alternative to the MTT assay for determining cytotoxicity. It is based on the measurement of cellular protein content.

  • After compound treatment, cells are fixed with trichloroacetic acid (TCA).

  • The fixed cells are then stained with SRB dye.

  • Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

  • The absorbance is measured spectrophotometrically, which is proportional to the total cellular protein mass.

Visualizations

Experimental and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for evaluating the anticancer properties of this compound derivatives and a generalized signaling pathway that may be targeted by these compounds.

G cluster_0 In Vitro Evaluation start Start: Synthesized 2,3-Diphenylpropanoic Acid Derivatives culture Cell Culture (Cancer & Non-cancerous lines) start->culture treat Treat Cells with Derivative Concentrations culture->treat viability Assess Cell Viability (MTT or SRB Assay) treat->viability ic50 Calculate IC50 / GI50 Values viability->ic50 selectivity Determine Selectivity Index (IC50 non-cancerous / IC50 cancerous) ic50->selectivity mechanism Mechanism of Action Studies (e.g., Apoptosis Assays, Western Blot) selectivity->mechanism lead Identify Lead Compounds mechanism->lead

Caption: Experimental Workflow for Anticancer Drug Screening.

G cluster_pathway Potential Signaling Pathway Inhibition derivative 2,3-Diphenylpropanoic Acid Derivative receptor Growth Factor Receptor (e.g., EGFR) derivative->receptor Inhibition sirt2 SIRT2 derivative->sirt2 Inhibition pi3k PI3K/Akt Pathway receptor->pi3k ras Ras/Raf/MEK/ERK Pathway receptor->ras proliferation Cell Proliferation & Survival sirt2->proliferation Deacetylation of pro-proliferative factors pi3k->proliferation ras->proliferation apoptosis Apoptosis proliferation->apoptosis Inhibition

Caption: Generalized Signaling Pathway Targeted by Derivatives.

References

Validating Specificity in Biological Assays: A Comparative Guide to LPA1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the lysophosphatidic acid (LPA) signaling pathway, particularly its role in fibrosis and other proliferative diseases, the selection of a specific antagonist for the LPA1 receptor is critical. This guide provides a comparative analysis of commonly used small molecule LPA1 receptor antagonists, focusing on their specificity and performance in key biological assays. While the initial query concerned 2,3-diphenylpropanoic acid, extensive investigation revealed a lack of specific, targeted biological activity for this molecule. Therefore, this guide will focus on well-characterized and selective LPA1 antagonists that serve as superior tools for biological research.

Introduction to LPA1 Receptor Antagonism

Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of G protein-coupled receptors (GPCRs), with the LPA1 receptor playing a significant role in mediating fibrotic processes.[1] Antagonism of the LPA1 receptor is a promising therapeutic strategy for conditions like idiopathic pulmonary fibrosis (IPF).[1][2] The specificity of an antagonist is paramount to ensure that observed biological effects are directly attributable to the inhibition of LPA1 and not off-target interactions. This guide compares the specificity of four prominent LPA1 antagonists: AM966, BMS-986020, BMS-986278 (Admilparant), and Ki16425.

Comparative Analysis of LPA1 Antagonist Specificity

The following table summarizes the in vitro potency and selectivity of the selected LPA1 antagonists against various LPA receptor subtypes. Lower IC50 or Ki values indicate higher potency.

CompoundTarget(s)Assay TypeSpeciesIC50 / KiReference(s)
AM966 LPA1 Calcium MobilizationHumanIC50 = 17 nM [1][3]
LPA1ChemotaxisHumanIC50 = 181 nM[1][3]
LPA2Calcium MobilizationHumanIC50 > 10,000 nM[3]
LPA3Calcium MobilizationHumanIC50 = 1600 nM[4]
BMS-986020 LPA1 Not SpecifiedHumanKb = 6.7 nM [5]
LPA3Not SpecifiedHumanIC50 > 1 µM[6]
BSEP, MRP4, MDR3Transporter InhibitionNot SpecifiedIC50 = 4.8 µM, 6.2 µM, 7.5 µM[7][8]
BMS-986278 (Admilparant) LPA1 Not SpecifiedHumanKb = 6.9 nM [5][9]
BSEP, MDR3Transporter InhibitionNot SpecifiedIC50 > 100 µM[10]
OATP1B1Transporter InhibitionNot SpecifiedIC50 = 35.5 µM[10]
Ki16425 LPA1 GTPγS BindingNot SpecifiedKi = 0.25 µM [11]
LPA3GTPγS BindingNot SpecifiedKi = 0.36 µM[11]
LPA2Not SpecifiedNot SpecifiedKi = 6.5 µM[12]

Note: Experimental conditions can vary between studies, so direct comparison of absolute values should be made with caution.

Key Biological Assays for Specificity Validation

Two primary in vitro assays are commonly employed to determine the potency and specificity of LPA1 receptor antagonists: the calcium mobilization assay and the cell chemotaxis assay.

Calcium Mobilization Assay

This assay measures the antagonist's ability to inhibit the LPA-induced increase in intracellular calcium, a key downstream signaling event following LPA1 activation via the Gαq/11 pathway.[4]

Cell Chemotaxis Assay

This assay evaluates the antagonist's capacity to block LPA-induced cell migration, a crucial cellular response in fibrosis and cancer metastasis.[1][3]

Experimental Protocols

Calcium Mobilization Assay Protocol

1. Cell Culture:

  • Culture Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing the human LPA1 receptor in appropriate media.

  • Seed cells in black-walled, clear-bottom 96-well plates and grow to confluence.[4]

2. Dye Loading:

  • Wash cells with an assay buffer (e.g., HBSS with 20 mM HEPES).

  • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C.[4]

3. Compound Incubation:

  • Wash cells to remove excess dye.

  • Pre-incubate the cells with varying concentrations of the LPA1 antagonist or vehicle control for 15-30 minutes at 37°C.[4]

4. LPA Stimulation and Measurement:

  • Add LPA at a concentration that elicits a submaximal response (e.g., EC80).

  • Immediately measure the change in fluorescence using a fluorescence plate reader.[4]

5. Data Analysis:

  • Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal LPA-induced calcium response.

Fibroblast Chemotaxis Assay Protocol

1. Cell Preparation:

  • Culture human IMR-90 lung fibroblasts, which endogenously express the LPA1 receptor.[3]

  • Serum-starve the cells for 24 hours prior to the assay.

2. Assay Setup:

  • Use a Boyden chamber or a similar transwell migration system with a porous membrane.

  • Place LPA in the lower chamber as the chemoattractant.

  • Add the serum-starved fibroblasts, pre-incubated with different concentrations of the LPA1 antagonist or vehicle, to the upper chamber.

3. Incubation:

  • Incubate the chamber for 4-6 hours to allow cell migration.

4. Quantification:

  • Remove non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface.

  • Count the number of migrated cells in several fields of view under a microscope.

5. Data Analysis:

  • Determine the IC50 value, representing the antagonist concentration that inhibits 50% of LPA-induced cell migration.

Signaling Pathways and Experimental Workflow Diagrams

To visually represent the mechanisms and procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

LPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Gq Gαq/11 LPA1->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to Ca2_release Ca²⁺ Release ER->Ca2_release triggers Cell_Response Cellular Responses (e.g., Migration) Ca2_release->Cell_Response leads to Antagonist LPA1 Antagonist (e.g., AM966) Antagonist->LPA1 inhibits

Caption: LPA1 receptor signaling pathway and point of antagonist inhibition.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture LPA1-expressing cells in 96-well plate Dye_Loading 2. Load cells with calcium-sensitive dye Cell_Culture->Dye_Loading Compound_Incubation 3. Incubate with LPA1 Antagonist Dye_Loading->Compound_Incubation LPA_Stimulation 4. Stimulate with LPA Compound_Incubation->LPA_Stimulation Fluorescence_Measurement 5. Measure fluorescence change LPA_Stimulation->Fluorescence_Measurement Data_Analysis 6. Calculate IC50 Fluorescence_Measurement->Data_Analysis

Caption: Workflow for the calcium mobilization assay.

Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Prep 1. Serum-starve fibroblasts Chamber_Setup 2. Set up Boyden chamber with LPA in lower well Cell_Prep->Chamber_Setup Cell_Addition 3. Add cells with antagonist to upper well Chamber_Setup->Cell_Addition Incubation 4. Incubate to allow migration Cell_Addition->Incubation Staining 5. Fix and stain migrated cells Incubation->Staining Quantification 6. Count migrated cells and calculate IC50 Staining->Quantification

Caption: Workflow for the fibroblast chemotaxis assay.

Conclusion

The selection of a highly specific LPA1 receptor antagonist is crucial for obtaining reliable and interpretable data in biological research. While this compound lacks demonstrated specificity for a particular biological target, compounds such as AM966, BMS-986020, and BMS-986278 have been well-characterized as potent and selective LPA1 antagonists. Researchers should carefully consider the selectivity profiles and off-target effects of these compounds when designing experiments. The provided experimental protocols and diagrams offer a framework for validating the specificity of these and other LPA1 antagonists in the laboratory.

References

Structure-Activity Relationship of 2,3-Diphenylpropanoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,3-diphenylpropanoic acid derivatives, focusing on their diverse pharmacological activities, including anti-inflammatory, anticonvulsant, and anticancer properties. The information is compiled from various studies to offer researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

Core Structure-Activity Relationships

The biological activity of this compound derivatives is highly dependent on their structural features. Key modifications to the core scaffold, including substitutions on the phenyl rings and alterations to the propanoic acid chain, significantly influence their potency and selectivity for various biological targets.

Anti-inflammatory Activity (COX Inhibition)

The primary mechanism for the anti-inflammatory effects of many arylpropionic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes. The SAR for these compounds is well-established:

  • Carboxylic Acid Moiety: This group is crucial for anti-inflammatory activity, as it interacts with key residues like Arginine 120 in the active site of COX enzymes.[1] Esterification or amidation of the carboxylic acid group generally leads to a decrease or loss of COX inhibitory activity.[1]

  • α-Methyl Group: The presence of a methyl group at the α-position of the propanoic acid creates a chiral center. The (S)-enantiomer is typically the more pharmacologically active form responsible for COX inhibition.[1]

  • Phenyl Rings: The aromatic rings are essential for binding to the hydrophobic channel of the COX active site.[1]

  • Substituents on Phenyl Rings: The type and position of substituents on the phenyl rings play a critical role in modulating the potency and selectivity for COX-1 versus COX-2. These substitutions can alter the molecule's size, shape, and electronic properties, leading to differential binding.[1] For instance, in a series of (E)-1,3-diphenylprop-2-en-1-one (chalcone) derivatives, a methanesulfonamido (MeSO₂NH) or azido (N₃) group at the para-position of one phenyl ring and a methyl group on the other resulted in selective COX-2 inhibition.[2]

Anticonvulsant Activity

Derivatives of 3,3-diphenylpropanoic acid have been investigated for their anticonvulsant properties. In one study, a series of amides were synthesized and evaluated. Compound 3q , an amide derivative of 3,3-diphenylpropionic acid, demonstrated a broad spectrum of activity in preclinical seizure models, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz seizure tests.[3] The proposed mechanism of action for this compound involves interaction with neuronal voltage-sensitive sodium channels.[3]

Anticancer Activity

Recent studies have explored 3-substituted thiazole derivatives of propanoic acid as potential anticancer agents. Notably, oxime and carbohydrazide derivatives have shown significant antiproliferative activity against lung cancer cell lines, in some cases exceeding the potency of the standard chemotherapeutic agent cisplatin.[4] These compounds were effective against both drug-sensitive and drug-resistant lung cancer models, and in silico studies suggest they may target human SIRT2 and EGFR.[4]

Data Presentation

The following table summarizes the quantitative data for selected this compound derivatives and related compounds, highlighting their biological activities.

Compound IDCore StructureR1R2R3Biological ActivityIC50/ED50Target/Assay
7b (E)-1,3-diphenylprop-2-en-1-onep-MeSO₂NHHp-MeSelective COX-2 InhibitorIC50 = 1.0 µMIn vitro COX-2 Assay
7f (E)-1,3-diphenylprop-2-en-1-onep-N₃Hp-MePotent and Selective COX-2 InhibitorIC50 = 0.3 µMIn vitro COX-2 Assay
3q 3,3-diphenylpropionamide---AnticonvulsantED50 = 31.64 mg/kgMES (mice, i.p.)
ED50 = 75.41 mg/kgscPTZ (mice, i.p.)
ED50 = 38.15 mg/kg6-Hz (32 mA, mice, i.p.)
21 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid oxime derivative---Anticancer (Lung Adenocarcinoma)IC50 = 5.42 µMA549 cell line
22 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid oxime derivative---Anticancer (Lung Adenocarcinoma)IC50 = 2.47 µMA549 cell line

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is commonly used to determine the COX inhibitory activity of test compounds.[1]

  • Preparation: A reaction mixture is prepared containing a reaction buffer, hematin, and the COX enzyme (either COX-1 or COX-2).

  • Incubation: The test compound, dissolved in a suitable solvent, is added to the reaction mixture and incubated for a specific period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Reaction Progression: The reaction is allowed to proceed for a defined time (e.g., 2 minutes) at 37°C.

  • Termination: The reaction is stopped by adding a quenching solution.

  • Analysis: The production of prostaglandins is measured using an appropriate method, such as enzyme immunoassay (EIA) or chromatography, to determine the extent of COX inhibition.

Anticonvulsant Screening in Mice

The following in vivo models are standard for the initial screening of potential anticonvulsant agents.[3]

  • Maximal Electroshock (MES) Test: This test induces a generalized tonic-clonic seizure by electrical stimulation. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its efficacy against generalized seizures.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: Pentylenetetrazole is a convulsant drug that induces clonic seizures. The ability of a test compound to prevent or delay the onset of these seizures indicates its potential efficacy against absence seizures.

  • 6-Hz Seizure Test: This model is used to identify compounds that may be effective against therapy-resistant partial seizures. A low-frequency electrical stimulation is applied to induce a psychomotor-like seizure.

Visualizations

Signaling Pathway of COX Inhibition

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Propanoic_Acid_Derivative 2,3-Diphenylpropanoic Acid Derivative Propanoic_Acid_Derivative->COX_Enzyme

Caption: Inhibition of the cyclooxygenase (COX) pathway by this compound derivatives.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification In_Vitro_Assays In Vitro Assays (e.g., COX Inhibition) Purification->In_Vitro_Assays In_Vivo_Models In Vivo Models (e.g., Seizure Models) In_Vitro_Assays->In_Vivo_Models SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Assays->SAR_Analysis In_Vivo_Models->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement

Caption: A typical experimental workflow for the structure-activity relationship (SAR) studies of novel compounds.

References

Comparative Cytotoxicity Analysis: 2,3-Diphenylpropanoic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the in vitro cytotoxic profiles of 2,3-diphenylpropanoic acid, diphenylmethane, and cinnamic acid, supported by experimental data and methodologies.

Introduction

The exploration of novel therapeutic agents with potent and selective cytotoxicity against cancer cells is a cornerstone of oncological research. Phenylpropanoic acid derivatives, a class of compounds with diverse biological activities, have garnered significant interest. This guide provides a comparative overview of the cytotoxic effects of this compound and its synthetic precursors, diphenylmethane and cinnamic acid. While extensive data is available for cinnamic acid and its derivatives, information on the direct cytotoxicity of this compound and diphenylmethane is limited in the current scientific literature. This report synthesizes the available data, details relevant experimental protocols, and visualizes key cellular pathways to offer a comprehensive resource for researchers in the field.

Quantitative Cytotoxicity Data

A thorough review of published studies indicates a significant disparity in the availability of cytotoxicity data for the compounds of interest. Cinnamic acid and its derivatives have been extensively studied, with numerous reports on their IC50 values against various cancer cell lines. In contrast, direct in vitro cytotoxicity data for this compound and diphenylmethane is scarce.

One study on diphenylpropionamide derivatives noted that the parent compounds, including 3,3-diphenylpropionic acid, were used in the synthesis of amide derivatives that were found to be non-toxic to the cell lines tested[1][2]. Another study reported an oral LD50 of 2250 mg/kg in rats for diphenylmethane, though in vitro cytotoxicity data remains elusive.

The available quantitative data for cinnamic acid and its derivatives are summarized in the tables below.

Table 1: Cytotoxicity of Cinnamic Acid Derivatives against Various Cancer Cell Lines

Compound/DerivativeCell LineAssayIC50 ValueReference
Cinnamic acidHT-144 (Melanoma)MTT2.4 mM[3]
Cinnamic acid esters and amidesHeLa, K562, Fem-x, MCF-7MTT42 - 166 µM[4]
Cinnamic acid phenethyl estersOSCC cell linesNot specified8.5 - 25.1 µM[5]
Novel Cinnamic acid amidesA-549 (Lung Cancer)MTT10.36 - 18 µM[3]
Harmicine-cinnamic acid hybridsHepG2 (Liver Cancer)Not specified0.74 - 3.11 µM[6]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of cytotoxicity. The following are detailed methodologies for commonly employed in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

  • Cell Culture and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include controls for spontaneous and maximum LDH release.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • LDH Reaction: Transfer 50 µL of the cell-free supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Add 50 µL of stop solution to each well and measure the absorbance at 490 nm.

Annexin V Apoptosis Assay

The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

  • Cell Collection: Following treatment, collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Signaling Pathways and Experimental Workflows

Cinnamic Acid-Induced Apoptosis

Studies have shown that cinnamic acid and its derivatives can induce apoptosis in cancer cells through the extrinsic pathway. This involves the activation of death receptors, such as TNFR1, leading to a caspase cascade.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cinnamic_Acid Cinnamic_Acid TNFR1 TNFR1 Cinnamic_Acid->TNFR1 Binds to Procaspase8 Pro-caspase-8 TNFR1->Procaspase8 Activates Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes G Start Start Cell_Culture Cell Line Culture Start->Cell_Culture Cell_Seeding Seed Cells in Microplate Cell_Culture->Cell_Seeding Compound_Treatment Treat with Test Compounds (Dose-Response) Cell_Seeding->Compound_Treatment Incubation Incubate for Defined Period (e.g., 24, 48, 72h) Compound_Treatment->Incubation Cytotoxicity_Assay Perform Cytotoxicity Assay (MTT, LDH, etc.) Incubation->Cytotoxicity_Assay Data_Acquisition Measure Signal (Absorbance, Fluorescence) Cytotoxicity_Assay->Data_Acquisition Data_Analysis Calculate Cell Viability Determine IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Proper Disposal of 2,3-Diphenylpropanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 2,3-diphenylpropanoic acid, fostering a secure and environmentally responsible research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be familiar with the inherent hazards of this compound. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, related chemical data suggests that it should be handled with care. General precautions for similar organic acids include avoiding contact with skin and eyes and preventing the inhalation of any dust or vapors.

Personal Protective Equipment (PPE) is mandatory when handling this compound. The following table summarizes the required PPE:

PPE CategorySpecific Requirements
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection A laboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, an apron is recommended.
Respiratory Use in a well-ventilated area or a fume hood to avoid dust inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations. The following protocol provides a general framework for its proper disposal:

  • Segregation: Do not mix this compound waste with other chemical waste streams. It should be collected in a dedicated, properly labeled waste container.

  • Containerization: Use a chemically compatible container, clearly labeled as "Hazardous Waste: this compound". The container must be kept securely closed except when adding waste.

  • Waste Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials.

  • Spill Management: In the event of a spill, contain the material and prevent it from entering drains. Absorb the spilled solid with an inert material (e.g., vermiculite, sand) and place it in the designated hazardous waste container.

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Start: Handling This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate containerize Use Labeled, Compatible Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store spill Spill Occurs? store->spill contain Contain and Clean Up Spill with Inert Absorbent spill->contain Yes disposal_request Request Waste Pickup (EHS or Contractor) spill->disposal_request No contain->store end End: Compliant Disposal disposal_request->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines for any additional requirements.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-diphenylpropanoic acid
Reactant of Route 2
Reactant of Route 2
2,3-diphenylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.